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Core Science & Biosynthesis

Foundational

Bis-(2-ethylhexyl) phosphate chemical properties and structure

An In-depth Technical Guide to Bis-(2-ethylhexyl) Phosphate (B84403): Chemical Properties and Structure Introduction Bis-(2-ethylhexyl) phosphate, commonly referred to as di(2-ethylhexyl) phosphoric acid (DEHPA or HDEHP)...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis-(2-ethylhexyl) Phosphate (B84403): Chemical Properties and Structure

Introduction

Bis-(2-ethylhexyl) phosphate, commonly referred to as di(2-ethylhexyl) phosphoric acid (DEHPA or HDEHP), is a significant organophosphorus compound.[1][2] It is a diester of phosphoric acid and 2-ethylhexanol.[1][2][3] This colorless to light yellow, odorless, and viscous liquid is widely utilized as an extractant in solvent extraction processes, particularly for the recovery and separation of metals such as uranium and rare-earth elements.[1][2][4][5] Its versatility also extends to applications as a plasticizer, surfactant, and additive in lubricants and corrosion inhibitors.[4]

Chemical Structure

The chemical structure of bis-(2-ethylhexyl) phosphate features a central phosphate group bonded to two 2-ethylhexyl ester side chains. The presence of a hydroxyl group attached to the phosphorus atom imparts its acidic nature.

DEHPA_Structure cluster_ethylhexyl1 cluster_ethylhexyl2 P P O1 O P->O1 O2 O P->O2 O3 O P->O3 OH OH P->OH CH2_1 CH2 O2->CH2_1 CH2_6 CH2 O3->CH2_6 C1 C2 CH_1 CH CH2_1->CH_1 CH2_2 CH2 CH_1->CH2_2 CH2_5 CH2 CH_1->CH2_5 CH2_3 CH2 CH2_2->CH2_3 CH2_4 CH2 CH2_3->CH2_4 CH3_1 CH3 CH2_4->CH3_1 CH3_2 CH3 CH2_5->CH3_2 CH_2 CH CH2_6->CH_2 CH2_7 CH2 CH_2->CH2_7 CH2_10 CH2 CH_2->CH2_10 CH2_8 CH2 CH2_7->CH2_8 CH2_9 CH2 CH2_8->CH2_9 CH3_3 CH3 CH2_9->CH3_3 CH3_4 CH3 CH2_10->CH3_4

Figure 1: Chemical Structure of Bis-(2-ethylhexyl) phosphate

Physicochemical Properties

The physicochemical properties of bis-(2-ethylhexyl) phosphate are summarized in the table below.

PropertyValue
Molecular Formula C16H35O4P[1][6]
Molecular Weight 322.42 g/mol [6][7]
Appearance Colorless or yellowish, odorless, viscous liquid[1][2][8]
Density 0.9758 g/mL[1]
Melting Point -50 °C (-58 °F; 223 K)[1][7]
Boiling Point 393 °C (739 °F; 666 K)[1]; Decomposes at 240 °C[9]
Flash Point 181 °C (358 °F)[7]
Solubility in Water 182 mg/L at 20 °C[7]
Solubility in Organic Solvents Soluble in benzene, hexane, 4-methyl-2-pentanone, and ethanol[6][7]
pKa Estimated as 1.47[7]
Refractive Index 1.4420 at 25 °C/D[6]
Vapor Pressure 0 Pa at 25 °C[7]

Experimental Protocols

Synthesis of Bis-(2-ethylhexyl) phosphate

A common method for the synthesis of bis-(2-ethylhexyl) phosphate involves the reaction of phosphorus pentoxide (P4O10) with 2-ethylhexanol.[1] This reaction produces a mixture of mono-, di-, and trisubstituted phosphates, from which the desired bis-(2-ethylhexyl) phosphate can be isolated based on its solubility.[1]

Methodology:

  • Reaction: Phosphorus pentoxide is reacted with 2-ethylhexanol. The stoichiometry of the reaction can be adjusted to favor the formation of the diester.

  • Intermediate Formation: The initial reaction yields a pyrophosphate intermediate.

  • Hydrolysis/Alcoholysis: The intermediate is then treated with additional 2-ethylhexanol to produce a mixture of phosphate esters.

  • Isolation: Bis-(2-ethylhexyl) phosphate is separated from the product mixture, often by taking advantage of differences in solubility of the various phosphate esters.

Synthesis_Workflow P4O10 Phosphorus Pentoxide (P4O10) Reaction Reaction P4O10->Reaction Ethylhexanol1 2-Ethylhexanol Ethylhexanol1->Reaction Intermediate Pyrophosphate Intermediate Reaction->Intermediate Hydrolysis Hydrolysis/Alcoholysis Intermediate->Hydrolysis Ethylhexanol2 2-Ethylhexanol Ethylhexanol2->Hydrolysis Mixture Mixture of Phosphate Esters (Mono-, Di-, Tri-) Hydrolysis->Mixture Isolation Isolation/ Purification Mixture->Isolation DEHPA Bis-(2-ethylhexyl) phosphate Isolation->DEHPA

Figure 2: Synthesis Workflow for Bis-(2-ethylhexyl) phosphate
Solvent Extraction of Metal Ions

Bis-(2-ethylhexyl) phosphate is extensively used for the solvent extraction of metal ions from aqueous solutions. A notable characteristic of DEHPA in non-polar organic solvents is its tendency to form hydrogen-bonded dimers.[1] The extraction process typically involves the exchange of the acidic proton of the DEHPA dimer for a metal cation.

General Protocol:

  • Organic Phase Preparation: A solution of bis-(2-ethylhexyl) phosphate is prepared in a suitable non-polar organic solvent, such as kerosene.

  • Aqueous Phase Preparation: The metal-containing aqueous solution is prepared, and its pH is adjusted to optimize the extraction of the target metal ion.

  • Extraction: The organic and aqueous phases are brought into contact and agitated to facilitate the transfer of the metal ion from the aqueous phase to the organic phase. During this step, the DEHPA dimer forms a complex with the metal ion.

  • Phase Separation: The mixture is allowed to separate into distinct organic and aqueous layers.

  • Stripping: The metal ion is recovered from the organic phase by stripping with an acidic or carbonate solution.[1] For instance, hydrochloric acid, hydrofluoric acid, or sodium carbonate solutions can be used to strip uranium from the DEHPA/kerosene solution.[1]

Solvent_Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase DEHPA 2 DEHPA Dimer DEHPA Dimer [(RO)2PO2H]2 DEHPA->Dimer Dimerization MetalComplex Metal-DEHPA Complex [M((RO)2PO2)n] Dimer->MetalComplex Complexation Protons Protons (nH+) MetalComplex->Protons Ion Exchange MetalIon Metal Ion (M^n+) MetalIon->MetalComplex

Figure 3: Logical Diagram of Metal Ion Extraction by DEHPA

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of bis-(2-ethylhexyl) phosphate.

  • Infrared (IR) Spectroscopy: The IR spectrum of DEHPA shows characteristic absorption bands. A prominent peak around 1257 cm⁻¹ is indicative of the P=O group.[10] Another strong absorption is observed around 1023-1037 cm⁻¹, which corresponds to the P-O-(C) group.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy can be used to confirm the structure and purity of the compound.

  • Mass Spectrometry: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.[11]

Reactivity and Stability

Bis-(2-ethylhexyl) phosphate is a stable compound under normal transport and storage conditions.[12] However, it can decompose at elevated temperatures (around 240 °C), producing toxic fumes of phosphorus oxides.[9] It is mildly corrosive to many metals, and this reaction can produce flammable hydrogen gas.[4][13] As an organophosphate, it can react with strong reducing agents to form highly toxic and flammable phosphine (B1218219) gas.[4][13]

Applications

The primary application of bis-(2-ethylhexyl) phosphate is in hydrometallurgy for the solvent extraction of various metals.[5][14]

  • Uranium Extraction: It is widely used in the "Dapex procedure" for extracting uranium salts from ore leach solutions.[1][2]

  • Rare-Earth Element Separation: DEHPA is a key reagent for the separation of lanthanides from aqueous solutions.[1]

  • Other Metals: It is also employed in the extraction of vanadium, cobalt, nickel, and zinc.[1][5][14]

Beyond metallurgy, it serves as a lubricant additive, a corrosion inhibitor, and a plasticizer.[4]

Conclusion

Bis-(2-ethylhexyl) phosphate is a versatile organophosphorus compound with a well-defined chemical structure and a range of useful physicochemical properties. Its ability to form dimers and chelate with metal ions makes it an exceptionally effective extractant in hydrometallurgical processes. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and efficient application in research and industrial settings.

References

Exploratory

A Comprehensive Technical Guide to the Synthesis of High-Purity Di(2-ethylhexyl)phosphoric Acid (D2EHPA)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthesis and purification methodologies for producing high-purity Di(2-ethylhexyl)phosphoric acid...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methodologies for producing high-purity Di(2-ethylhexyl)phosphoric acid (D2EHPA), a critical reagent in solvent extraction, rare earth element recovery, and various chemical processes. This document details the primary synthesis routes, purification protocols, and quantitative data to support researchers and professionals in the field.

Introduction to D2EHPA and its Significance

Di(2-ethylhexyl)phosphoric acid, commonly known as D2EHPA or P204, is an organophosphorus compound with the chemical formula (C₈H₁₇O)₂PO₂H. It is a viscous, colorless, or pale yellow liquid that is sparingly soluble in water but soluble in many organic solvents.[1] Its high selectivity and efficiency in extracting a variety of metal ions, including rare earth elements and uranium, make it an indispensable tool in hydrometallurgy, nuclear fuel reprocessing, and specialty chemical manufacturing.[2][3] The purity of D2EHPA is paramount, as impurities can significantly impact extraction efficiency and selectivity.

Synthesis of D2EHPA: Primary Industrial Routes

Two primary methods dominate the industrial synthesis of D2EHPA: the reaction of phosphorus pentoxide with 2-ethylhexanol and the reaction of a phosphorus chloride derivative with 2-ethylhexanol.

Phosphorus Pentoxide Route

This method involves the direct reaction of phosphorus pentoxide (P₄O₁₀) with 2-ethylhexanol. The reaction proceeds through the formation of a mixture of mono-, di-, and trisubstituted phosphates. D2EHPA is then isolated from this mixture.[1]

Reaction Scheme: P₄O₁₀ + 4 C₈H₁₇OH → 2 [(C₈H₁₇O)PO(OH)]₂O [(C₈H₁₇O)PO(OH)]₂O + C₈H₁₇OH → (C₈H₁₇O)₂PO(OH) + (C₈H₁₇O)PO(OH)₂

Phosphorus Trichloride (B1173362)/Oxychloride Route

A more common industrial approach involves the reaction of phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) with 2-ethylhexanol. This multi-step process offers better control over the final product composition.

The synthesis from phosphorus trichloride involves the formation of di-(2-ethylhexyl) phosphite (B83602), which is subsequently chlorinated and then hydrolyzed to yield D2EHPA.[4] A crucial aspect of this method is maintaining the correct stoichiometry to ensure high purity and yield. An excess of 2-ethylhexanol can lead to the formation of tri-(2-ethylhexyl) phosphate, while a deficiency can result in higher levels of mono-(2-ethylhexyl) phosphoric acid.

The process starting with phosphorus oxychloride also involves a controlled reaction with 2-ethylhexanol, followed by hydrolysis. The reaction conditions, such as temperature and the order of reagent addition, are critical in determining the yield and composition of the crude D2EHPA.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and purification of D2EHPA, compiled from various sources.

Table 1: Synthesis of D2EHPA via Phosphorus Trichloride Route

ParameterValueReference
Molar Ratio (2-ethylhexanol : PCl₃)3 : 1
Molar Ratio (PCl₃ : 2-ethylhexanol : H₂O)1 : 2.5 : 0.5[4]
Reaction Temperature (PCl₃ addition)15 °C
Post-addition Temperature20-25 °C, then 40-45 °C[4]
Hydrolysis Temperature (Steam)95-100 °C[4]
Hydrolysis Temperature (NaOH)105-115 °C[4]
Purity of Crude D2EHPAContains 5-7% monoester and 8-10% neutral phosphorus impurities[4]
Final Purity Achieved>95%[1]

Experimental Protocols

Synthesis of D2EHPA from Phosphorus Trichloride

Objective: To synthesize D2EHPA with a high degree of purity.

Materials:

  • Phosphorus trichloride (PCl₃)

  • 2-ethylhexanol

  • Water

  • Nitrogen gas

  • Chlorine gas

  • 20% aqueous solution of sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., hexane)

Procedure:

  • Phosphite Formation:

    • In a reaction vessel, carefully add 1 mole of phosphorus trichloride to 3 moles of 2-ethylhexanol while maintaining the temperature at 15°C.

    • Alternatively, use a molar ratio of 1:2.5:0.5 for PCl₃:2-ethylhexanol:water.[4]

    • After the addition is complete, raise the temperature to 20-25°C and bubble a slow stream of nitrogen through the mixture for 2 hours to remove the generated hydrogen chloride.[4]

    • Further, increase the temperature to 40-45°C and continue the nitrogen purge for another 2.5 hours to obtain crude di-(2-ethylhexyl) phosphite.[4]

  • Chlorination:

    • Chlorinate the crude di-(2-ethylhexyl) phosphite to form di-(2-ethylhexyl) chlorophosphate.

  • Hydrolysis:

    • Treat the di-(2-ethylhexyl) chlorophosphate with steam at a temperature of 95-100°C.[4]

    • Follow this with the addition of a 20% aqueous solution of sodium hydroxide at 105-115°C.[4]

  • Acidification and Isolation:

    • Dissolve the resulting sodium salt of D2EHPA in an organic solvent.

    • Treat the solution with hydrochloric acid to protonate the D2EHPA.

    • Wash the organic phase with water to remove any remaining acid.

    • Remove the solvent under reduced pressure to obtain the final D2EHPA product.

Purification of Crude D2EHPA via Copper Salt Precipitation

Objective: To remove impurities such as mono-(2-ethylhexyl) phosphoric acid and neutral organophosphorus compounds from crude D2EHPA.

Materials:

  • Crude D2EHPA

  • Organic solvent (e.g., hexane)

  • Copper(II) hydroxide (freshly precipitated) or other suitable copper salt

  • Acetone (B3395972)

  • Dilute mineral acid (e.g., sulfuric acid or hydrochloric acid)

  • Distilled water

Procedure:

  • Dissolution: Dissolve the crude D2EHPA in a suitable organic solvent.

  • Copper Salt Formation: Add freshly precipitated copper(II) hydroxide to the solution to form the copper salt of D2EHPA.

  • Precipitation: Add acetone to the solution to precipitate the copper salt of D2EHPA, leaving the impurities in the solvent.

  • Separation and Washing: Separate the precipitated copper salt by filtration and wash it to remove any entrained impurities.

  • Regeneration of D2EHPA: Treat the purified copper salt with a dilute mineral acid to regenerate the high-purity D2EHPA and transfer the copper ions to the aqueous phase.

  • Isolation: Separate the organic phase containing the purified D2EHPA and wash it with distilled water to remove any residual mineral acid.

  • Drying: Remove any residual water from the purified D2EHPA, for example, by using a rotary evaporator.

Visualization of Processes

The following diagrams illustrate the key synthesis and purification pathways for D2EHPA.

Synthesis_from_PCl3 PCl3 Phosphorus Tichloride (PCl3) Phosphite Di-(2-ethylhexyl) Phosphite PCl3->Phosphite Ethylhexanol 2-Ethylhexanol Ethylhexanol->Phosphite Chlorination Chlorination Phosphite->Chlorination Chlorophosphate Di-(2-ethylhexyl) Chlorophosphate Chlorination->Chlorophosphate Hydrolysis Hydrolysis (Steam & NaOH) Chlorophosphate->Hydrolysis Crude_D2EHPA Crude D2EHPA Hydrolysis->Crude_D2EHPA D2EHPA_Purification Crude_D2EHPA Crude D2EHPA in Organic Solvent Add_CuOH2 Add Copper Hydroxide Crude_D2EHPA->Add_CuOH2 Cu_Salt_Solution Solution of D2EHPA Copper Salt and Impurities Add_CuOH2->Cu_Salt_Solution Add_Acetone Add Acetone Cu_Salt_Solution->Add_Acetone Impurities Impurities in Solution Precipitate Precipitated D2EHPA Copper Salt Add_Acetone->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Purified_Cu_Salt Purified D2EHPA Copper Salt Filter_Wash->Purified_Cu_Salt Add_Acid Add Dilute Mineral Acid Purified_Cu_Salt->Add_Acid Pure_D2EHPA High-Purity D2EHPA Add_Acid->Pure_D2EHPA Aqueous_Waste Aqueous Copper Salt Solution Add_Acid->Aqueous_Waste

References

Foundational

An In-depth Technical Guide to Bis-(2-ethylhexyl) phosphate (CAS: 298-07-7)

For Researchers, Scientists, and Drug Development Professionals Introduction Bis-(2-ethylhexyl) phosphate (B84403), commonly known as DEHPA or HDEHP, is an organophosphorus compound with the CAS number 298-07-7. It is a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(2-ethylhexyl) phosphate (B84403), commonly known as DEHPA or HDEHP, is an organophosphorus compound with the CAS number 298-07-7. It is a diester of phosphoric acid and 2-ethylhexanol. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and toxicological profile. A significant focus is placed on its industrial applications, particularly in solvent extraction, and potential biological effects, drawing parallels with the structurally similar and more extensively studied compound, Di(2-ethylhexyl) phthalate (B1215562) (DEHP), to highlight potential areas of investigation for drug development professionals.

Chemical and Physical Properties

DEHPA is a viscous, colorless to light yellow liquid that is odorless and floats on water.[1] It is characterized by low water solubility and vapor pressure.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Bis-(2-ethylhexyl) phosphate

PropertyValueReference(s)
Molecular Formula C₁₆H₃₅O₄P[3][4]
Molecular Weight 322.42 g/mol [3][5]
Appearance Colorless to light yellow liquid[1][6]
Melting Point -60 °C[5][7]
Boiling Point 48 °C at 12 mmHg[1]
Density 0.965 g/mL at 25 °C[7][8]
Flash Point 130 °C[5]
Water Solubility Slightly soluble[1][9]
Solubility in Organic Solvents Soluble in ethanol (B145695) (100 mg/mL)[8][10][11]
Refractive Index (n20/D) 1.443[5][7]

Synthesis and Manufacturing

Bis-(2-ethylhexyl) phosphate can be synthesized through several methods. A common industrial preparation involves the reaction of phosphorus pentoxide with 2-ethylhexanol.[11] Another method involves the chlorination of bis(2-ethylhexyl) phosphonate (B1237965) to yield the phosphate diester chloride, which is then hydrolyzed.[12][13] Saponification of tris(2-ethylhexyl) phosphate is also a viable synthetic route.[12][13]

Applications

DEHPA has a wide range of industrial applications, primarily leveraging its properties as a solvent extractant and a plasticizer.

  • Solvent Extraction of Metals: It is extensively used in hydrometallurgy for the selective extraction of various metals, including uranium, vanadium, and rare earth elements from aqueous solutions.[7][11][14] This application is crucial in the mining and nuclear industries for the purification of these valuable elements.[15]

  • Plasticizer: Similar to other phthalate and phosphate esters, DEHPA can be used as a plasticizer to increase the flexibility and durability of polymers.[9]

  • Other Industrial Uses: It also finds application as a lubricant additive, corrosion inhibitor, and a component in the formulation of surfactants.[7]

Experimental Protocols

Synthesis of Bis-(2-ethylhexyl) phosphate

A representative laboratory-scale synthesis of DEHPA involves the reaction of phosphorus oxychloride with 2-ethylhexanol.[8]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • 2-Ethylhexanol

  • Catalyst (e.g., AlCl₃ with an ionic liquid promoter)

  • Sodium hydroxide (B78521) (NaOH) solution (20-60% mass concentration)

  • Reaction kettle with stirring and temperature control

Procedure:

  • Add phosphorus oxychloride and the catalyst to the reaction kettle.

  • Slowly add 2-ethylhexanol to the reaction mixture at a controlled temperature of 0-10 °C. The molar ratio of phosphorus oxychloride to 2-ethylhexanol is typically between 1:1.5 and 1:2.5. The addition should be carried out over 0.5-1.5 hours.[8]

  • After the addition is complete, continue stirring the mixture at 15-25 °C for 1-3 hours.[8]

  • Remove the generated HCl gas from the reaction kettle and continue the reaction for another 0.5-2 hours.[8]

  • Increase the temperature to 40-70 °C and maintain the reaction for 1-4 hours.[8]

  • Cool the mixture and slowly add the NaOH solution to neutralize the remaining acidic components and facilitate the hydrolysis of any remaining P-Cl bonds.

  • The final product is obtained after washing, filtration, and distillation to remove impurities and byproducts.[8]

Solvent Extraction of Rare Earth Elements (REEs)

This protocol outlines a general procedure for the selective extraction of REEs from an aqueous solution using DEHPA.

Materials:

  • DEHPA solution in a suitable organic diluent (e.g., kerosene (B1165875) or isoparaffin)[5][10]

  • Aqueous feed solution containing a mixture of REEs in a chloride or sulfate (B86663) medium.[5]

  • pH meter and reagents for pH adjustment (e.g., HCl, NaOH).

  • Separatory funnels or a mixer-settler apparatus.

Procedure:

  • Prepare a synthetic aqueous solution containing the desired concentrations of REE oxides dissolved in hydrochloric acid.[10]

  • Prepare the organic extractant solution by diluting DEHPA to the desired concentration (e.g., 20% v/v) in the organic diluent.[5]

  • Adjust the initial pH of the aqueous feed solution to a specific value, as the extraction efficiency of REEs is highly pH-dependent.[10]

  • Mix the aqueous and organic phases in a defined ratio (e.g., A/O ratio of 1:1) and agitate for a sufficient time to reach equilibrium (e.g., 10 minutes).[16]

  • Allow the phases to separate in a separatory funnel.

  • Collect the aqueous phase (raffinate) and the organic phase (loaded extractant).

  • Analyze the concentration of REEs in the aqueous phase before and after extraction using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the extraction efficiency.[10]

  • The concentration of REEs in the organic phase can be calculated by mass balance.[10]

HPLC Analysis of Bis-(2-ethylhexyl) phosphate

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of DEHPA.[7][13]

Instrumentation and Conditions:

  • HPLC System: With a UV or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 5 µm particle size, 4.6 mm I.D. x 150 mm).[17]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, often with a small amount of acid like phosphoric acid to improve peak shape. A typical mobile phase could be H₂O/CH₃CN = 2/98 (v/v).[7][17] For Mass Spectrometry (MS) detection, formic acid should be used instead of phosphoric acid.[7][13]

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 30 °C.[17]

  • Detection: UV detection at 224 nm.[17]

  • Injection Volume: 10 µL.[17]

Procedure:

  • Prepare standard solutions of DEHPA in acetonitrile at various concentrations (e.g., 0.1 - 100 mg/L) to generate a calibration curve.[17]

  • Prepare the sample for analysis by dissolving it in acetonitrile. If the sample is in a complex matrix, a prior extraction step may be necessary.

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Identify the DEHPA peak based on its retention time compared to the standards.

  • Quantify the amount of DEHPA in the sample by comparing its peak area to the calibration curve.

Potential Biological Effects and Signaling Pathway Interactions

While research on the specific molecular mechanisms of Bis-(2-ethylhexyl) phosphate (DEHPA) is limited, extensive studies on the structurally similar and widely used plasticizer, Di(2-ethylhexyl) phthalate (DEHP), provide valuable insights into potential biological activities that warrant investigation for DEHPA. It is crucial to note that the following information pertains to DEHP and serves as a predictive framework for the potential biological effects of DEHPA.

DEHP has been identified as an endocrine-disrupting chemical that can interfere with hormonal systems and metabolic pathways.[9][18] Its biological effects are often mediated through the activation of nuclear receptors and the induction of oxidative stress, leading to apoptosis and altered cellular signaling.

Induction of Oxidative Stress and Apoptosis

Exposure to DEHP has been shown to increase the production of Reactive Oxygen Species (ROS), leading to oxidative stress in cells.[1][12][15] This oxidative stress can, in turn, trigger apoptotic pathways. The process generally involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

DEHP_Oxidative_Stress_Apoptosis DEHP DEHP Exposure ROS ↑ Reactive Oxygen Species (ROS) DEHP->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Bax ↑ Bax expression OxidativeStress->Bax Bcl2 ↓ Bcl-2 expression OxidativeStress->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: DEHP-induced oxidative stress and apoptosis pathway.

Interaction with Aryl Hydrocarbon Receptor (AhR) and Nrf2 Signaling

The pro-oxidative and apoptotic effects of DEHP have been shown to be partially mediated through the Aryl Hydrocarbon Receptor (AhR).[1][15] AhR activation can contribute to ROS production. In response to oxidative stress, the cell activates the Nrf2 signaling pathway, a key regulator of antioxidant defense. However, in the case of DEHP exposure, this response may be insufficient to counteract the induced oxidative stress.

DEHP_AhR_Nrf2_Pathway DEHP DEHP AhR Aryl Hydrocarbon Receptor (AhR) DEHP->AhR ROS ↑ ROS AhR->ROS Nrf2 ↑ Nrf2 ROS->Nrf2 Apoptosis Apoptosis ROS->Apoptosis AntioxidantGenes ↑ Antioxidant Genes (e.g., GCLC, HO-1) Nrf2->AntioxidantGenes

Caption: DEHP interaction with AhR and Nrf2 signaling pathways.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

DEHP and its metabolites are known to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[19][20][21] These nuclear receptors are master regulators of lipid metabolism and adipogenesis. Activation of PPARs by DEHP can lead to downstream effects on gene expression related to fatty acid oxidation and cell differentiation. This interaction is a key mechanism behind the endocrine-disrupting effects of DEHP.

DEHP_PPAR_Activation DEHP DEHP MEHP Mono-(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Metabolism PPARa PPARα Activation MEHP->PPARa PPARg PPARγ Activation MEHP->PPARg LipidMetabolism Altered Lipid Metabolism PPARa->LipidMetabolism Adipogenesis Adipogenesis PPARg->Adipogenesis GeneExpression Altered Gene Expression LipidMetabolism->GeneExpression Adipogenesis->GeneExpression

Caption: DEHP activation of PPAR signaling pathways.

Toxicological Profile

Bis-(2-ethylhexyl) phosphate is classified as a corrosive substance that can cause severe skin burns and eye damage.[22][23] It is harmful if swallowed and can cause irritation to the respiratory tract upon inhalation of its aerosol.[6][22] The acute oral LD50 in rats is reported to be between 500 and 5000 mg/kg, and the dermal LD50 in rabbits is greater than 2000 mg/kg.[22] It is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant based on current data.[22]

Conclusion

Bis-(2-ethylhexyl) phosphate is a high-production-volume chemical with significant industrial applications, particularly in the field of solvent extraction. Its physicochemical properties are well-characterized, and established protocols for its synthesis and analysis are available. While direct research into its molecular mechanisms of biological action is limited, the extensive data on the structurally similar compound, Di(2-ethylhexyl) phthalate, suggests that DEHPA may have the potential to induce oxidative stress, apoptosis, and interact with key cellular signaling pathways, including those regulated by AhR and PPARs. For researchers and professionals in drug development, these potential biological activities of DEHPA, inferred from DEHP, represent important areas for future investigation to fully understand its toxicological profile and potential therapeutic or adverse effects.

References

Exploratory

Physical and chemical properties of Di-(2-ethylhexyl)phosphoric acid

For Researchers, Scientists, and Drug Development Professionals Introduction Di-(2-ethylhexyl)phosphoric acid, commonly abbreviated as DEHPA or D2EHPA, is a versatile organophosphorus compound with the chemical formula (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-(2-ethylhexyl)phosphoric acid, commonly abbreviated as DEHPA or D2EHPA, is a versatile organophosphorus compound with the chemical formula (C₈H₁₇O)₂PO₂H.[1] It is a diester of phosphoric acid and 2-ethylhexanol, appearing as a colorless to yellowish, odorless, and viscous liquid.[1][2] DEHPA is widely recognized for its critical role as an extractant in hydrometallurgical processes, particularly for the separation and purification of metals such as uranium, vanadium, and rare earth elements.[1][3] Its efficacy stems from its ability to form stable complexes with metal ions.[3] Beyond metallurgy, its properties make it a subject of interest in various chemical and pharmaceutical research and development applications. This technical guide provides an in-depth overview of the core physical and chemical properties of DEHPA, detailed experimental protocols for their determination, and visualizations of its key chemical processes.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Di-(2-ethylhexyl)phosphoric acid are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₆H₃₅O₄P[1]
Molecular Weight 322.43 g/mol [1]
Appearance Colorless to yellowish viscous oily liquid[2]
Odor Odorless[2]
Density 0.973 - 0.977 g/cm³ at 20-25 °C
Melting Point -60 °C to -50 °C[2]
Boiling Point Decomposes[4]
Flash Point ≥160 °C[3]
Viscosity 55 - 60 cP at 20°C
Solubility and Acidity
PropertyValueReference
Solubility in Water Sparingly soluble
Solubility in Organic Solvents Soluble in alcohol and other organic solvents[2]
pKa 1.47

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of Di-(2-ethylhexyl)phosphoric acid.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of DEHPA in a suitable solvent system.

Materials:

  • Di-(2-ethylhexyl)phosphoric acid (DEHPA)

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Ethanol (B145695) (or other suitable organic solvent)

  • Distilled or deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers and volumetric flasks

Procedure:

  • Preparation of DEHPA solution: Accurately weigh a known amount of DEHPA and dissolve it in a specific volume of ethanol (e.g., 50 mL) to prepare a solution of known concentration (e.g., 0.05 M).

  • Titration setup: Place a known volume (e.g., 25 mL) of the DEHPA solution into a beaker. If necessary, add a specific volume of water to ensure proper electrode function. Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.

  • Titration: Begin stirring the solution gently. Record the initial pH. Add the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

  • Endpoint determination: Continue the titration until the pH changes significantly, indicating the equivalence point. Continue adding titrant past the equivalence point to obtain a complete titration curve.

  • Data analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculation.

Determination of Solubility in Water (Shake-Flask Method - adapted from OECD Guideline 105)

Objective: To determine the water solubility of DEHPA at a specific temperature.

Materials:

  • Di-(2-ethylhexyl)phosphoric acid (DEHPA)

  • Distilled or deionized water

  • Mechanical shaker or magnetic stirrer

  • Constant temperature water bath or incubator

  • Centrifuge

  • Analytical balance

  • Glass flasks with stoppers

  • Suitable analytical instrument for quantifying DEHPA (e.g., HPLC, GC-MS)

Procedure:

  • Preparation: Add an excess amount of DEHPA to a glass flask containing a known volume of water. The excess is necessary to ensure that a saturated solution is formed.

  • Equilibration: Stopper the flask and place it in a constant temperature bath. Agitate the mixture using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation. Centrifuge the sample to further separate the aqueous phase from any undissolved DEHPA.

  • Sampling and Analysis: Carefully withdraw a sample from the clear aqueous phase. Analyze the concentration of DEHPA in the aqueous sample using a pre-calibrated analytical method.

  • Calculation: The water solubility is reported as the average concentration of DEHPA in the aqueous phase from at least three replicate experiments.

Chemical Processes and Mechanisms

The following diagrams, generated using the DOT language, illustrate key chemical processes involving Di-(2-ethylhexyl)phosphoric acid.

Synthesis of Di-(2-ethylhexyl)phosphoric Acid

The industrial synthesis of DEHPA can be achieved through a multi-step process starting from phosphorus trichloride (B1173362) and 2-ethylhexanol.

G cluster_0 Step 1: Phosphite Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis PCl3 Phosphorus Tricloride BEHHP bis-(2-ethylhexyl) hydrogen phosphite PCl3->BEHHP Ethylhexanol 2-Ethylhexanol Ethylhexanol->BEHHP DEHPC di-(2-ethylhexyl) phosphorochloridate BEHHP->DEHPC Chlorination Chlorine Cl2 Chlorine->DEHPC DEHPA Di-(2-ethylhexyl) phosphoric acid DEHPC->DEHPA Hydrolysis Water H2O Water->DEHPA

Caption: Synthesis of DEHPA from phosphorus trichloride and 2-ethylhexanol.

Dimerization of DEHPA in Non-Polar Solvents

In non-polar organic solvents, DEHPA molecules tend to form hydrogen-bonded dimers.

G DEHPA_monomer1 DEHPA Monomer DEHPA_dimer DEHPA Dimer (Hydrogen-bonded) DEHPA_monomer1->DEHPA_dimer Association DEHPA_monomer2 DEHPA Monomer DEHPA_monomer2->DEHPA_dimer Dissociation

Caption: Equilibrium between DEHPA monomers and its hydrogen-bonded dimer.

Solvent Extraction Mechanism of Metal Ions

DEHPA is widely used for the extraction of metal ions from aqueous solutions into an organic phase. The process typically involves an ion exchange mechanism.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Metal_ion Metal Ion (Mn+) Metal_complex Metal-DEHPA Complex [M(O2P(OR)2)n] Metal_ion->Metal_complex Extraction (Ion Exchange) DEHPA_dimer DEHPA Dimer ((RO)2POOH)2 DEHPA_dimer->Metal_complex Metal_complex->Metal_ion Stripping (e.g., with acid)

Caption: General mechanism of metal ion extraction by DEHPA.

References

Foundational

An In-depth Technical Guide to the Acid Dissociation Constant of Di(2-ethylhexyl)phosphoric Acid (HDEHP) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of Di(2-ethylhexyl)phosphoric acid (HDEHP) in aqueous solutio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of Di(2-ethylhexyl)phosphoric acid (HDEHP) in aqueous solutions. HDEHP, a widely utilized organophosphorus extractant, plays a critical role in various separation processes, including the solvent extraction of metals and pharmaceuticals. A thorough understanding of its dissociation behavior is paramount for process optimization and modeling.

Quantitative Data Summary

The acid dissociation constant of HDEHP has been reported under various experimental conditions. The following table summarizes the key quantitative data available in the literature.

pKa ValueTemperature (°C)Ionic Strength (M)MethodSolvent SystemReference
1.4725Not specifiedEstimatedAqueous[1][2][3]
3.120Not specifiedNot specifiedAqueous emulsion (10g/L)[4]
1.35Not specifiedNot specifiedNot specifiedNot specified

Note: The variability in reported pKa values can be attributed to differences in experimental conditions such as temperature, ionic strength, and the specific methodology employed.

Experimental Protocols for pKa Determination

The determination of the acid dissociation constant for a sparingly water-soluble compound like HDEHP requires specialized experimental protocols. Potentiometric titration in mixed-solvent systems followed by extrapolation to aqueous conditions is a commonly employed and robust method.

Protocol: Potentiometric Titration in a Methanol-Water Co-solvent System with Yasuda-Shedlovsky Extrapolation

This protocol is a synthesized methodology based on established practices for determining the pKa of water-insoluble compounds.

Objective: To determine the apparent acid dissociation constant (psKa) of HDEHP in various methanol-water mixtures and extrapolate to obtain the aqueous pKa value.

Materials and Equipment:

  • Di(2-ethylhexyl)phosphoric acid (HDEHP), high purity

  • Methanol (B129727) (HPLC grade)

  • Deionized water, carbonate-free

  • Potassium chloride (KCl)

  • Standardized 0.1 M potassium hydroxide (B78521) (KOH) in aqueous and methanol-water mixtures

  • Standardized 0.1 M hydrochloric acid (HCl)

  • pH meter with a combination glass electrode suitable for non-aqueous and mixed solvents

  • Automatic titrator or precision burette

  • Magnetic stirrer and stir bars

  • Thermostatically controlled reaction vessel

Procedure:

  • Preparation of Co-solvent Mixtures: Prepare a series of methanol-water mixtures with varying weight percentages of methanol (e.g., 30%, 40%, 50%, 60%, and 70% w/w).

  • Preparation of HDEHP Solution: Accurately weigh a precise amount of HDEHP and dissolve it in each methanol-water mixture to prepare solutions of a known concentration (e.g., 0.01 M).

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions prepared in the same methanol-water mixture to be used for the titration. This is crucial for obtaining accurate pH readings in the co-solvent system.

  • Titration: a. Transfer a known volume of the HDEHP solution into the thermostatically controlled reaction vessel. b. Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M). c. Immerse the calibrated pH electrode and the tip of the burette into the solution. d. Titrate the HDEHP solution with the standardized KOH solution prepared in the corresponding methanol-water mixture. e. Record the pH value as a function of the volume of titrant added. The titration should be continued well past the equivalence point.

  • Data Analysis: a. Plot the titration curve (pH vs. volume of KOH added). b. Determine the equivalence point from the first or second derivative of the titration curve. c. The pH at the half-equivalence point corresponds to the apparent pKa (psKa) for that specific co-solvent mixture.

  • Yasuda-Shedlovsky Extrapolation: a. Repeat the titration for each methanol-water mixture to obtain a set of psKa values. b. Plot psKa + log[H₂O] against 1/ε, where [H₂O] is the molar concentration of water in the co-solvent mixture and ε is the dielectric constant of the mixture. c. Perform a linear regression on the data points. d. The y-intercept of the resulting straight line corresponds to the aqueous pKa of HDEHP.

Visualization of HDEHP-Mediated Metal Extraction

The dissociation of HDEHP is a critical step in its application as an extractant in hydrometallurgy and other separation sciences. The following diagram illustrates the logical workflow of a typical solvent extraction process for a divalent metal ion (M²⁺) using HDEHP.

HDEHP_Metal_Extraction cluster_organic Organic Phase cluster_interface Aqueous-Organic Interface cluster_aqueous Aqueous Phase HDEHP_dimer (HDEHP)₂ HDEHP_monomer HDEHP HDEHP_dimer->HDEHP_monomer Dimer Dissociation HDEHP_interface HDEHP HDEHP_monomer->HDEHP_interface Migration DEHP_ion DEHP⁻ Metal_complex M(DEHP)₂(HDEHP)₂ DEHP_interface DEHP⁻ + H⁺ HDEHP_interface->DEHP_interface Dissociation Metal_complex_formation Complexation DEHP_interface->Metal_complex_formation H_ion H⁺ DEHP_interface->H_ion Metal_complex_formation->Metal_complex Phase Transfer Metal_ion M²⁺ Metal_ion->Metal_complex_formation

References

Exploratory

An In-depth Technical Guide to the Solubility of Bis-(2-ethylhexyl) Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of bis-(2-ethylhexyl) phosphate (B84403) (DEHPA), a widely used organophosphorus co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis-(2-ethylhexyl) phosphate (B84403) (DEHPA), a widely used organophosphorus compound. Understanding the solubility of DEHPA is critical for its application in various fields, including solvent extraction for metal recovery, formulation development, and as a component in chemical synthesis. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and illustrates a key industrial workflow where DEHPA's solubility is paramount.

Quantitative and Qualitative Solubility of DEHPA

Bis-(2-ethylhexyl) phosphate is a viscous, colorless to pale yellow liquid that is generally characterized by its high solubility in non-polar organic solvents and limited solubility in water. Its solubility profile is a key determinant of its utility as an extractant in hydrometallurgical processes and as a component in various organic formulations.

Tabulated Solubility Data
Solvent ClassSolventTemperature (°C)SolubilityReference
Alcohols EthanolRoom Temperature100 mg/mL--INVALID-LINK--, --INVALID-LINK--
PropanolNot SpecifiedSolubleInferred from general properties
MethanolNot SpecifiedSolubleInferred from general properties
Hydrocarbons HexaneRoom TemperatureSoluble / Miscible--INVALID-LINK--, --INVALID-LINK--
n-DodecaneRoom TemperatureSoluble / Miscible--INVALID-LINK--
Kerosene (B1165875)Room TemperatureSoluble / Miscible--INVALID-LINK--, --INVALID-LINK--
IsoparaffinRoom TemperatureSoluble / Miscible--INVALID-LINK--, --INVALID-LINK--
TolueneRoom TemperatureSoluble / Miscible--INVALID-LINK--, --INVALID-LINK--
BenzeneRoom TemperatureSoluble--INVALID-LINK--, --INVALID-LINK--
Ketones 4-Methyl-2-pentanone (MIBK)Room TemperatureSoluble--INVALID-LINK--, --INVALID-LINK--
AcetoneNot SpecifiedSolubleInferred from general properties
Ethers Diethyl EtherNot SpecifiedSolubleInferred from general properties
Tetrahydrofuran (THF)Not SpecifiedSolubleInferred from general properties
Chlorinated Solvents DichloromethaneNot SpecifiedSolubleInferred from general properties
ChloroformNot SpecifiedSolubleInferred from general properties

Note: "Soluble" or "Miscible" indicates that DEHPA dissolves in the solvent, often to concentrations used in typical industrial applications (e.g., 5-20% v/v), but a precise solubility limit has not been reported in the cited sources.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like DEHPA in an organic solvent can be approached through several experimental methodologies. The choice of method often depends on the required precision, the available analytical instrumentation, and the nature of the solvent.

General Gravimetric Method (Shake-Flask)

This is a fundamental and widely used method for determining the solubility of a substance.

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of DEHPA is added to a known volume or mass of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A thermostatically controlled shaker or incubator is ideal for this purpose.

  • Phase Separation:

    • After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow for the separation of the undissolved DEHPA (if any) from the saturated solution.

    • Centrifugation can be employed to accelerate the separation of any fine, undissolved droplets of DEHPA.

  • Quantification of Solute:

    • A precisely known volume or mass of the clear, saturated supernatant is carefully withdrawn.

    • The solvent is evaporated from the aliquot under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause degradation of DEHPA).

    • The mass of the remaining DEHPA is measured using an analytical balance.

  • Calculation of Solubility:

    • The solubility is calculated as the mass of the dissolved DEHPA per unit volume (e.g., g/L or mg/mL) or per unit mass (e.g., g/100 g solvent) of the solvent.

Quantitative Determination by Near-Infrared (NIR) Spectroscopy

This method provides a rapid and non-destructive way to determine the concentration of DEHPA in a specific solvent, such as hexane. It relies on building a calibration model that correlates the NIR absorbance with the concentration of DEHPA.[1]

Methodology:

  • Preparation of Standard Solutions:

    • A series of standard solutions of DEHPA in the chosen organic solvent (e.g., hexane) are prepared with accurately known concentrations.[1]

    • The concentration range of the standards should encompass the expected solubility of DEHPA.

  • NIR Spectra Acquisition:

    • The NIR spectra of the standard solutions are acquired using an FT-NIR spectrometer.[1] Spectra are typically collected over a specific wavelength range (e.g., 830-2500 nm).[1]

    • Parameters such as the number of scans and resolution should be kept constant for all measurements.[1]

  • Calibration Model Development:

    • A multivariate calibration method, such as Partial Least-Squares (PLS) regression, is used to develop a model that correlates the spectral data with the concentrations of the standard solutions.[1]

    • The model is validated using an independent set of standards.[1]

  • Analysis of the Saturated Solution:

    • A saturated solution of DEHPA in the solvent is prepared as described in the gravimetric method.

    • The NIR spectrum of the clear supernatant is recorded under the same conditions as the standards.

  • Concentration Determination:

    • The developed calibration model is used to predict the concentration of DEHPA in the saturated solution from its NIR spectrum. This concentration represents the solubility.

Visualization of a Key Workflow: Solvent Extraction of Rare Earth Elements

The primary industrial application of DEHPA's solubility in organic solvents is in the solvent extraction of metals, particularly rare earth elements (REEs). The following diagram illustrates a simplified workflow for this process.

Solvent_Extraction_Workflow Workflow for Rare Earth Element Solvent Extraction using DEHPA cluster_preparation Organic Phase Preparation cluster_extraction Extraction Stage cluster_stripping Stripping Stage DEHPA DEHPA Organic_Phase DEHPA in Organic Solvent DEHPA->Organic_Phase Dissolution Diluent Organic Diluent (e.g., Kerosene, Hexane) Diluent->Organic_Phase Mixer_Settler_Extraction Mixer-Settler Organic_Phase->Mixer_Settler_Extraction Aqueous_Feed Aqueous Feed (REEs in acidic solution) Aqueous_Feed->Mixer_Settler_Extraction Loaded_Organic Loaded Organic Phase (REE-DEHPA Complex) Mixer_Settler_Extraction->Loaded_Organic Raffinate Raffinate (Aqueous phase depleted of REEs) Mixer_Settler_Extraction->Raffinate Mixer_Settler_Stripping Mixer-Settler Loaded_Organic->Mixer_Settler_Stripping Stripping_Agent Stripping Agent (e.g., HCl, HNO3) Stripping_Agent->Mixer_Settler_Stripping Stripped_Organic Stripped Organic Phase (DEHPA in Solvent) Mixer_Settler_Stripping->Stripped_Organic Product_Solution Product Solution (REEs in stripping agent) Mixer_Settler_Stripping->Product_Solution Stripped_Organic->Organic_Phase Recycle

Caption: A simplified workflow for the solvent extraction of rare earth elements using DEHPA.

In this process, DEHPA is first dissolved in a non-polar organic solvent, such as kerosene or hexane, to create the organic phase.[2][3][4] This organic phase is then mixed with an aqueous feed containing the dissolved rare earth elements.[5][6][7][8] Due to its chemical properties, DEHPA selectively forms complexes with the REE ions, transferring them from the aqueous phase to the organic phase.[9] The two phases are then separated. Subsequently, the "loaded" organic phase is treated with a stripping agent, typically a strong acid, which breaks the REE-DEHPA complex and transfers the REEs back into a new aqueous solution at a higher concentration.[2][4] The stripped organic phase, containing the DEHPA in the diluent, can then be recycled back to the extraction stage.[3] The efficiency of this entire process is highly dependent on the solubility of DEHPA and its metal complexes in the organic diluent.

References

Foundational

An In-depth Technical Guide on the Dimerization and Aggregation Behavior of Di-2-ethylhexyl Phosphoric Acid (D2EHPA)

For Researchers, Scientists, and Drug Development Professionals Introduction Di-2-ethylhexyl phosphoric acid (D2EHPA) is a versatile organophosphorus compound widely employed as an extractant in hydrometallurgy for the s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-ethylhexyl phosphoric acid (D2EHPA) is a versatile organophosphorus compound widely employed as an extractant in hydrometallurgy for the separation of metal ions and as a component in the formulation of drug delivery systems.[1] Its efficacy in these applications is profoundly influenced by its self-association behavior in organic solvents, leading to the formation of dimers and larger aggregates, including reverse micelles.[2][3] A comprehensive understanding of the principles governing D2EHPA's dimerization and aggregation is crucial for optimizing its performance in existing applications and for the rational design of new technologies.

This technical guide offers a detailed exploration of the dimerization and aggregation phenomena of D2EHPA. It covers the fundamental mechanisms, influential factors, and key experimental methodologies for characterization, supplemented with quantitative data and visual representations of core concepts.

Core Concepts: From Dimerization to Reverse Micelles

Dimerization of D2EHPA

In non-polar organic diluents, D2EHPA molecules exhibit a strong tendency to form dimeric structures.[4] This association is primarily driven by the formation of two strong hydrogen bonds between the phosphoryl (P=O) and hydroxyl (P-O-H) groups of two D2EHPA monomers, resulting in a thermodynamically stable eight-membered ring.[5] This dimerization is a reversible equilibrium process:

2(D2EHPA) ⇌ (D2EHPA)₂

The position of this equilibrium is sensitive to several environmental factors, which in turn dictates the concentration of monomeric and dimeric species in solution.

Aggregation and Reverse Micelle Formation

Under specific conditions, particularly with increasing D2EHPA concentration and in the presence of water or metal ions, the dimeric units can further self-assemble into larger aggregates.[2] These aggregates can evolve into more organized structures known as reverse micelles.[2][6] A reverse micelle is a supramolecular assembly where the polar head groups of the D2EHPA molecules are sequestered in the interior, forming a polar core, while the non-polar ethylhexyl tails are oriented outwards into the bulk organic solvent.[7] This hydrophilic core can encapsulate water and other polar molecules, a property that is harnessed in applications such as drug delivery and nanoreactor chemistry.

The aggregation process is a critical determinant of the physicochemical properties of the organic phase, including its viscosity and its capacity to solubilize polar substances. Uncontrolled aggregation can lead to detrimental effects in industrial processes, such as the formation of a viscous third phase that complicates phase separation.[2]

Factors Influencing Dimerization and Aggregation

The self-association of D2EHPA is a finely balanced interplay of intermolecular forces that can be modulated by several factors:

FactorEffect on Dimerization/AggregationMechanism
Solvent Type Aliphatic (non-polar): Promotes dimerization and aggregation.[2] Aromatic (polar): Reduces dimerization and aggregation.[2]Aliphatic solvents like n-heptane and kerosene (B1165875) are poor solvators for the polar head of D2EHPA, thus favoring self-association through hydrogen bonding.[2] Aromatic solvents such as toluene (B28343) can interact with the D2EHPA monomers via hydrogen bonding, thereby competing with the dimerization process.[2]
D2EHPA Concentration Higher concentration favors dimerization and aggregation.[2]An increase in the number of D2EHPA molecules per unit volume leads to a higher probability of intermolecular collisions and subsequent association, shifting the equilibrium towards dimers and higher-order aggregates.
Temperature Higher temperature generally disfavors dimerization and aggregation.[8]The formation of hydrogen bonds in dimerization is an exothermic process. According to Le Chatelier's principle, increasing the temperature shifts the equilibrium towards the endothermic direction, favoring the dissociation of dimers into monomers.
pH of Aqueous Phase Low pH: Favors the neutral dimeric form.[2] High pH: Can lead to deprotonation and the formation of ionic aggregates, which may enhance aggregation.[2]At low pH, D2EHPA exists predominantly in its protonated, neutral form, which readily dimerizes. As the pH increases, deprotonation of the phosphoric acid group can lead to electrostatic interactions between the resulting anions and any available cations, forming different types of aggregates.[9]
Presence of Water Promotes the formation of reverse micelles by being encapsulated in the polar core.[10]Water molecules are solubilized within the hydrophilic interior of the D2EHPA aggregates, stabilizing the reverse micellar structure.[7]
Presence of Metal Ions Significantly promotes aggregation, often leading to the formation of highly viscous, polymeric metal-D2EHPA complexes.[1][4]Metal ions act as coordination centers, bridging multiple deprotonated D2EHPA molecules. This can lead to the formation of extensive three-dimensional networks and, in some cases, the formation of a third phase.[2]
Presence of Modifiers Tributyl phosphate (B84403) (TBP): Can disrupt aggregation by forming hydrogen bonds with D2EHPA monomers.[11] 1-Decanol: Can act as a cosurfactant, influencing the stability and size of aggregates.[2]Modifiers can compete for hydrogen bonding sites on the D2EHPA molecule or alter the interfacial properties of the aggregates, thereby influencing the overall aggregation behavior.

Quantitative Data on D2EHPA Dimerization and Aggregation

Dimerization Constants of D2EHPA

The dimerization constant (K₂) provides a quantitative measure of the extent of dimerization in a given solvent.

SolventTemperature (°C)Dimerization Constant (K₂) (m³/kmol)Reference
n-Hexane253.17 x 10⁴[12]
Kerosene303.39 x 10⁴
TolueneNot specifiedThe logarithm of the dimerization constant (log K₂) is reported to be in the range of 4.32–5.10.
HeptaneNot specifiedThe logarithm of the dimerization constant (log K₂) is reported to be in the range of 4.32–5.10.
ChloroformNot specifiedThe logarithm of the dimerization constant (log K₂) is reported to be in the range of 4.32–5.10.
Thermodynamic Parameters

The thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) provide insight into the driving forces of dimerization and aggregation.

ProcessSolventΔH (kJ/mol)ΔS (J/mol·K)Reference
DimerizationTolueneAn estimated enthalpy value for the aggregation of organophosphorus acids in toluene has been calculated using the van't Hoff equation.Not Specified[6]
Metal Extraction with Ce(IV)KeroseneNegative (indicating an exothermic process)Not Specified[8]

Experimental Protocols for Characterization

A variety of analytical techniques can be employed to investigate the dimerization and aggregation behavior of D2EHPA.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To qualitatively assess the extent of hydrogen bonding and dimerization.

Methodology:

  • Sample Preparation: Prepare a series of D2EHPA solutions at different concentrations in the desired organic solvent (e.g., n-heptane, toluene).

  • Data Acquisition: Record the FT-IR spectra of the solutions in the mid-infrared range (4000-400 cm⁻¹).

  • Analysis: Monitor the vibrational bands corresponding to the P=O (phosphoryl) and P-O-H (hydroxyl) groups. A shift of the P=O stretching band to lower frequencies and broadening of the O-H stretching band are indicative of hydrogen bond formation and, consequently, dimerization.[3][8]

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the local chemical environment of the phosphorus atom and detect changes upon aggregation.

Methodology:

  • Sample Preparation: Dissolve D2EHPA in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Data Acquisition: Acquire ³¹P NMR spectra.

  • Analysis: Changes in the chemical shift of the ³¹P nucleus can provide information about the formation of different aggregated species and their interaction with other molecules, such as metal ions.

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the size, shape, and aggregation number of reverse micelles.

Methodology:

  • Sample Preparation: Prepare D2EHPA solutions in the desired organic solvent. If studying reverse micelles, add a controlled amount of water.

  • Data Acquisition: Perform SAXS measurements on the solutions.

  • Analysis: The scattering data can be analyzed to determine structural parameters of the aggregates, such as their radius of gyration and shape. Modeling of the SAXS data can yield the aggregation number.

Viscosity Measurements

Objective: To infer the presence and extent of aggregation by monitoring changes in the bulk viscosity of the solution.

Methodology:

  • Sample Preparation: Prepare a series of D2EHPA solutions of varying concentrations.

  • Data Acquisition: Measure the viscosity of the solutions at a constant temperature using a viscometer.

  • Analysis: A non-linear increase in viscosity with increasing D2EHPA concentration is indicative of the formation of large aggregates.[13]

Visualizations of Core Concepts

Dimerization_Equilibrium Monomer1 D2EHPA Monomer Dimer D2EHPA Dimer (8-membered ring) Monomer1->Dimer k_f Monomer2 D2EHPA Monomer Dimer->Monomer1 k_r

Caption: Dimerization equilibrium of D2EHPA.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Characterization cluster_results Information Obtained Prep Prepare D2EHPA solutions FTIR FT-IR Prep->FTIR NMR 31P NMR Prep->NMR SAXS SAXS Prep->SAXS Viscosity Viscometry Prep->Viscosity Dimerization Dimerization FTIR->Dimerization Aggregation Aggregation State NMR->Aggregation Micelle_Structure Reverse Micelle Size & Shape SAXS->Micelle_Structure Viscosity->Aggregation

Caption: A typical experimental workflow.

Influencing_Factors Aggregation D2EHPA Aggregation Solvent Solvent Polarity Solvent->Aggregation influences Concentration Concentration Concentration->Aggregation promotes Temperature Temperature Temperature->Aggregation inhibits Water Water Content Water->Aggregation promotes reverse micelles Metal Metal Ions Metal->Aggregation strongly promotes

Caption: Key factors influencing D2EHPA aggregation.

References

Exploratory

Synthesis of Bis-(2-ethylhexyl) phosphate from 2-ethylhexanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic routes for producing bis-(2-ethylhexyl) phosphat...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing bis-(2-ethylhexyl) phosphate (B84403) (DEHPA), also known as di(2-ethylhexyl) phosphoric acid or HDEHP. DEHPA is a widely utilized organophosphorus compound with significant applications as an extractant in hydrometallurgy for the recovery of valuable metals such as uranium and rare earth elements.[1][2] Its utility also extends to its role as a component in the formulation of certain drug delivery systems and as a chemical intermediate.

This document details the prevalent manufacturing methodologies, commencing from the precursor 2-ethylhexanol. It encompasses detailed experimental protocols, a comparative analysis of synthetic routes, and quantitative data presented in a structured format to facilitate informed decisions in a research and development setting.

Overview of Synthetic Methodologies

The industrial synthesis of bis-(2-ethylhexyl) phosphate from 2-ethylhexanol is predominantly achieved through three primary routes, distinguished by the choice of phosphorylating agent:

  • The Phosphorus Pentoxide (P₄O₁₀) Route: This is a direct method involving the reaction of 2-ethylhexanol with phosphorus pentoxide.

  • The Phosphorus Oxychloride (POCl₃) Route: This method proceeds via the formation of a dichlorophosphate (B8581778) intermediate, followed by hydrolysis.

  • The Phosphorus Trichloride (B1173362) (PCl₃) Route: This is a multi-step process involving the formation of a phosphite (B83602) intermediate, which is subsequently chlorinated and hydrolyzed.

Each of these methods presents distinct advantages and disadvantages concerning reaction conditions, yield, purity of the final product, and management of byproducts.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for DEHPA is contingent upon factors such as desired purity, scale of production, and available equipment. The following table summarizes the key parameters for each of the primary methods.

ParameterPhosphorus Pentoxide (P₄O₁₀) RoutePhosphorus Oxychloride (POCl₃) RoutePhosphorus Trichloride (PCl₃) Route
Primary Reactants 2-ethylhexanol, Phosphorus Pentoxide2-ethylhexanol, Phosphorus Oxychloride2-ethylhexanol, Phosphorus Trichloride, Chlorine
Key Intermediates PyrophosphatesDi(2-ethylhexyl) phosphorochloridateBis(2-ethylhexyl) hydrogen phosphite, Di(2-ethylhexyl) phosphorochloridate
Typical Molar Ratio 2-ethylhexanol : P₄O₁₀ (approx. 3:1)POCl₃ : 2-ethylhexanol (1:2 to 1:3)PCl₃ : 2-ethylhexanol (approx. 1:3)
Reaction Temperature 60-70°C0-30°C (initial), then 40-70°C10-25°C (phosphite formation), 50-100°C (hydrolysis)
Reported Purity Variable, requires extensive purification95-99% (after purification)98-99% (after purification)[3]
Primary Byproducts Mono(2-ethylhexyl) phosphate, Tri(2-ethylhexyl) phosphate, PolyphosphatesMono(2-ethylhexyl) phosphate, Tri(2-ethylhexyl) phosphate, HClMono(2-ethylhexyl) phosphate, Tri(2-ethylhexyl) phosphate, HCl, 2-ethylhexyl chloride
Advantages Direct, fewer steps in principle.Good yield and purity control.High purity product achievable.
Disadvantages Exothermic reaction, difficult to control; produces a mixture of products requiring complex purification.Generation of corrosive HCl gas.Multi-step process, use of hazardous chlorine gas.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of DEHPA via the three primary routes.

Synthesis via the Phosphorus Pentoxide (P₄O₁₀) Route

This method is based on the direct reaction of 2-ethylhexanol with phosphorus pentoxide. The reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts.

Reaction: P₄O₁₀ + 6 C₈H₁₈O → 4 (C₈H₁₇O)₂PO(OH) + 2 H₂O (Simplified)

Procedure:

  • A reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel is charged with phosphorus pentoxide.

  • 2-Ethylhexanol is added dropwise to the stirred suspension of phosphorus pentoxide at a rate that maintains the reaction temperature between 60-70°C. Cooling may be necessary to control the exotherm.

  • After the addition is complete, the reaction mixture is stirred at 70°C for an additional 2-3 hours to ensure complete reaction.

  • The resulting crude product is a mixture of mono-, di-, and triesters of phosphoric acid.

Synthesis via the Phosphorus Oxychloride (POCl₃) Route

This widely used laboratory and industrial method involves the reaction of phosphorus oxychloride with 2-ethylhexanol, followed by hydrolysis of the resulting phosphorochloridate.

Reaction:

  • POCl₃ + 2 C₈H₁₈O → (C₈H₁₇O)₂POCl + 2 HCl

  • (C₈H₁₇O)₂POCl + H₂O → (C₈H₁₇O)₂PO(OH) + HCl

Procedure:

  • Phosphorus oxychloride is charged into a reaction vessel equipped with a stirrer, thermometer, dropping funnel, and a system for scrubbing the evolved hydrogen chloride gas.

  • The vessel is cooled to 0-5°C in an ice bath.

  • 2-Ethylhexanol is added dropwise to the stirred phosphorus oxychloride, maintaining the temperature below 10°C. The molar ratio of POCl₃ to 2-ethylhexanol is typically maintained between 1:2 and 1:3.[4]

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • The temperature is then gradually raised to 40-70°C and held for an additional 1-4 hours to drive the reaction to completion.

  • The resulting di(2-ethylhexyl) phosphorochloridate is then carefully hydrolyzed by the slow addition of water, maintaining the temperature below 30°C.

  • The organic layer is separated, washed with water to remove residual HCl, and then subjected to purification.

Synthesis via the Phosphorus Trichloride (PCl₃) Route

This multi-step synthesis generally produces a high-purity product. It involves the formation of bis(2-ethylhexyl) hydrogen phosphite, followed by chlorination and subsequent hydrolysis.[3]

Reaction:

  • PCl₃ + 3 C₈H₁₈O → (C₈H₁₇O)₂P(O)H + C₈H₁₇Cl + 2 HCl

  • (C₈H₁₇O)₂P(O)H + Cl₂ → (C₈H₁₇O)₂POCl + HCl

  • (C₈H₁₇O)₂POCl + H₂O → (C₈H₁₇O)₂PO(OH) + HCl

Procedure:

  • Phosphite Formation: 2-Ethylhexanol is charged into a reactor and cooled to 10-15°C. Phosphorus trichloride is added slowly while maintaining the temperature. The molar ratio of PCl₃ to 2-ethylhexanol is typically around 1:3. The reaction mixture is stirred, and evolved HCl is removed.

  • Chlorination: The resulting bis(2-ethylhexyl) hydrogen phosphite is then chlorinated by bubbling chlorine gas through the mixture. The reaction is exothermic and requires cooling to maintain the temperature around 50°C.

  • Hydrolysis: The di(2-ethylhexyl) phosphorochloridate is hydrolyzed by the addition of water at a controlled temperature, typically between 80-100°C.[3] The hydrolysis is often carried out for an extended period (4-6 hours) to ensure the conversion of any pyrophosphate byproducts.[3]

Purification of Bis-(2-ethylhexyl) Phosphate

Crude DEHPA from any of the synthetic routes contains impurities such as the mono- and tri-esters, unreacted alcohol, and residual acids. Purification is critical to achieve the desired product quality.

General Purification Protocol:

  • Neutralization and Washing: The crude product is first washed with water to remove inorganic acids like HCl. It is then treated with a sodium carbonate or sodium hydroxide (B78521) solution to convert the acidic phosphates into their sodium salts. The sodium salt of mono(2-ethylhexyl) phosphate is more soluble in aqueous solutions than the sodium salt of DEHPA, allowing for a degree of separation.[4]

  • Solvent Extraction: The neutralized mixture is then subjected to solvent extraction. An organic solvent like heptane (B126788) or toluene (B28343) can be used to dissolve the neutral tri(2-ethylhexyl) phosphate and unreacted 2-ethylhexanol, leaving the sodium salt of DEHPA in the aqueous or a separate phase.

  • Acidification: The purified sodium salt of DEHPA is then acidified with a strong acid, such as sulfuric or hydrochloric acid, to regenerate the free bis-(2-ethylhexyl) phosphate.

  • Final Washing and Drying: The organic layer containing the purified DEHPA is washed with water to remove any remaining mineral acid and salts. The product is then dried under vacuum to remove residual water and solvent.

Quality Control and Analytical Methods

The purity of the final DEHPA product is typically assessed using a combination of analytical techniques:

  • Potentiometric Titration: This is a common method to determine the acid content and differentiate between the mono- and di-esters.[5]

  • Gas Chromatography (GC): GC can be used to quantify the amount of residual 2-ethylhexanol and other volatile impurities.

  • Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique provides detailed information about the different phosphate species present in the sample.

  • Near-Infrared (NIR) Spectroscopy: NIR has been explored as a rapid method for the quantitative determination of DEHPA concentration.[5]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the key synthetic routes for DEHPA.

Synthesis_POCl3_Route Reactants 2-Ethylhexanol Phosphorus Oxychloride (POCl₃) Reaction1 Esterification (0-10°C) Reactants->Reaction1 Intermediate Di(2-ethylhexyl) Phosphorochloridate + HCl gas Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 Crude_Product Crude DEHPA (mixture of esters, HCl) Reaction2->Crude_Product Purification Purification (Washing, Neutralization, Extraction, Acidification) Crude_Product->Purification Final_Product Pure Bis-(2-ethylhexyl) Phosphate Purification->Final_Product

Caption: Synthesis of DEHPA via the Phosphorus Oxychloride Route.

Synthesis_PCl3_Route Reactants 2-Ethylhexanol Phosphorus Trichloride (PCl₃) Reaction1 Phosphite Formation Reactants->Reaction1 Intermediate1 Bis(2-ethylhexyl) Hydrogen Phosphite Reaction1->Intermediate1 Reaction2 Chlorination Intermediate1->Reaction2 + Cl₂ Intermediate2 Di(2-ethylhexyl) Phosphorochloridate Reaction2->Intermediate2 Reaction3 Hydrolysis Intermediate2->Reaction3 + H₂O Crude_Product Crude DEHPA Reaction3->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure DEHPA Purification->Final_Product

Caption: Synthesis of DEHPA via the Phosphorus Trichloride Route.

Safety Considerations

The synthesis of bis-(2-ethylhexyl) phosphate involves the use of corrosive and hazardous materials, including phosphorus pentoxide, phosphorus oxychloride, phosphorus trichloride, and chlorine. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reactions involving phosphorus halides produce significant amounts of hydrogen chloride gas, which must be scrubbed before release.

Conclusion

The synthesis of bis-(2-ethylhexyl) phosphate from 2-ethylhexanol can be accomplished through several viable routes, with the phosphorus oxychloride and phosphorus trichloride methods being the most common for achieving high purity. The choice of method will depend on the specific requirements of the application, scale of production, and available resources. Careful control of reaction conditions and a thorough purification process are essential for obtaining a high-quality final product. This guide provides the foundational knowledge for researchers and professionals to undertake the synthesis of DEHPA in a laboratory or developmental setting.

References

Foundational

Bis-(2-ethylhexyl) phosphate molecular weight and formula

Bis-(2-ethylhexyl) phosphate (B84403) (DEHPA or HDEHP) is an organophosphorus compound recognized for its utility as a metal extractant, particularly in the solvent extraction of uranium and rare earth metals.[1][2] It a...

Author: BenchChem Technical Support Team. Date: December 2025

Bis-(2-ethylhexyl) phosphate (B84403) (DEHPA or HDEHP) is an organophosphorus compound recognized for its utility as a metal extractant, particularly in the solvent extraction of uranium and rare earth metals.[1][2] It also finds application as a lubricant additive, corrosion inhibitor, plasticizer, and a solvent.[1] This document provides the fundamental chemical properties of bis-(2-ethylhexyl) phosphate, focusing on its molecular weight and chemical formula.

Core Chemical Data

The essential molecular and formulaic data for bis-(2-ethylhexyl) phosphate are summarized below.

PropertyValueCitations
Molecular Weight 322.42 g/mol [1][3][4]
Molecular Formula C16H35O4P[1][5][6]
Linear Formula [CH3(CH2)3CH(C2H5)CH2O]2P(O)OH[3]
CAS Number 298-07-7[1][3][5][6]

Structural Representation

The logical structure of bis-(2-ethylhexyl) phosphate is depicted in the following diagram, which illustrates the connectivity of the central phosphate group to the two 2-ethylhexyl side chains.

G P P O1 O P->O1 O2 O P->O2 O3 O P->O3 O4 O= P->O4 R1 CH2-CH(C2H5)(CH2)3CH3 O1->R1 R2 CH2-CH(C2H5)(CH2)3CH3 O2->R2 H H O3->H

Caption: Simplified structure of bis-(2-ethylhexyl) phosphate.

References

Exploratory

A Comprehensive Technical Guide to Bis-(2-ethylhexyl) phosphate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Bis-(2-ethylhexyl) phosphate (B84403) (DEHPA), a versatile organophosphorus compound. This document co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-(2-ethylhexyl) phosphate (B84403) (DEHPA), a versatile organophosphorus compound. This document consolidates critical information on its nomenclature, physicochemical properties, and established experimental protocols, making it an essential resource for professionals in research and development.

Synonyms and Alternative Names

Bis-(2-ethylhexyl) phosphate is known by a variety of names in scientific literature and commercial applications. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

  • IUPAC Name : bis(2-ethylhexyl) hydrogen phosphate[1]

  • CAS Number : 298-07-7[1][2][3]

  • Common Synonyms and Abbreviations :

    • DEHPA (Di(2-ethylhexyl) phosphoric acid)[2][4]

    • HDEHP (Hydrogen di(2-ethylhexyl) phosphate)[2][4][5]

    • Bis(2-ethylhexyl) hydrogen phosphate[1][3][6][7]

    • Di(2-ethylhexyl) phosphate[1]

    • Phosphoric acid, bis(2-ethylhexyl) ester[1][3]

    • Dioctyl phosphate[4][5][6][8]

    • Bis(isooctyl)phosphate[3][6]

    • P-204[2][4][5]

    • TOPS 99[2][5]

    • Hostarex PA 216[3][5]

Physicochemical Properties

A summary of the key physical and chemical properties of Bis-(2-ethylhexyl) phosphate is presented in the table below. This data is essential for experimental design, safety considerations, and process development.

PropertyValueReferences
Molecular Formula C16H35O4P[1][3][9]
Molecular Weight 322.42 g/mol [1]
Appearance Colorless to pale yellow or amber liquid[5][6][9]
Density 0.965 g/mL at 25 °C[4]
Melting Point -60 °C[4]
Flash Point 196 °C (open cup)[1][6]
Solubility Soluble in ethanol (B145695) (100 mg/mL)
Water Solubility Slightly soluble[4]
Refractive Index n20/D 1.443[4]

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of scientific research. This section outlines key experimental protocols involving Bis-(2-ethylhexyl) phosphate.

3.1. Synthesis of Bis-(2-ethylhexyl) phosphate

A common laboratory-scale synthesis of Bis-(2-ethylhexyl) phosphate involves the reaction of phosphorus oxychloride with 2-ethylhexanol.[10]

  • Reactants : Phosphorus oxychloride, 2-ethylhexanol, and a catalyst (e.g., a mixture of AlCl3, 1-ethyl-3-methylimidazole fluoroform sulfonate, and ammonium (B1175870) vanadate).[10]

  • Procedure :

    • Phosphorus oxychloride and the catalyst are added to a reaction kettle and cooled to 0-10 °C.[10]

    • 2-ethylhexanol is slowly added over 0.5-1.5 hours with a molar ratio of phosphorus oxychloride to 2-ethylhexanol of 1:(1.5-2.5).[10]

    • The mixture is stirred continuously at 15-25 °C for 1-3 hours, allowing for the removal of generated HCl gas.[10]

    • The reaction temperature is then raised to 40-70 °C for 1-4 hours.[10]

    • A 20-60% (w/w) NaOH solution is added, and the mixture is heated to 80-90 °C for 1-3 hours.[10]

    • The final product is obtained after washing, filtration, and distillation.[10]

Another documented method involves the chlorination of bis(2-ethylhexyl) phosphonate (B1237965) to yield the phosphate diester chloride, which is subsequently hydrolyzed.[4][11] Saponification of tris(2-ethylhexyl) phosphate is also a viable production method.[4][11]

3.2. Quantification of Water Solubility

The water solubility of Bis-(2-ethylhexyl) phosphate can be determined by quantifying the amount of the organophosphorus compound that dissolves in water. This is achieved by oxidizing the compound to phosphate ions, which are then measured colorimetrically.

  • Procedure :

    • Saturated solutions are prepared by vigorously stirring approximately 2 ml of Bis-(2-ethylhexyl) phosphate in 300 ml of distilled water.

    • The dissolved Bis-(2-ethylhexyl) phosphate is oxidized to phosphate ions using a potassium persulfate reagent.

    • The resulting phosphate concentration is quantified colorimetrically by forming a blue phosphomolybdate complex with a molybdate (B1676688) colorimetric reagent and measuring the absorbance.

Logical Relationships in Synthesis

The synthesis of Bis-(2-ethylhexyl) phosphate from phosphorus oxychloride and 2-ethylhexanol follows a clear logical progression of steps designed to control the reaction and maximize yield and purity.

Synthesis_Workflow A Reactant Charging B Initial Reaction (0-10 °C) A->B Add 2-ethylhexanol slowly C Stirring & HCl Removal (15-25 °C) B->C Allow reaction to proceed D Heating (40-70 °C) C->D Increase temperature E Neutralization (80-90 °C) D->E Add NaOH solution F Purification E->F Washing, Filtration, Distillation G Final Product F->G

Caption: Workflow for the synthesis of Bis-(2-ethylhexyl) phosphate.

This guide serves as a foundational resource for researchers and professionals working with Bis-(2-ethylhexyl) phosphate. For further details on specific applications or safety and handling, consulting the primary literature and safety data sheets is recommended.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Rare Earth Element Extraction Using Bis-(2-ethylhexyl) Phosphate (D2EHPA)

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the extraction of rare earth elements (REEs) using bis-(2-ethylhexyl) ph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of rare earth elements (REEs) using bis-(2-ethylhexyl) phosphate (B84403) (D2EHPA), a widely utilized solvent extractant in hydrometallurgy.[1][2] The information is intended to guide researchers, scientists, and professionals in developing and optimizing REE separation processes.

Introduction to D2EHPA for REE Extraction

Bis-(2-ethylhexyl) phosphate, commonly known as D2EHPA or P204, is an acidic organophosphorus extractant renowned for its high efficiency and selectivity in separating REEs from aqueous solutions.[1][3] Its molecular structure facilitates the formation of stable complexes with trivalent rare earth ions, enabling their transfer from an aqueous phase to an organic phase.[1][4] The separation of individual REEs is achievable due to the differences in the stability of their complexes with D2EHPA, which generally increases with the atomic number of the REE.[5][6] This property allows for the effective separation of heavy rare earth elements (HREEs) from light rare earth elements (LREEs).[7]

Key Parameters Influencing Extraction and Stripping

The efficiency of REE extraction and subsequent stripping from the D2EHPA-loaded organic phase is dependent on several critical parameters:

  • Aqueous Phase pH: The pH of the aqueous feed solution significantly impacts the extraction efficiency. Higher pH values generally favor the extraction of REEs.[7]

  • D2EHPA Concentration: Increasing the concentration of D2EHPA in the organic diluent typically enhances the extraction of HREEs.[7][8][9]

  • Organic to Aqueous (O/A) Phase Ratio: This ratio influences the mass transfer and extraction efficiency. A higher O/A ratio can lead to increased extraction of HREEs and middle rare earth elements (MREEs).[7]

  • Stripping Agent Concentration: The concentration of the acidic stripping solution (e.g., H₂SO₄, HCl) is crucial for recovering the extracted REEs from the organic phase.[5][10]

  • Temperature: Temperature can affect the stripping efficiency, with higher temperatures generally improving the recovery of REEs.[10]

  • Contact Time and Stirring Speed: Adequate mixing and contact time are necessary to achieve equilibrium during extraction and stripping.[4]

Quantitative Data on Extraction and Separation

The following tables summarize quantitative data from various studies on the extraction and separation of REEs using D2EHPA.

Table 1: Extraction Efficiency of Rare Earth Elements with D2EHPA

Rare Earth ElementD2EHPA ConcentrationAqueous PhasepHExtraction Efficiency (%)Reference
Ytterbium (Yb)50% in kerosenePhosphoric acid solution-45[5]
Erbium (Er)50% in kerosenePhosphoric acid solution-5[5]
Yttrium (Y)50% in kerosenePhosphoric acid solution-3[5]
Dysprosium (Dy)50% in kerosenePhosphoric acid solution-1[5]
Heavy REEs (HREEs)1.8 M in kerosenePregnant Leach Solution (PLS)->90[7]
Light REEs (LREEs)1.8 M in keroseneRaffinate from HREE extraction1.6 - 1.793[7]
Dysprosium (Dy)0.05 MNitric acid solution2~100[11]
Gadolinium (Gd)0.05 MNitric acid solution2~100[11]
Lanthanum (La)0.05 MNitric acid solution230[11]
Cerium (Ce)1.0 M0.1 M HNO₃-100[8][9]
Neodymium (Nd)1.0 M0.1 M HNO₃-99.7[8][9]
Lanthanum (La)1.0 M0.1 M HNO₃-99.4[8][9]
Yttrium (Y)2.0 MWet Process Phosphoric Acid-91[4]
Scandium (Sc)2.0 MWet Process Phosphoric Acid-56[4]
Total REEs (ΣREEs)2.0 MWet Process Phosphoric Acid-58[4]

Table 2: Separation Factors (β) for REE Pairs Using D2EHPA

REE PairStripping AgentSeparation Factor (β)Reference
Yb/ErH₂SO₄12[5]
Y/DyH₂SO₄9[5]
Er/YH₂SO₄2.7[5]
Dy/YbH₂SO₄160[5]
Y/YbH₂SO₄15[5]
Dy/ErH₂SO₄18[5]
Dy/La-4267.67[11]
La/Gd-243.91[11]
Gd/Nd-31.78[11]
Nd/La-7.67[11]

Experimental Protocols

Protocol 4.1: General REE Extraction

This protocol outlines a general procedure for the solvent extraction of REEs from an aqueous feed solution using D2EHPA.

Materials:

  • Aqueous feed solution containing REEs

  • Bis-(2-ethylhexyl) phosphate (D2EHPA)

  • Organic diluent (e.g., kerosene, n-dodecane)

  • pH adjustment solution (e.g., NaOH, NH₄OH)

  • Separatory funnel or mixer-settler

  • pH meter

  • Analytical instrumentation for REE concentration determination (e.g., ICP-MS, ICP-OES)

Procedure:

  • Organic Phase Preparation: Prepare the organic extractant solution by diluting a specific concentration of D2EHPA (e.g., 0.6 M to 1.8 M) in the chosen organic diluent.[7]

  • Aqueous Phase pH Adjustment: Adjust the pH of the aqueous feed solution to the desired value (e.g., pH 1.0-2.0) using the pH adjustment solution.[7][11]

  • Extraction:

    • Combine the organic phase and the pH-adjusted aqueous phase in a separatory funnel at a specific organic-to-aqueous (O/A) phase ratio (e.g., 1:1, 1:3).[7]

    • Shake the mixture vigorously for a predetermined contact time (e.g., 10-15 minutes) to ensure thorough mixing and mass transfer.[7]

    • Allow the phases to separate.

  • Phase Separation: Carefully separate the aqueous phase (raffinate) from the REE-loaded organic phase.

  • Analysis: Determine the concentration of REEs in the raffinate and the initial aqueous feed to calculate the extraction efficiency.

Protocol 4.2: Stripping of REEs from Loaded Organic Phase

This protocol describes the process of recovering the extracted REEs from the D2EHPA-loaded organic phase.

Materials:

  • REE-loaded organic phase from Protocol 4.1

  • Stripping agent (e.g., sulfuric acid (H₂SO₄), hydrochloric acid (HCl))

  • Separatory funnel or mixer-settler

  • Analytical instrumentation for REE concentration determination

Procedure:

  • Stripping Solution Preparation: Prepare a stripping solution of the desired acid concentration (e.g., 1 M to 6 M H₂SO₄ or HCl).[5][7][10]

  • Stripping:

    • Combine the REE-loaded organic phase with the stripping solution in a separatory funnel at a specific O/A ratio (e.g., 1:1).[5]

    • Shake the mixture for a sufficient contact time (e.g., 5 minutes) to allow the REEs to transfer back to the aqueous phase.[5]

    • Allow the phases to separate.

  • Phase Separation: Separate the now REE-depleted organic phase from the aqueous stripping solution containing the recovered REEs.

  • Analysis: Analyze the REE concentration in the aqueous stripping solution and the stripped organic phase to determine the stripping efficiency. Over 90% stripping of Y, Er, and Yb can be achieved with 5 M sulfuric acid.[10]

Protocol 4.3: Iron Removal from Loaded Organic Phase

Iron is a common impurity that can be co-extracted with REEs. This protocol provides a method for its selective removal.

Materials:

  • Iron and REE-loaded organic phase

  • Oxalic acid solution (e.g., 0.37 M)

  • Separatory funnel or mixer-settler

Procedure:

  • Iron Stripping:

    • Treat the loaded organic phase with an oxalic acid solution.[5]

    • Mix the phases at a specified O/A ratio (e.g., 4:1 aqueous to organic) for a contact time of approximately 15 minutes.[5]

    • Allow the phases to separate.

  • Phase Separation: Separate the organic phase, now depleted of iron, from the aqueous oxalic acid solution containing the stripped iron. This step is crucial for increasing the capacity of the organic solvent for REEs.[5]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the REE extraction and stripping process.

REE_Extraction_Workflow cluster_extraction Extraction Stage cluster_stripping Stripping Stage A Aqueous Feed (REEs in solution) C Mixer A->C B D2EHPA in Organic Diluent B->C D Settler C->D E Loaded Organic (REE-D2EHPA) D->E Organic Phase F Raffinate (Aqueous Phase) D->F Aqueous Phase H Mixer E->H G Stripping Agent (e.g., H₂SO₄) G->H I Settler H->I J Stripped Organic (Recycled D2EHPA) I->J Organic Phase K REE Product Solution I->K Aqueous Phase J->B Recycle Separation_Logic A Initial Aqueous Solution (LREEs + HREEs + Impurities) B Extraction with D2EHPA (Controlled pH) A->B C Loaded Organic Phase (Primarily HREEs) B->C D Raffinate (LREEs + Impurities) B->D E Stripping of HREEs (e.g., 4M H₂SO₄) C->E G pH Adjustment of Raffinate D->G F HREE Concentrate E->F H Second Extraction with D2EHPA G->H I Loaded Organic Phase (LREEs) H->I J Final Raffinate H->J K Stripping of LREEs (e.g., 1M H₂SO₄) I->K L LREE Concentrate K->L

References

Application

Application Notes: Separation of Cobalt and Nickel using Di-(2-ethylhexyl) phosphoric acid (D2EHPA)

Introduction The separation of cobalt and nickel is a critical process in hydrometallurgy, particularly in the recycling of batteries and the processing of laterite ores. Due to their similar chemical properties, their s...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The separation of cobalt and nickel is a critical process in hydrometallurgy, particularly in the recycling of batteries and the processing of laterite ores. Due to their similar chemical properties, their separation presents a significant challenge.[1] Solvent extraction using organophosphorus extractants, especially Di-(2-ethylhexyl) phosphoric acid (D2EHPA), is a widely adopted and effective method for selectively recovering cobalt from aqueous solutions containing nickel.[1][2]

D2EHPA, also known as P204, is an acidic extractant that operates on a cation exchange mechanism.[1][3] During the extraction process, the acidic proton of the D2EHPA molecule is exchanged for a metal ion, leading to the transfer of the metal from the aqueous phase to the organic phase.[1] The efficiency and selectivity of this separation are highly dependent on the pH of the aqueous phase.[1][4]

This document provides detailed protocols and technical data for the separation of cobalt and nickel using D2EHPA.

Core Principles

The separation of cobalt and nickel with D2EHPA is governed by the difference in their extraction behavior as a function of pH. Cobalt is extracted at a lower pH than nickel, allowing for a selective separation.[5] The general equilibrium for the extraction of a divalent metal ion (M²⁺) with D2EHPA (represented as (RH)₂) in its dimeric form is:

M²⁺(aq) + 2(RH)₂(org) ⇌ MR₂(RH)₂(org) + 2H⁺(aq)

To prevent a decrease in pH during extraction, which would adversely affect extraction efficiency, the D2EHPA is often partially saponified (neutralized) with a base like NaOH or NH₄OH before use.[1][5] This pre-neutralization step helps to maintain the optimal pH for cobalt extraction.[1]

The overall process involves three main stages:

  • Extraction: Selective transfer of cobalt from the aqueous feed solution to the D2EHPA-containing organic phase.

  • Scrubbing: Removal of co-extracted nickel from the loaded organic phase using a dilute acid or a cobalt-rich aqueous solution.[1][6]

  • Stripping: Recovery of the purified cobalt from the organic phase into a new aqueous solution using a strong acid.[1]

Data Presentation

The following tables summarize the key parameters and typical performance data for the solvent extraction of cobalt and nickel with D2EHPA.

Table 1: Effect of Equilibrium pH on the Extraction of Cobalt and Nickel with D2EHPA

Equilibrium pHCobalt Extraction (%)Nickel Extraction (%)Separation Factor (β_Co/Ni_)
3.0~15< 1> 15
4.0~85~5~120
5.0> 95~15~40
5.5> 98~25~20
6.0> 99~50~5

Data synthesized from multiple sources. The separation factor is calculated as the distribution coefficient of cobalt divided by the distribution coefficient of nickel.

Table 2: Typical Process Parameters for Cobalt-Nickel Separation using D2EHPA [1]

StageParameterTypical Value/RangePurpose
Organic Phase Extractant0.5 - 1.0 M D2EHPA in keroseneActive reagent for metal extraction.
Saponification40% - 60% with NaOH or NH₄OHTo control and maintain the desired pH during extraction.
Extraction Equilibrium pH4.0 - 5.5Optimal range for selective cobalt extraction.[1]
Phase Ratio (O/A)1:1 to 2:1Dependent on the concentration of metals in the aqueous feed.
Temperature25 - 40 °C
Scrubbing Scrubbing AgentDilute H₂SO₄ or a cobalt-rich aqueous solutionTo remove co-extracted nickel from the loaded organic phase.
pH3.0 - 4.0
Phase Ratio (O/A)1:1 to 5:1
Stripping Stripping Agent1 - 2 M H₂SO₄ or HClTo recover the extracted cobalt from the organic phase.
Phase Ratio (O/A)1:1 to 1:5

Experimental Protocols

The following are detailed methodologies for the key stages in the separation of cobalt and nickel using D2EHPA.

Protocol 1: Preparation of the Saponified Organic Phase

Objective: To partially neutralize the D2EHPA extractant to control the pH during the extraction process.[1]

Materials:

  • Di-(2-ethylhexyl) phosphoric acid (D2EHPA)

  • Kerosene (or other suitable aliphatic diluent)

  • Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 2M)

  • Separatory funnel

  • pH meter

Procedure:

  • Prepare the desired concentration of D2EHPA in the diluent (e.g., 0.5 M).

  • Calculate the stoichiometric amount of NaOH or NH₄OH required for the desired degree of saponification (e.g., 50%).[1]

  • In a separatory funnel, add the D2EHPA solution.

  • Slowly add the calculated amount of NaOH or NH₄OH solution while shaking vigorously.

  • Allow the phases to separate. The aqueous phase (if any) can be discarded.

  • The resulting organic phase is the saponified extractant. The degree of saponification can be verified by titration.

Protocol 2: Solvent Extraction of Cobalt

Objective: To selectively extract cobalt from the aqueous feed into the organic phase.

Materials:

  • Aqueous feed solution containing cobalt and nickel sulfates or chlorides

  • Saponified D2EHPA solution (organic phase)

  • Separatory funnel or mechanical shaker

  • pH meter

  • Buffer solution (if necessary) to adjust the initial pH

Procedure:

  • Measure the initial concentrations of cobalt and nickel in the aqueous feed solution using a suitable analytical technique (e.g., AAS, ICP-OES).

  • Adjust the pH of the aqueous feed to the desired starting value (e.g., 4.5) using a suitable acid or base.

  • In a separatory funnel, combine the aqueous feed and the saponified organic phase at the desired phase ratio (e.g., 1:1).

  • Shake the mixture vigorously for a sufficient time to reach equilibrium (typically 5-15 minutes).

  • Allow the phases to separate completely.

  • Carefully separate the two phases. The aqueous phase is the raffinate, now depleted of cobalt. The organic phase is the "loaded organic," containing the extracted cobalt.[1]

  • Measure the final pH of the raffinate.

  • Analyze the cobalt and nickel concentrations in the raffinate to determine the extraction efficiency and selectivity.

Protocol 3: Scrubbing of the Loaded Organic Phase

Objective: To remove co-extracted nickel from the cobalt-loaded organic phase.

Materials:

  • Loaded organic phase from the extraction step

  • Scrubbing solution (e.g., dilute H₂SO₄ at pH 3.5 or a cobalt sulfate (B86663) solution)

  • Separatory funnel or mechanical shaker

Procedure:

  • Combine the loaded organic phase with the scrubbing solution at the desired phase ratio (e.g., O/A of 2:1).

  • Shake for 5-15 minutes.[1]

  • Allow the phases to separate and collect the scrubbed organic phase.

  • Analyze the nickel concentration in the scrubbed organic phase to determine the scrubbing efficiency. This step can be repeated to improve purity.[1]

Protocol 4: Stripping of Cobalt from the Scrubbed Organic Phase

Objective: To recover the purified cobalt from the organic phase into a new aqueous solution.

Materials:

  • Scrubbed organic phase

  • Stripping solution (e.g., 1.5 M H₂SO₄)[1]

  • Separatory funnel or mechanical shaker

Procedure:

  • Contact the scrubbed organic phase with the stripping solution at a specified phase ratio (e.g., O/A of 1:1).[1]

  • Shake for 10-30 minutes.[1]

  • Allow the phases to separate.

  • Collect the aqueous phase, which is now a concentrated and purified cobalt solution (strip liquor).

  • The organic phase is now "stripped" and can be recycled back to the extraction stage.

  • Analyze the cobalt concentration in the strip liquor and the stripped organic to determine the stripping efficiency.

Visualizations

Logical Relationship: Chemical Principle of Extraction

cluster_aqueous Aqueous Phase cluster_organic Organic Phase M Co²⁺ / Ni²⁺ Complex MR₂(RH)₂ (Metal-D2EHPA Complex) M->Complex Extraction H 2H⁺ D2EHPA 2(RH)₂ (D2EHPA dimer) D2EHPA->Complex Complex->H Stripping Complex->D2EHPA

Caption: Cation exchange mechanism for metal extraction with D2EHPA.

Experimental Workflow: Co/Ni Separation

AqueousFeed Aqueous Feed (Co²⁺, Ni²⁺) Extraction Extraction Stage AqueousFeed->Extraction Organic_Prep Organic Phase Prep (Saponified D2EHPA) Organic_Prep->Extraction Raffinate Raffinate (Ni²⁺) Extraction->Raffinate Aqueous LoadedOrganic Loaded Organic (Co²⁺, some Ni²⁺) Extraction->LoadedOrganic Organic Scrubbing Scrubbing Stage Scrubbing->AqueousFeed Ni²⁺ to Feed (optional) ScrubbedOrganic Scrubbed Organic (Co²⁺) Scrubbing->ScrubbedOrganic Organic Stripping Stripping Stage StrippedOrganic Stripped Organic (Recycled) Stripping->StrippedOrganic Organic CoProduct Cobalt Product (Co²⁺ Solution) Stripping->CoProduct Aqueous LoadedOrganic->Scrubbing ScrubbedOrganic->Stripping StrippedOrganic->Extraction Recycle ScrubSolution Scrub Solution (Dilute Acid) ScrubSolution->Scrubbing StripSolution Strip Solution (Strong Acid) StripSolution->Stripping

Caption: Multi-stage workflow for cobalt and nickel separation.

References

Method

Application Notes and Protocols for Metal Ion Extraction Using Di-(2-ethylhexyl)phosphoric Acid (D2EHPA)

For Researchers, Scientists, and Drug Development Professionals Introduction Di-(2-ethylhexyl)phosphoric acid (D2EHPA), an organophosphorus compound, is a widely utilized extractant in solvent extraction processes for th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-(2-ethylhexyl)phosphoric acid (D2EHPA), an organophosphorus compound, is a widely utilized extractant in solvent extraction processes for the separation and purification of metal ions.[1][2] Its high efficiency and selectivity make it particularly valuable in hydrometallurgy for recovering valuable metals such as copper, nickel, cobalt, and rare earth elements from aqueous solutions.[3][4] D2EHPA operates on the principle of ion exchange, where the acidic proton of the D2EHPA molecule is exchanged for a metal cation, forming a metal-D2EHPA complex that is soluble in an organic phase.[4] This allows for the selective transfer of target metal ions from an aqueous solution to an immiscible organic solvent, typically kerosene (B1165875) or other aliphatic diluents.[3] The subsequent stripping of the metal from the organic phase allows for the regeneration of the extractant for reuse.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of D2EHPA in metal ion extraction.

Principle of Extraction

The extraction of metal ions (Mⁿ⁺) by D2EHPA, which exists as a dimer ((HA)₂) in nonpolar organic diluents, can be represented by the following general equilibrium reaction:

Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(HA₂n)(org) + nH⁺(aq)

The position of this equilibrium is highly dependent on the pH of the aqueous phase. A lower pH (higher H⁺ concentration) will shift the equilibrium to the left, favoring the stripping of the metal ion back into the aqueous phase. Conversely, a higher pH will favor the extraction of the metal ion into the organic phase. This pH dependence is a key factor in the selective separation of different metal ions.

Experimental Protocols

Preparation of the Organic Phase (Extractant Solution)

A stock solution of the D2EHPA extractant is prepared by diluting it in a suitable organic solvent.

Materials:

  • Di-(2-ethylhexyl)phosphoric acid (D2EHPA, purity ≥ 95%)

  • Kerosene (or other aliphatic diluents like n-dodecane)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Determine the desired concentration of D2EHPA in the organic phase (e.g., 0.1 M to 1.8 M).[5][6] The optimal concentration depends on the target metal ion and its concentration in the aqueous feed.[5]

  • Using appropriate safety precautions in a fume hood, pipette the calculated volume of D2EHPA into a volumetric flask.

  • Add the organic diluent (e.g., kerosene) to the volumetric flask to the desired final volume.

  • Stopper the flask and mix thoroughly until the D2EHPA is completely dissolved.

Extraction of Metal Ions

This protocol describes the general procedure for extracting metal ions from an aqueous solution.

Materials:

  • Aqueous solution containing the target metal ion(s)

  • Prepared D2EHPA organic phase

  • Separatory funnels

  • pH meter

  • Dilute acid (e.g., H₂SO₄ or HCl) and base (e.g., NaOH or Na₂CO₃) for pH adjustment

  • Mechanical shaker or vortex mixer

Procedure:

  • Place a known volume of the aqueous solution containing the metal ions into a separatory funnel.

  • Adjust the pH of the aqueous solution to the desired value using dilute acid or base. The optimal pH is specific to the metal being extracted.[6][7]

  • Add an equal volume of the prepared D2EHPA organic phase to the separatory funnel (for a 1:1 organic to aqueous phase ratio, O:A ratio). The O:A ratio can be varied to optimize extraction efficiency.[6]

  • Stopper the separatory funnel and shake vigorously for a predetermined contact time (e.g., 2 to 20 minutes) to ensure the system reaches equilibrium.[8][9]

  • Allow the two phases to separate completely. The organic phase, now loaded with the metal-D2EHPA complex, will typically be the upper layer.

  • Carefully separate the two phases by draining the lower aqueous phase (raffinate).

  • Collect the organic phase for subsequent stripping or analysis.

  • Analyze the raffinate for the concentration of the metal ion to determine the extraction efficiency.

Stripping of Metal Ions

This protocol outlines the process of recovering the extracted metal ions from the loaded organic phase.

Materials:

  • Loaded organic phase containing the metal-D2EHPA complex

  • Stripping solution (e.g., aqueous solutions of H₂SO₄, HCl, or oxalic acid)[10][11]

  • Separatory funnels

  • Mechanical shaker or vortex mixer

Procedure:

  • Place a known volume of the loaded organic phase into a separatory funnel.

  • Add a specific volume of the stripping solution. The choice of stripping agent and its concentration depends on the metal being recovered.[11] For example, sulfuric acid at concentrations of 1 M to 5 M is commonly used.[6][11]

  • Shake the mixture for a sufficient time (e.g., 10 to 40 minutes) to allow for the transfer of the metal ion back into the aqueous phase.[6][9]

  • Allow the phases to separate.

  • Drain the lower aqueous phase, which now contains the concentrated metal ion (strip solution).

  • The regenerated organic phase can be recycled for further extraction cycles.[3]

Data Presentation

The efficiency of the extraction and stripping processes is quantified by parameters such as the distribution coefficient (D), extraction efficiency (%E), and separation factor (β).

Table 1: Key Performance Indicators in Solvent Extraction

ParameterFormulaDescription
Distribution Coefficient (D) D = [M]org / [M]aqThe ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.
Extraction Efficiency (%E) %E = (D / (D + Vaq/Vorg)) * 100The percentage of the metal ion transferred from the aqueous phase to the organic phase. Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.
Separation Factor (β) βA/B = DA / DBThe ratio of the distribution coefficients of two different metal ions (A and B), indicating the selectivity of the extraction.

Table 2: Typical Extraction and Stripping Conditions for Various Metal Ions with D2EHPA

Metal IonAqueous Feed MediumOptimal Extraction pHD2EHPA Conc. (in Kerosene)Stripping AgentReference
Zinc (Zn²⁺) Sulfate2.5 - 3.50.05 M - 0.1 MH₂SO₄[8]
Iron (Fe³⁺) Sulfate~1.01.0 M (saponified)Oxalic Acid (1 M)[9]
Manganese (Mn²⁺) Sulfate3.250.5 MH₂SO₄ (1 M)[6]
Cobalt (Co²⁺) Nitrate5.250.023 MNitric Acid[7]
Rare Earth Elements (REEs) Chloride/Sulfate1.0 - 2.01.8 MH₂SO₄ (1-4 M)[5][11]
Cadmium (Cd²⁺) Sulfate4.50.15 MH₂SO₄ (180 g/L)[12]

Visualizations

The following diagrams illustrate the key processes in metal ion extraction using D2EHPA.

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction Stage cluster_stripping Stripping Stage cluster_products Process Outputs aq_feed Aqueous Feed (Metal Ions) mixing_ext Mixing & Agitation (Separatory Funnel) aq_feed->mixing_ext org_prep Organic Phase (D2EHPA in Kerosene) org_prep->mixing_ext separation_ext Phase Separation mixing_ext->separation_ext Equilibrium raffinate Raffinate (Depleted Aqueous) separation_ext->raffinate loaded_org Loaded Organic separation_ext->loaded_org mixing_strip Mixing with Stripping Agent separation_strip Phase Separation mixing_strip->separation_strip strip_sol Strip Solution (Concentrated Metal) separation_strip->strip_sol regen_org Regenerated Organic separation_strip->regen_org loaded_org->mixing_strip regen_org->mixing_ext Recycle

Caption: General workflow for metal ion extraction and stripping using D2EHPA.

extraction_mechanism Mn Mⁿ⁺ Complex M(HA₂n) Mn->Complex Extraction H nH⁺ D2EHPA n(HA)₂ D2EHPA->Complex Complex->H Stripping Complex->D2EHPA

Caption: Simplified ion exchange mechanism for metal extraction with dimeric D2EHPA.

References

Application

Application Notes and Protocols: Bis-(2-ethylhexyl) Phosphate as a Plasticizer in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely utilized plasticizer, primarily in polyvinyl chloride (PVC) formulations, to enhance...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely utilized plasticizer, primarily in polyvinyl chloride (PVC) formulations, to enhance flexibility and workability.[1][2][3][4] While it is a phthalate ester, it is often colloquially and sometimes incorrectly referred to by similar-sounding names, including "bis(2-ethylhexyl) phosphate (B84403)." This document focuses on the applications, protocols, and biological implications of DEHP, a compound of significant interest due to its widespread use and potential as an endocrine disruptor.[5][6][7] In polymer science, DEHP integrates into the polymer matrix, reducing intermolecular forces and the glass transition temperature, thereby imparting flexibility.[1][8][9][10] For drug development professionals, understanding the biological interactions of leachable DEHP from medical devices is of paramount importance.[6][7][11][12][13]

Mechanism of Action as a Plasticizer

DEHP's plasticizing effect stems from its molecular structure, which allows it to intersperse between polymer chains. This separates the chains, reducing the polymer-polymer secondary bonding and increasing the "free volume."[14] This increased molecular mobility results in a softer, more flexible material. The incorporation of DEHP into PVC is a physical process, not a chemical bond, which is why it can leach from the polymer matrix over time, a significant concern in medical and food-contact applications.[6][7][11][12][13]

Quantitative Data: Effect of DEHP on Polymer Properties

The concentration of DEHP significantly influences the thermal and mechanical properties of polymer blends. The following tables summarize the effects of DEHP on PVC/PMMA blends.

Table 1: Effect of DEHP on Thermal Degradation of PVC/PMMA Blends

PVC/PMMA Ratio (wt%)DEHP Content (wt%)Mass Loss in First Step (Δm1, %)
100/0062.5
75/25059.2
50/50050.1
25/75028.4
100/01565.3
75/251562.1
50/501554.3
25/751532.8
100/03068.7
75/253065.4
50/503058.6
25/753038.2
100/05074.2
75/255070.3
50/505063.8
25/755045.1

Data adapted from studies on PVC/PMMA blends. The first degradation step primarily corresponds to the dehydrochlorination of PVC.[1][3]

Table 2: Effect of DEHP on Mechanical Properties of PVC/PMMA Blends

PVC/PMMA Ratio (wt%)DEHP Content (wt%)Stress at Break (MPa)Young's Modulus (MPa)
100/0045.21580
75/25048.11650
50/50052.31890
25/75060.52340
100/01538.41250
75/251541.21380
50/501545.61560
25/751553.71980
100/03030.1980
75/253033.51120
50/503038.91310
25/753046.81670
100/05021.3650
75/255024.7810
50/505029.81020
25/755037.21340

Data adapted from studies on PVC/PMMA blends, demonstrating that increasing DEHP content decreases tensile strength and stiffness.[1][3][15][16]

Experimental Protocols

Protocol 1: Synthesis of a Molecularly Imprinted Polymer (MIP) for DEHP

This protocol describes the synthesis of a polymer designed to selectively recognize and bind DEHP, which can be used for sample cleanup and analysis.

Materials:

  • Di(2-ethylhexyl) phthalate (DEHP) (template)

  • 4-vinylpyridine (4-VP) (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • Benzoyl peroxide (BPO) (initiator)

  • Acetonitrile (porogen)

Procedure:

  • In a screw-cap glass tube, dissolve 1 mmol of DEHP and 4 mmol of 4-VP in 6.7 mL of acetonitrile.[17][18]

  • Add 22 mmol of EGDMA and 1.5 mmol of BPO to the solution.[17]

  • Purge the reaction tube with nitrogen gas for 3-5 minutes to remove oxygen, which can inhibit polymerization.

  • Seal the tube and place it in a silicone oil bath at 60°C for 24 hours to allow for polymerization.[17]

  • After polymerization, the resulting bulk polymer is ground into a powder.

  • To remove the DEHP template, the polymer powder is washed repeatedly with a mixture of methanol (B129727) and acetic acid (9:1 v/v) until DEHP is no longer detected in the washings.

  • A non-imprinted polymer (NIP) should be prepared simultaneously under identical conditions but without the DEHP template to serve as a control.[17][18]

Protocol 2: Quantification of DEHP in Polymer Matrices by GC-MS

This protocol outlines a standard method for the extraction and quantification of DEHP from a polymer sample.

Materials:

Procedure:

  • Sample Preparation: Cut the polymer sample into small pieces (e.g., < 4 mm²) to maximize surface area for extraction.[19]

  • Extraction:

    • Weigh a known amount of the polymer sample into a glass vial.

    • Add a known volume of an extraction solvent mixture, such as toluene and dichloromethane (1:9 v/v).[20]

    • Spike the sample with a known concentration of an internal standard.

    • Perform sonication-assisted extraction for a defined period (e.g., 30 minutes) to facilitate the leaching of DEHP into the solvent.[20]

  • Cleanup (Optional): If the polymer dissolves in the solvent, a cleanup step using gel permeation chromatography (GPC) may be necessary to separate the DEHP from the polymer matrix.[20]

  • GC-MS Analysis:

    • Inject an aliquot of the extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5MS) for separation.

    • Set the GC oven temperature program to achieve good separation of DEHP and the internal standard.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Characteristic ions for DEHP are m/z 149, 167, and 279.[20]

    • Quantify the amount of DEHP by comparing its peak area to that of the internal standard against a calibration curve.

Biological Implications and Signaling Pathways

DEHP is an endocrine disruptor that can interfere with various biological processes.[21][22] Its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), is often considered the more toxic agent.[23] The following diagrams illustrate some of the key signaling pathways affected by DEHP.

DEHP_AhR_ER_Pathway cluster_Cell Nerve Cell DEHP DEHP AhR AhR DEHP->AhR disrupts ERb_AR ERβ / AR (Expression) DEHP->ERb_AR affects CYP1A1_1B1 CYP1A1/CYP1B1 (mRNA levels) AhR->CYP1A1_1B1 increases Hormone_Disruption Gonadal Hormone Disruption ERb_AR->Hormone_Disruption leads to Anxiety_Depression Anxiety & Depression-like Behaviors Hormone_Disruption->Anxiety_Depression

Caption: DEHP's disruption of AhR and Estrogen/Androgen Receptor signaling in nerve cells.

DEHP_BDNF_CREB_Pathway DEHP DEHP ERb ERβ Expression DEHP->ERb interferes with BDNF BDNF Synthesis ERb->BDNF affects CREB CREB Signaling ERb->CREB affects Neuron_Survival Neuron Survival & Dendritic Growth BDNF->Neuron_Survival promotes Memory_Impairment Memory Impairment CREB->Memory_Impairment disruption contributes to Neuron_Survival->Memory_Impairment reduction leads to

Caption: Interference of DEHP with BDNF and CREB signaling pathways, impacting neuronal health.[24]

DEHP_Steroidogenesis_Pathway cluster_Granulosa_Cell Human Granulosa Cell DEHP DEHP cAMP_Pathway cAMP Pathway DEHP->cAMP_Pathway decreases ERK12_Pathway ERK1/2 Pathway DEHP->ERK12_Pathway decreases FSH FSH FSH->cAMP_Pathway activates FSH->ERK12_Pathway activates Steroidogenesis Estradiol & Progesterone Biosynthesis cAMP_Pathway->Steroidogenesis promotes ERK12_Pathway->Steroidogenesis promotes

Caption: DEHP's inhibitory effect on FSH-stimulated steroidogenesis via cAMP and ERK1/2 pathways.[21]

Conclusion

Bis(2-ethylhexyl) phthalate remains a critical plasticizer in polymer synthesis, offering significant advantages in material properties. However, its potential for leaching and subsequent biological activity necessitates careful consideration, particularly in applications related to drug development and healthcare. The protocols and data presented here provide a framework for researchers to synthesize, analyze, and understand the implications of using DEHP in their work. As research continues, the development of alternative, less biologically active plasticizers is an area of growing importance.[12][13][25]

References

Method

Application Notes and Protocols: D2EHPA in Liquid Membrane for Metal Ion Transport

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the utilization of Di-(2-ethylhexyl) phosphoric acid (D2EHPA) as a carri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Di-(2-ethylhexyl) phosphoric acid (D2EHPA) as a carrier in various liquid membrane systems for the selective transport of metal ions. D2EHPA is a versatile and highly effective extractant for a wide range of metal ions, including heavy metals and rare earth elements, making it a valuable tool in separation science, hydrometallurgy, and environmental remediation.[1][2][3]

Introduction to D2EHPA-Mediated Metal Ion Transport

Liquid membrane technology offers an efficient and selective method for the separation and concentration of metal ions from aqueous solutions.[3] The process relies on a liquid membrane phase, typically containing a carrier molecule, which separates a feed (source) phase from a stripping (receiving) phase. D2EHPA is a widely used acidic extractant that facilitates the transport of metal cations across the liquid membrane.[2][3] The transport mechanism involves the formation of a metal-D2EHPA complex at the feed-membrane interface, diffusion of this complex across the membrane, and subsequent release of the metal ion into the stripping phase, often driven by a pH gradient.[4][5]

The general extraction reaction for a divalent metal ion (M²⁺) by D2EHPA (dimerized as (HR)₂) can be represented as:

M²⁺(aq) + 2(HR)₂(org) ⇌ MR₂(HR)₂(org) + 2H⁺(aq)

This equilibrium is influenced by the pH of the aqueous phase and the concentration of the D2EHPA carrier in the organic phase.

Liquid Membrane Configurations

D2EHPA can be employed in several liquid membrane configurations, each with its own advantages and applications. The primary types include:

  • Supported Liquid Membrane (SLM): The organic membrane phase containing D2EHPA is held within the pores of a microporous solid support by capillary forces.[5]

  • Emulsion Liquid Membrane (ELM): An emulsion is created where the stripping phase is encapsulated within the organic membrane phase, which is then dispersed in the feed phase.[3]

  • Polymer Inclusion Membrane (PIM): D2EHPA is embedded within a polymeric matrix, creating a thin, stable membrane.[3]

Data Presentation: Performance of D2EHPA in Liquid Membranes

The efficiency of metal ion transport using D2EHPA is dependent on various experimental parameters. The following tables summarize key performance data from the literature for different metal ions and liquid membrane systems.

Table 1: Extraction and Transport of Heavy Metal Ions using D2EHPA

Metal IonLiquid Membrane TypeD2EHPA Conc. (M)Feed Phase pHStripping AgentExtraction/Transport Efficiency (%)Reference
Zn(II)SLM0.4 M5.00.5 M H₂SO₄~87% (after 120 min)[6]
Ni(II)SLM0.4 M5.00.5 M H₂SO₄~72% (after 120 min)[6]
Cd(II)SLM40 vol%5.00.5 M H₂SO₄83.3% (after 24 h)[7]
Co(II)MDLM0.023 M5.251.5 pH (HNO₃)>99.5%[8]
Cu(II)BLMNot SpecifiedNot SpecifiedNot Specified95.8%[1][3]
Pb(II)ELM6%Not Specified0.1-2 M H₂SO₄~99% (after 10 min)[3]

Table 2: Separation of Rare Earth Elements (REEs) using D2EHPA

REE(s)Liquid Membrane TypeD2EHPA Conc.Feed Phase pHStripping AgentKey FindingReference
Nd(III), La(III)HFSLMNot SpecifiedIncreasing pH enhances extractionNot SpecifiedHigher carrier concentration increases extraction[2]
Y(III), Mixed REEsHFRLM10 v/v% in kerosene (B1165875)0.5 - 4.53 M HNO₃Yttrium is more prone to third-phase formation[9]
Mixed REEsHFSLM, HFRLM, EPT10% (v/v) in kerosene1.5 - 3.23 M HClPerformance governed by both kinetics and thermodynamics[10]

Experimental Protocols

Detailed methodologies for key experiments involving D2EHPA in liquid membranes are provided below.

Protocol 1: Preparation and Operation of a Supported Liquid Membrane (SLM) for Zinc(II) and Nickel(II) Separation

This protocol is based on the methodology for separating Zn²⁺ and Ni²⁺ ions from an aqueous solution.[6]

1. Materials and Reagents:

  • Carrier (Organic Phase): Di-(2-ethylhexyl) phosphoric acid (D2EHPA)

  • Diluent: Kerosene

  • Support: Microporous polypropylene (B1209903) hollow fiber (e.g., Celgard 2400)[6]

  • Feed Solution: Aqueous solution containing ZnSO₄ and NiSO₄

  • Stripping Solution: Sulfuric acid (H₂SO₄)

  • pH Adjustment: NaOH or HCl

2. Membrane Preparation:

  • Prepare the organic membrane solution by dissolving D2EHPA in kerosene to the desired concentration (e.g., 0.04 to 0.6 M).[6]

  • Immerse the microporous support in the organic membrane solution for at least 60 minutes to ensure complete impregnation of the pores.[9]

  • Carefully remove the impregnated support and wipe off any excess organic solution from the surface.

3. Transport Experiment:

  • Set up a two-compartment permeation cell with the prepared SLM separating the feed and stripping phases.

  • Fill one compartment with the feed solution containing Zn²⁺ and Ni²⁺ at a known initial concentration. Adjust the pH to the desired value (e.g., 5.0).[7]

  • Fill the other compartment with the stripping solution (e.g., 1 M H₂SO₄).[6]

  • Stir both the feed and stripping solutions at a constant rate to minimize concentration polarization effects at the membrane interfaces.

  • Periodically take samples from both the feed and stripping phases to analyze the metal ion concentration using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy or ICP-OES).

  • Continue the experiment for a sufficient duration (e.g., 120 minutes or longer) to determine the transport kinetics.[6]

4. Data Analysis:

  • Calculate the flux (J) of each metal ion across the membrane.

  • Determine the extraction efficiency (%) in the feed phase and the recovery efficiency (%) in the stripping phase over time.

  • Calculate the separation factor (β) of Zn(II) over Ni(II) to evaluate the selectivity of the membrane system.

Protocol 2: Emulsion Liquid Membrane (ELM) for Cobalt(II) Extraction

This protocol outlines the preparation and application of an emulsion liquid membrane for the extraction of Co(II).[1]

1. Materials and Reagents:

  • Organic Phase (Membrane): D2EHPA (carrier), Span 80 (surfactant), Kerosene (diluent)

  • Internal Stripping Phase: e.g., 1.5 pH Nitric Acid[8]

  • External Feed Phase: Aqueous solution containing Co²⁺

2. Emulsion Preparation:

  • Prepare the organic phase by dissolving D2EHPA and Span 80 in kerosene at the desired concentrations.

  • Add the internal stripping phase to the organic phase.

  • Homogenize the mixture at high speed to form a stable water-in-oil (W/O) emulsion.

3. Extraction Process:

  • Disperse the prepared emulsion in the external feed phase containing Co²⁺ with gentle agitation.

  • The Co²⁺ ions will be extracted from the feed phase, transported through the organic membrane, and stripped into the internal aqueous phase.

  • After a specific contact time, stop the agitation and allow the phases to separate.

  • Separate the emulsion phase from the external aqueous phase.

  • Break the emulsion (e.g., by heating or using a demulsifier) to recover the concentrated metal ion solution from the internal phase.

  • Analyze the Co²⁺ concentration in the raffinate (external phase) to determine the extraction efficiency.

Visualizations

The following diagrams illustrate the key processes involved in D2EHPA-mediated metal ion transport.

Metal_Ion_Transport_Mechanism M2_aq Metal Ion (M²⁺) D2EHPA_dimer D2EHPA Dimer ((HR)₂) M2_aq->D2EHPA_dimer H_plus_feed H⁺ D2EHPA_dimer->H_plus_feed Metal_complex Metal-D2EHPA Complex (MR₂(HR)₂) Metal_complex->D2EHPA_dimer Regeneration M2_strip Metal Ion (M²⁺) Metal_complex->M2_strip Stripping H_plus_strip H⁺ H_plus_strip->Metal_complex Protonation

Caption: Mechanism of metal ion transport by D2EHPA.

SLM_Workflow prep_membrane 1. Prepare Organic Phase (D2EHPA in Diluent) impregnate 2. Impregnate Porous Support prep_membrane->impregnate setup_cell 3. Assemble SLM in Permeation Cell impregnate->setup_cell add_phases 4. Add Feed and Stripping Solutions setup_cell->add_phases run_experiment 5. Stir and Monitor (Take Samples Periodically) add_phases->run_experiment analyze 6. Analyze Metal Ion Concentration (AAS/ICP-OES) run_experiment->analyze calculate 7. Calculate Flux and Separation Factor analyze->calculate

Caption: Experimental workflow for SLM.

ELM_Workflow prep_phases 1. Prepare Organic and Internal Stripping Phases emulsify 2. Create W/O Emulsion (Homogenize) prep_phases->emulsify disperse 3. Disperse Emulsion in Feed Phase emulsify->disperse extract 4. Agitate for Extraction disperse->extract separate 5. Phase Separation extract->separate demulsify 6. Break Emulsion separate->demulsify analyze 7. Analyze Raffinate and Recovered Metal Solution demulsify->analyze

Caption: Experimental workflow for ELM.

Troubleshooting and Considerations

  • Membrane Instability: In SLM systems, the organic phase can be lost from the support over time, leading to decreased performance.[11] The stability can be influenced by the choice of diluent and the hydrodynamic conditions. PIMs generally offer higher stability.[12]

  • Third-Phase Formation: Particularly in the extraction of rare earth elements at high concentrations and pH, a third, viscous phase can form, which can foul the membrane and impede mass transfer.[9][13] The addition of modifiers like TBP can help mitigate this issue.[9][13]

  • pH Control: The pH of the feed phase is a critical parameter that affects the extraction efficiency.[9] Careful control and monitoring of the pH are essential for optimal performance and selectivity.

  • Carrier Concentration: Increasing the D2EHPA concentration generally enhances the extraction rate up to a certain point, after which viscosity effects or aggregation may become limiting.[3][14]

These application notes and protocols are intended to serve as a guide for researchers and scientists. It is recommended to optimize the experimental conditions for each specific application to achieve the desired separation and recovery of metal ions.

References

Application

Determining D2EHPA Concentration: A Guide to Analytical Methods

For Researchers, Scientists, and Drug Development Professionals Di(2-ethylhexyl)phosphoric acid (D2EHPA) is a widely utilized organophosphorus compound, notably as an extractant in solvent extraction processes for metal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Di(2-ethylhexyl)phosphoric acid (D2EHPA) is a widely utilized organophosphorus compound, notably as an extractant in solvent extraction processes for metal separation and purification. Accurate determination of its concentration is critical for process control, quality assurance, and research applications. This document provides detailed application notes and protocols for three common analytical methods for quantifying D2EHPA: potentiometric titration, UV-Vis spectrophotometry, and gas chromatography.

Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the purity and concentration of D2EHPA. This acid-base titration relies on the reaction of the acidic phosphate (B84403) group of D2EHPA with a standardized basic titrant. The endpoint of the titration is determined by monitoring the change in potential of an electrode immersed in the solution.

Application Note:

This method is suitable for the determination of D2EHPA concentration in organic solvents and for assessing the acid value of D2EHPA samples. The presence of other acidic impurities, such as mono(2-ethylhexyl)phosphoric acid (M2EHPA), can interfere with the determination and may result in multiple inflection points in the titration curve.[1] Purification of D2EHPA can lead to a single titration step, allowing for a more straightforward determination of the main component.[1] Non-aqueous titration is often preferred to ensure the solubility of D2EHPA.

Experimental Protocol:

Materials:

  • Potentiometric titrator with a glass pH electrode and a reference electrode (e.g., Ag/AgCl)

  • Burette, 25 mL or 50 mL

  • Beaker, 150 mL

  • Magnetic stirrer and stir bar

  • D2EHPA sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) in 95% Ethanol (B145695)

  • 75% (v/v) Ethanol in deionized water (solvent)

  • Potassium Hydrogen Phthalate (KHP), primary standard for NaOH standardization

Procedure:

  • Standardization of 0.1 M NaOH:

    • Accurately weigh approximately 0.4 g of dried KHP into a 150 mL beaker.

    • Dissolve the KHP in about 50 mL of deionized water.

    • Add a magnetic stir bar and place the beaker on the magnetic stirrer.

    • Immerse the calibrated pH electrode and the tip of the burette filled with the 0.1 M ethanolic NaOH solution into the KHP solution.

    • Titrate the KHP solution with the NaOH solution, recording the volume of titrant and the corresponding pH values.

    • Determine the endpoint from the titration curve (the point of maximum slope on a plot of pH vs. volume) or by using the first or second derivative of the curve.

    • Calculate the exact molarity of the NaOH solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.5 - 1.0 g of the D2EHPA sample into a 150 mL beaker.

    • Add 50 mL of the 75% ethanol solvent and a magnetic stir bar.

    • Place the beaker on the magnetic stirrer and allow the sample to dissolve completely.

    • Immerse the calibrated pH electrode and the burette tip into the sample solution.

    • Titrate the sample solution with the standardized 0.1 M ethanolic NaOH solution, recording the volume and pH readings.

    • Determine the equivalence point from the titration curve. If two inflection points are observed, the first corresponds to the neutralization of the stronger acid (D2EHPA), and the second may correspond to the weaker acidic impurity (M2EHPA).

    • Calculate the concentration of D2EHPA in the sample.

Calculation:

D2EHPA Concentration (% w/w) = (V × M × MW) / (W × 10)

Where:

  • V = Volume of NaOH solution at the equivalence point (mL)

  • M = Molarity of the standardized NaOH solution (mol/L)

  • MW = Molecular weight of D2EHPA (322.43 g/mol )

  • W = Weight of the D2EHPA sample (g)

Logical Workflow for Potentiometric Titration:

Caption: Workflow for D2EHPA analysis by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a sensitive method for the determination of D2EHPA concentration, particularly at low levels. This technique typically involves the formation of a colored complex between D2EHPA and a chromogenic reagent, which can then be quantified by measuring its absorbance at a specific wavelength.

Application Note:

This method is highly sensitive and suitable for determining trace amounts of D2EHPA. A common approach involves the formation of an ion-pair between the D2EHPA anion and a cationic dye, such as Rhodamine B or Acridine yellow.[2] The colored complex is extracted into an organic solvent, and its absorbance is measured. The choice of dye and extraction solvent is crucial for achieving optimal sensitivity and selectivity. For instance, a method using Acridine yellow as the indicator and 1,2-dichloroethane (B1671644) as the solvent measures the complex at a wavelength of 444 nm.

Experimental Protocol (Rhodamine B Method):

Materials:

  • UV-Vis Spectrophotometer

  • Centrifuge

  • Vortex mixer

  • Separatory funnels or centrifuge tubes

  • D2EHPA standard solutions of known concentrations

  • Rhodamine B solution (e.g., 0.01% w/v in deionized water)

  • Buffer solution (e.g., pH 4.0 phosphate buffer)

  • Organic solvent (e.g., 1,2-dichloroethane or toluene)

  • Sample containing D2EHPA

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of D2EHPA standard solutions in the desired organic solvent, covering a suitable concentration range (e.g., 1 to 20 µg/mL).

    • To a series of separatory funnels or centrifuge tubes, add a fixed volume of each D2EHPA standard solution.

    • Add a fixed volume of the buffer solution and the Rhodamine B solution to each tube.

    • Vortex or shake vigorously for a set amount of time (e.g., 2 minutes) to facilitate the extraction of the D2EHPA-Rhodamine B complex into the organic phase.

    • Centrifuge the tubes to ensure complete phase separation.

    • Carefully transfer the organic layer to a cuvette.

    • Measure the absorbance of the organic layer at the wavelength of maximum absorbance for the complex (e.g., around 550-560 nm for the Rhodamine B complex).

    • Prepare a blank by following the same procedure but using the organic solvent without D2EHPA.

    • Plot a calibration curve of absorbance versus D2EHPA concentration.

  • Sample Analysis:

    • Prepare the sample containing an unknown concentration of D2EHPA, ensuring it is dissolved in the same organic solvent used for the standards.

    • Follow the same extraction and measurement procedure as described for the standards.

    • Determine the concentration of D2EHPA in the sample by interpolating its absorbance value on the calibration curve.

Experimental Workflow for UV-Vis Spectrophotometry:

Caption: Workflow for D2EHPA analysis by UV-Vis spectrophotometry.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For a polar and relatively non-volatile compound like D2EHPA, derivatization is often necessary to improve its volatility and chromatographic behavior.

Application Note:

GC analysis of D2EHPA typically requires a derivatization step to convert the acidic proton into a less polar group, thereby increasing its volatility and reducing peak tailing. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds containing active hydrogens.[3] The resulting trimethylsilyl (B98337) (TMS) derivative of D2EHPA is more amenable to GC analysis. A Flame Ionization Detector (FID) is commonly used for quantification due to its good sensitivity and linear response for organic compounds.

Experimental Protocol (with Silylation Derivatization):

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • GC column suitable for organophosphate analysis (e.g., a mid-polarity column like DB-5ms or equivalent)

  • Autosampler vials with inserts

  • Heating block or oven for derivatization

  • D2EHPA standard solutions

  • Internal standard (e.g., a stable organophosphorus compound with similar properties that is not present in the sample)

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)

  • Sample containing D2EHPA

Procedure:

  • Derivatization:

    • Accurately transfer a known volume or weight of the D2EHPA standard or sample into an autosampler vial.

    • Add a known amount of the internal standard solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen if necessary.

    • Add a specific volume of the anhydrous solvent (e.g., 100 µL of pyridine).

    • Add an excess of the silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

    • Allow the vial to cool to room temperature before GC analysis.

  • GC-FID Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized solution into the GC.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

      • Carrier Gas: Helium or Hydrogen at a constant flow rate

      • Oven Temperature Program:

        • Initial temperature: 150°C, hold for 2 minutes

        • Ramp: 10°C/min to 280°C

        • Hold at 280°C for 5 minutes

      • Detector Temperature (FID): 300°C

    • Data Acquisition: Record the chromatogram and integrate the peak areas of the derivatized D2EHPA and the internal standard.

  • Quantification:

    • Prepare a calibration curve by derivatizing and analyzing a series of D2EHPA standards of known concentrations with a constant amount of the internal standard.

    • Plot the ratio of the D2EHPA peak area to the internal standard peak area against the D2EHPA concentration.

    • Calculate the concentration of D2EHPA in the sample using the calibration curve.

Logical Relationship for GC Analysis of D2EHPA:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_quant Quantification A D2EHPA Sample/ Standard Mix Mix and Heat A->Mix IS Internal Standard IS->Mix Solv Anhydrous Solvent Solv->Mix Deriv Silylating Reagent (e.g., BSTFA) Deriv->Mix Deriv_Sample Derivatized Sample Mix->Deriv_Sample Inject Inject into GC Deriv_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calibrate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Calibrate->Calculate

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Bis-(2-ethylhexyl) phosphate

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of Bis-(2-ethylhex...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of Bis-(2-ethylhexyl) phosphate (B84403), also known as Di(2-ethylhexyl) phosphate (DEHPA). This method is designed to separate the active pharmaceutical ingredient (API) from its potential process-related impurities, namely mono-(2-ethylhexyl) phosphate and tri-(2-ethylhexyl) phosphate. The described protocol utilizes a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water, modified with phosphoric acid, and UV detection. This method is suitable for quality control and purity assessment in research, development, and manufacturing environments.

Introduction

Bis-(2-ethylhexyl) phosphate is a significant organophosphorus compound with applications in various industrial and pharmaceutical fields. Ensuring the purity of this compound is critical for its intended use, as impurities can affect its efficacy, stability, and safety. The primary synthesis-related impurities are typically the mono- and tri-ester forms of the phosphate. This document provides a detailed protocol for a reliable HPLC method to quantify the purity of Bis-(2-ethylhexyl) phosphate and to separate it from these key impurities.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, purified water, and phosphoric acid (85%).

  • Sample Vials: Amber glass vials with PTFE-lined caps.

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient Elution 0-5 min: 60% B5-15 min: 60% to 90% B15-20 min: 90% B20-22 min: 90% to 60% B22-30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 30 minutes

Protocols

Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1000 mL of purified water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of Bis-(2-ethylhexyl) phosphate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the Bis-(2-ethylhexyl) phosphate sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Impurity Standard Mixture (for method development/validation): Prepare a solution containing known concentrations of mono-(2-ethylhexyl) phosphate and tri-(2-ethylhexyl) phosphate in acetonitrile.

Results and Data Presentation

The described HPLC method is expected to provide a clear separation between mono-(2-ethylhexyl) phosphate, Bis-(2-ethylhexyl) phosphate, and tri-(2-ethylhexyl) phosphate. The expected elution order is mono- (most polar), followed by Bis-, and then tri-(2-ethylhexyl) phosphate (least polar).

Quantitative Data Summary

The following table summarizes the expected retention times and the calculation for purity.

CompoundExpected Retention Time (min)Peak Area (%)
Mono-(2-ethylhexyl) phosphate~ 5-7Calculated from chromatogram
Bis-(2-ethylhexyl) phosphate ~ 10-12 Calculated from chromatogram
Tri-(2-ethylhexyl) phosphate~ 15-18Calculated from chromatogram
Total Impurities -Sum of impurity peak areas
Purity of Bis-(2-ethylhexyl) phosphate -100% - Total Impurities (%)

Note: Retention times are estimates and may vary depending on the specific column and HPLC system used.

Visualizations

Logical Relationship of Analytes

cluster_synthesis Synthesis Phosphoric Acid Phosphoric Acid Mono-(2-ethylhexyl) phosphate Mono-(2-ethylhexyl) phosphate Phosphoric Acid->Mono-(2-ethylhexyl) phosphate + 1 eq. 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanol Bis-(2-ethylhexyl) phosphate (API) Bis-(2-ethylhexyl) phosphate (API) Mono-(2-ethylhexyl) phosphate->Bis-(2-ethylhexyl) phosphate (API) + 1 eq. 2-Ethylhexanol Tri-(2-ethylhexyl) phosphate Tri-(2-ethylhexyl) phosphate Bis-(2-ethylhexyl) phosphate (API)->Tri-(2-ethylhexyl) phosphate + 1 eq. 2-Ethylhexanol

Caption: Relationship between the API and its process-related impurities.

Experimental Workflow

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase_A Mobile Phase A (Aqueous) HPLC_System HPLC System Mobile_Phase_A->HPLC_System Mobile_Phase_B Mobile Phase B (Organic) Mobile_Phase_B->HPLC_System Sample_Prep Sample and Standard Preparation Sample_Prep->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (215 nm) C18_Column->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation

Caption: Workflow for the HPLC purity analysis of Bis-(2-ethylhexyl) phosphate.

Application

Application Note: GC-MS Analysis of Bis-(2-ethylhexyl) phosphate and Its Degradation Products

Introduction Bis-(2-ethylhexyl) phosphate (B84403) (BEHP), an organophosphate ester, finds application as a solvent in liquid-liquid extractions and potentially as a flame retardant or plasticizer.[1] Like other organoph...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis-(2-ethylhexyl) phosphate (B84403) (BEHP), an organophosphate ester, finds application as a solvent in liquid-liquid extractions and potentially as a flame retardant or plasticizer.[1] Like other organophosphorus compounds, BEHP can undergo degradation in various environmental or biological matrices. Understanding this degradation is crucial for environmental monitoring, toxicology studies, and ensuring the stability of products where it is used. The primary degradation pathway for esters like BEHP is hydrolysis, which cleaves the ester bonds. This process is analogous to the well-studied degradation of similar compounds like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP), which hydrolyzes into its monoester and corresponding alcohol.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of semi-volatile organic compounds like BEHP and its metabolites.[4] This application note provides a comprehensive protocol for the extraction and analysis of BEHP and its principal degradation products—Mono-(2-ethylhexyl) phosphate (MEHP) and 2-ethylhexanol—from a sample matrix.

Principle

The method involves the extraction of BEHP and its degradation products from the sample matrix using an appropriate organic solvent. The extract is then concentrated to increase analyte sensitivity.[5] An internal standard is added to ensure accuracy and precision in quantification.[6] The concentrated extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized by electron impact (EI) and fragmented.[7] The resulting mass spectra provide a unique "fingerprint" for each compound, allowing for definitive identification and quantification.[7]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for aqueous samples but can be adapted for other matrices.

Reagents and Materials:

  • Dichloromethane (DCM), HPLC grade

  • Toluene, HPLC grade

  • Anhydrous Sodium Sulfate (B86663)

  • Nitrogen Gas (high purity)

  • BEHP, MEHP, and 2-ethylhexanol analytical standards

  • Internal Standard (IS), e.g., Triphenyl phosphate or a deuterated analog[8]

  • Sample vials, separatory funnel, concentration tubes

Procedure:

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.

  • Internal Standard Spiking: Spike the sample with the internal standard solution to a final concentration of 1 µg/mL.

  • Extraction:

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 30 mL of dichloromethane.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and drain the lower organic layer into a collection flask.

    • Repeat the extraction two more times with fresh 30 mL aliquots of DCM, combining all organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Transfer the dried extract to a concentration tube.

    • Gently evaporate the solvent under a stream of nitrogen gas at room temperature or with gentle heating (not exceeding 40°C) to a final volume of 1 mL.[5]

  • Final Preparation: Transfer the 1 mL concentrated sample into a 2 mL autosampler vial for GC-MS analysis.[9]

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph Agilent 7890 GC or equivalent
Mass Spectrometer Agilent 5975 MSD or equivalent
GC Column HP-5ms (or DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[6][10]
Carrier Gas Helium, constant flow rate of 1.2 mL/min[11]
Injector Splitless mode
Injection Volume 1 µL
Inlet Temperature 280°C[11]
Oven Program Initial 70°C, hold for 1 min; ramp at 15°C/min to 200°C; ramp at 10°C/min to 280°C, hold for 5 min[11]
MS Transfer Line 280°C[11]
Ion Source Electron Impact (EI)
Ion Source Temp. 230°C
Ionization Energy 70 eV[6]
Acquisition Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification
Calibration
  • Stock Solution: Prepare a 100 µg/mL stock solution of BEHP, MEHP, and 2-ethylhexanol in toluene.

  • Working Standards: Create a series of calibration standards by diluting the stock solution, typically ranging from 0.1 µg/mL to 10 µg/mL.[12]

  • Internal Standard: Fortify each calibration standard with the internal standard to a constant concentration (e.g., 1 µg/mL).

  • Analysis: Analyze each standard using the established GC-MS method.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.[13]

Data Presentation

Quantitative analysis is performed in SIM mode for enhanced sensitivity. The following table lists the expected parent compound and its degradation products with their potential retention times and characteristic mass-to-charge ratios (m/z) for identification and quantification.

Compound Formula MW Expected RT (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
2-ethylhexanolC₈H₁₈O130.23~5.55783, 112
Mono-(2-ethylhexyl) phosphate (MEHP)C₈H₁₉O₄P210.21~12.011399, 127
Bis-(2-ethylhexyl) phosphate (BEHP)C₁₆H₃₅O₄P322.42~17.511399, 211

Note: Retention times (RT) are estimates and will vary based on the specific GC system and conditions. The m/z ions are based on predicted fragmentation patterns and must be confirmed experimentally.

Visualizations

Proposed Degradation Pathway

The primary degradation of Bis-(2-ethylhexyl) phosphate is expected to occur via hydrolysis of one of the ester linkages, yielding Mono-(2-ethylhexyl) phosphate and 2-ethylhexanol.

G BEHP Bis-(2-ethylhexyl) phosphate (BEHP) MEHP Mono-(2-ethylhexyl) phosphate (MEHP) BEHP->MEHP  Hydrolysis EH 2-ethylhexanol BEHP->EH  Hydrolysis

Caption: Proposed hydrolytic degradation pathway of BEHP.

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Sample Collection (100 mL aqueous) B 2. Spike with Internal Standard A->B C 3. Liquid-Liquid Extraction (3x with DCM) B->C D 4. Drying (Anhydrous Na2SO4) C->D E 5. Concentration (to 1 mL via N2 stream) D->E F 6. GC-MS Analysis (HP-5ms column) E->F G 7. Compound Identification (Retention Time & Mass Spectra) F->G H 8. Quantification (SIM mode vs. Calibration Curve) G->H

Caption: Workflow for GC-MS analysis of BEHP degradation products.

References

Method

Synergistic Solvent Extraction of Metals Using D2EHPA and TOPO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview and experimental protocols for the synergistic solvent extraction of metal ions from aqueous solutions using a co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synergistic solvent extraction of metal ions from aqueous solutions using a combination of Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and Tri-n-octylphosphine oxide (TOPO). The synergistic effect of this reagent mixture enhances extraction efficiency and selectivity for various metals, making it a valuable technique in hydrometallurgy, chemical analysis, and purification processes relevant to drug development.

Introduction

Solvent extraction is a widely used method for the separation and purification of metal ions. The efficiency and selectivity of this process can be significantly improved by employing a synergistic mixture of extractants. The combination of an acidic extractant, D2EHPA, and a neutral or solvating extractant, TOPO, has been shown to exhibit a pronounced synergistic effect in the extraction of a range of metals, including uranium, rare earth elements (REEs), cobalt, nickel, and copper.[1][2][3][4][5]

The synergistic enhancement is attributed to the formation of a more stable and organophilic mixed-ligand complex. In this system, D2EHPA acts as the primary cation exchanger, while TOPO, a neutral organophosphorus compound, coordinates with the metal-D2EHPA complex, displacing residual water molecules and increasing its hydrophobicity. This leads to a higher distribution of the metal ion into the organic phase.

Principle of Synergistic Extraction

The synergistic extraction of a divalent metal ion (M²⁺) with D2EHPA (represented as (HL)₂) and TOPO (T) can be generally described by the following equilibrium reaction:

M²⁺(aq) + 2(HL)₂(org) + nT(org) ⇌ ML₂(HL)₂·nT(org) + 2H⁺(aq)

The formation of the synergistic adduct, ML₂(HL)₂·nT, in the organic phase is more favorable than the extraction with D2EHPA alone. The degree of synergism depends on several factors, including the nature of the metal ion, the pH of the aqueous phase, the concentrations of D2EHPA and TOPO, and the choice of diluent.

Synergistic_Extraction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M2_aq Metal Ion (M²⁺) Metal_D2EHPA_complex Metal-D2EHPA Complex (ML₂(HL)₂) M2_aq->Metal_D2EHPA_complex + 2(HL)₂ H_plus 2H⁺ D2EHPA_dimer D2EHPA Dimer ((HL)₂) D2EHPA_dimer->Metal_D2EHPA_complex TOPO TOPO (T) Synergistic_Adduct Synergistic Adduct (ML₂(HL)₂·nT) TOPO->Synergistic_Adduct Metal_D2EHPA_complex->M2_aq - 2H⁺ Metal_D2EHPA_complex->Synergistic_Adduct + nT

Applications

The D2EHPA-TOPO synergistic system has found applications in various fields:

  • Hydrometallurgy: Recovery and separation of valuable metals from ores and industrial effluents. This includes the extraction of uranium from phosphoric acid[2][6][7] and the separation of rare earth elements.[5][8]

  • Analytical Chemistry: Preconcentration and determination of trace metals in environmental and biological samples.

  • Pharmaceutical and Drug Development: Purification of metal-based catalysts or removal of metallic impurities from active pharmaceutical ingredients (APIs) and intermediates.

Experimental Protocols

The following protocols are generalized procedures based on common practices reported in the literature. Researchers should optimize these protocols for their specific metal of interest and sample matrix.

Preparation of Reagents
  • Organic Phase Preparation:

    • Prepare a stock solution of D2EHPA (e.g., 0.5 M) in a suitable organic diluent such as kerosene, hexane, or chloroform.[7]

    • Prepare a stock solution of TOPO (e.g., 0.125 M) in the same diluent.[7]

    • The working organic phase is prepared by mixing appropriate volumes of the D2EHPA and TOPO stock solutions to achieve the desired concentrations.

  • Aqueous Phase Preparation:

    • Prepare a synthetic aqueous solution containing the metal ion(s) of interest at a known concentration. The matrix should mimic the actual sample, for instance, by using sulfate, chloride, or nitrate (B79036) media.

    • Adjust the pH of the aqueous solution to the desired value using a suitable acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, NH₄OH).

Solvent Extraction Procedure

Experimental_Workflow A1 Prepare Aqueous Phase (Metal Solution at desired pH) B Mix Aqueous and Organic Phases (e.g., 1:1 v/v) A1->B A2 Prepare Organic Phase (D2EHPA + TOPO in diluent) A2->B C Equilibrate (e.g., Shake for 30 min) B->C D Phase Separation (Centrifuge or Separatory Funnel) C->D E1 Aqueous Phase (Raffinate) Analysis for Metal Concentration D->E1 E2 Organic Phase (Loaded Solvent) Analysis for Metal Concentration D->E2 F Calculate Distribution Ratio (D) and Extraction Efficiency (%E) E1->F E2->F

  • Contacting Phases:

    • In a suitable vessel (e.g., separatory funnel, centrifuge tube), mix equal volumes of the prepared aqueous and organic phases (e.g., 10 mL each, for a 1:1 phase ratio).

    • Shake the mixture vigorously for a predetermined time (e.g., 5-30 minutes) to ensure equilibrium is reached.[9] The optimal time should be determined experimentally.

  • Phase Separation:

    • Allow the phases to separate. This can be facilitated by centrifugation if emulsions form.

    • Carefully separate the aqueous (raffinate) and organic (loaded solvent) phases.

  • Analysis:

    • Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique such as Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis spectrophotometry.

    • The metal concentration in the organic phase can be determined by mass balance or by stripping the metal into a fresh aqueous solution and analyzing the strip solution.

Stripping Procedure
  • Contacting Loaded Organic Phase with Stripping Solution:

    • Mix the loaded organic phase with a suitable stripping solution (e.g., a higher concentration of acid like HCl or H₂SO₄).[5]

    • Shake the mixture to transfer the metal ion back into the aqueous phase.

  • Phase Separation and Analysis:

    • Separate the phases and analyze the metal concentration in the aqueous strip solution.

Data Presentation and Calculations

The efficiency of the extraction process is evaluated by calculating the distribution ratio (D) and the percentage of extraction (%E).

  • Distribution Ratio (D): D = [M]org / [M]aq where [M]org is the concentration of the metal in the organic phase at equilibrium and [M]aq is the concentration of the metal in the aqueous phase at equilibrium.

  • Percentage Extraction (%E): %E = (D / (D + V_aq / V_org)) * 100 where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on the synergistic extraction of various metals using D2EHPA and TOPO.

Table 1: Synergistic Extraction of Uranium from Phosphoric Acid

D2EHPA (M)TOPO (M)P₂O₅ (%)Temperature (°C)Extraction Efficiency (%)Reference
0.50.1252725~91
1.00.18.0 M H₃PO₄->90[6]
0.50.125-30-60Extraction is exothermic[7]

Table 2: Synergistic Extraction of Cobalt and Nickel

MetalD2EHPA (M)SynergistpHExtraction Efficiency (%)Reference
Co(II)-TOPO/Menthol430[10]
Ni(II)-TOPO/Menthol-Not Extracted[10]
Co(II)-1-Octanol-Synergistic effect observed[1]
Ni(II)-1-Octanol-Synergistic effect observed[1]

Table 3: Synergistic Extraction of Rare Earth Elements (REEs)

REED2EHPA (vol%)SynergistAqueous MediumKey FindingReference
Heavy REEs100NoneH₂SO₄Selective extraction of HREEs[5]
Lu(III)-HEHAPPChlorideRemarkable synergistic effect[8]

Factors Influencing Extraction

  • pH of the Aqueous Phase: The extraction of most metal ions is highly dependent on pH. Generally, extraction efficiency increases with increasing pH until hydrolysis of the metal ion occurs.

  • Concentration of D2EHPA and TOPO: The concentrations of both extractants significantly affect the extraction efficiency and the synergistic enhancement factor. The optimal ratio of D2EHPA to TOPO should be determined for each specific system.

  • Temperature: The extraction process can be either exothermic or endothermic. For instance, the extraction of uranium with D2EHPA-TOPO is reported to be exothermic, meaning lower temperatures favor extraction.[7]

  • Contact Time: Sufficient time must be allowed for the extraction equilibrium to be reached. This typically ranges from a few minutes to an hour.[9]

  • Organic Diluent: The choice of diluent can affect the solubility of the extractants and the extracted complex, thus influencing the extraction efficiency.

Conclusion

The synergistic solvent extraction system using D2EHPA and TOPO offers a powerful and versatile method for the selective separation and purification of a wide range of metal ions. By carefully controlling the experimental parameters, researchers can achieve high extraction efficiencies and separations that are not possible with the individual extractants alone. The protocols and data presented in this document provide a solid foundation for developing and optimizing extraction processes for specific applications in research, industry, and drug development.

References

Technical Notes & Optimization

Troubleshooting

How to prevent third phase formation in D2EHPA extraction?

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve third phase formation during sol...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve third phase formation during solvent extraction experiments using Di-(2-ethylhexyl) phosphoric acid (D2EHPA).

Frequently Asked Questions (FAQs)

Q1: What is third phase formation in D2EHPA extraction?

A1: Third phase formation is an undesirable phenomenon where the organic phase splits into two immiscible layers during solvent extraction. This occurs when the concentration of the extracted metal-D2EHPA complex exceeds its solubility in the organic diluent.[1][2] The result is a system with three liquid phases: the aqueous phase, a diluent-rich organic phase, and a heavy, metal-extractant-rich third phase. This complicates phase separation and leads to loss of extractant and the target solute.

Q2: What is the underlying mechanism of third phase formation?

A2: The formation of a third phase is linked to the aggregation of reverse micelles in the organic phase.[1][3] Initially, D2EHPA molecules are at the aqueous-organic interface. As metal ions are extracted, they form complexes with D2EHPA, creating reverse micelles. When the concentration of these polar micelles surpasses a certain point, known as the Limiting Organic Concentration (LOC), their attraction to each other overcomes their solubility in the non-polar diluent, leading to phase separation.[1][3]

Q3: What are the primary factors that influence third phase formation?

A3: Several factors can contribute to the formation of a third phase:

  • High concentration of the extracted species: Higher concentrations of metal ions in the aqueous feed can lead to a higher loading in the organic phase, promoting third phase formation.[3][4]

  • pH of the aqueous phase: An increase in pH can enhance the extraction of some metal ions, thereby increasing the likelihood of reaching the LOC. For instance, with rare earth elements, higher feed pH values, especially above 2.0, were shown to promote third-phase formation.[3]

  • D2EHPA concentration: Lower concentrations of D2EHPA (e.g., 5-10 v/v%) are more susceptible to third phase formation.[3][4]

  • Type of diluent: The nature of the diluent plays a crucial role. Linear aliphatic diluents are more prone to causing a third phase compared to cyclic or aromatic diluents.[3][5][6]

  • Presence of modifiers: The absence of a phase modifier can lead to third phase formation, especially under high loading conditions.[3][4]

  • Temperature: Temperature can affect the solubility of the extracted complexes and thus influence third phase formation.[7][8]

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your D2EHPA extraction experiments.

Issue 1: A third phase has formed during my extraction.

  • Immediate Action:

    • Stop the agitation to allow the phases to separate as much as possible.

    • Carefully observe and record the volumes of all three phases.

    • If possible, sample each phase for analysis to determine the distribution of your target molecule and the extractant.

  • Solutions:

    • Option 1: Add a Phase Modifier. The most common solution is to add a phase modifier to the organic phase. Modifiers are typically long-chain alcohols (e.g., 1-decanol) or neutral organophosphorus compounds like tri-n-butyl phosphate (B84403) (TBP).[3][9] These molecules solvate the metal-D2EHPA complexes, increasing their solubility in the organic diluent.[9] Start by adding a small percentage (e.g., 1-5 v/v%) of the modifier to your organic phase and observe if the third phase redissolves.

    • Option 2: Change the Diluent. If you are using an aliphatic diluent (like kerosene (B1165875) or n-dodecane), switching to an aromatic diluent (like toluene) or a cyclic aliphatic diluent (like cyclohexane) can prevent third phase formation.[3][6]

    • Option 3: Adjust the D2EHPA Concentration. Increasing the D2EHPA concentration can sometimes prevent third phase formation by increasing the overall polarity of the organic phase.[3]

    • Option 4: Reduce the Aqueous Feed Concentration. If feasible, lowering the concentration of the target molecule in the aqueous feed will reduce the loading in the organic phase, thus preventing the system from reaching the LOC.

Issue 2: How can I proactively prevent third phase formation?

  • Preventative Measures:

    • System Characterization: Before scaling up your extraction, perform small-scale experiments to determine the Limiting Organic Concentration (LOC) for your specific system. This will define the maximum loading your organic phase can handle without forming a third phase.

    • Incorporate a Modifier: If your system is prone to high loading, preemptively add a phase modifier to your organic phase. TBP and 1-decanol (B1670082) are common choices.[3][10]

    • Select an Appropriate Diluent: Choose a diluent that is less likely to promote third phase formation. Aromatic diluents are generally a safer choice than aliphatic ones.[3][6]

    • Control the pH: Maintain the pH of the aqueous phase at a level that ensures efficient extraction without excessive loading that could lead to a third phase. Lower pH values generally reduce the tendency for third phase formation.[3]

Data Presentation

Table 1: Effect of D2EHPA Concentration on the Limiting Organic Concentration (LOC) of Yttrium(III)

D2EHPA Concentration (v/v%)Limiting Organic Concentration (LOC) of Y(III) (mM)
10~45
13~60
16~75
20~95

Data adapted from a study on Y(III) extraction in kerosene at pH 1.5-2.5. The LOC shows a linear relationship with the D2EHPA concentration.[3]

Table 2: Effect of Modifier (1-Decanol) Addition on the Limiting Organic Concentration (LOC) of Yttrium(III) with 10 v/v% D2EHPA in Kerosene

1-Decanol Concentration (v/v%)Change in LOC (%)
1+2.5
2+1.8
3+0.9
4-1.2
5-3.5
6-5.8

Data adapted from a study showing that low concentrations of 1-decanol can slightly increase the LOC, while higher concentrations can decrease it.[3]

Experimental Protocols

Protocol 1: Determination of the Limiting Organic Concentration (LOC)

  • Preparation of Phases:

    • Prepare the aqueous feed solution containing the target metal ion at a known concentration and adjusted to the desired pH.

    • Prepare the organic phase by dissolving D2EHPA in the chosen diluent to the desired concentration.

  • Equilibration:

    • In a series of separation funnels, mix known volumes of the aqueous and organic phases at a specific aqueous-to-organic (A:O) volume ratio (e.g., start with 1:1).

    • Shake the funnels for a sufficient time to reach equilibrium (e.g., 30 minutes).

    • Allow the phases to separate.

  • Observation and Analysis:

    • Observe if a third phase has formed.

    • If no third phase is present, strip the metal from the organic phase using a suitable stripping agent (e.g., a strong acid).

    • Analyze the metal concentration in the stripped aqueous phase using a suitable analytical technique like ICP-OES to determine the amount of metal extracted into the organic phase.

  • Iterative Process:

    • Repeat the extraction with fresh phases, gradually increasing the A:O ratio (e.g., 2:1, 3:1, etc.) to increase the metal loading in the organic phase.

    • The LOC is the maximum concentration of the metal in the organic phase just before the formation of the third phase is observed.

Protocol 2: Prevention of Third Phase Formation using a Modifier

  • Modifier Selection: Choose a suitable modifier such as tri-n-butyl phosphate (TBP) or 1-decanol.

  • Organic Phase Preparation: Prepare the organic phase by dissolving D2EHPA in the chosen diluent, and then add the modifier at a specific volume percentage (e.g., 1-5 v/v%).

  • Extraction Procedure:

    • Perform the extraction as you normally would, mixing the modified organic phase with the aqueous feed.

    • Agitate to reach equilibrium and then allow the phases to settle.

  • Observation: Observe the system for the presence of a third phase. If a third phase still forms, incrementally increase the concentration of the modifier in subsequent experiments until the organic phase remains a single, clear layer.

  • Analysis: Analyze the extraction efficiency to ensure that the addition of the modifier does not have a significant negative impact on the desired separation.

Visualizations

Third_Phase_Formation_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Diluent) Metal_ions Metal Ions (M+) Complex Metal-D2EHPA Complex Metal_ions->Complex Extraction D2EHPA D2EHPA D2EHPA->Complex Micelles Reverse Micelles Complex->Micelles Aggregation Third_Phase Third Phase (Complex-Rich) Micelles->Third_Phase [Metal Conc.] > LOC Phase Separation

Caption: Mechanism of third phase formation in D2EHPA extraction.

Troubleshooting_Workflow Start Third Phase Observed Add_Modifier Add Modifier (e.g., 1-5% TBP) Start->Add_Modifier Change_Diluent Change Diluent (Aliphatic -> Aromatic) Add_Modifier->Change_Diluent No Resolved Third Phase Resolved Add_Modifier->Resolved Yes Increase_D2EHPA Increase [D2EHPA] Change_Diluent->Increase_D2EHPA No Change_Diluent->Resolved Yes Increase_D2EHPA->Resolved Yes Not_Resolved Issue Persists Increase_D2EHPA->Not_Resolved No

References

Optimization

Technical Support Center: Optimizing pH for Selective Metal Extraction with HDEHP

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH for the selective extraction of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH for the selective extraction of metals using Di-(2-ethylhexyl) phosphoric acid (HDEHP).

Troubleshooting Guides

This section addresses common issues encountered during metal extraction experiments with HDEHP, providing potential causes and solutions in a direct question-and-answer format.

Q1: Why is the extraction efficiency of my target metal lower than expected?

A1: Low extraction efficiency can be attributed to several factors:

  • Incorrect pH: The pH of the aqueous phase is a critical parameter. Ensure the pH is optimized for the target metal. The extraction efficiency of many metal ions is highly dependent on the pH, with extraction increasing as the pH rises to a certain point.

  • Suboptimal HDEHP Concentration: The concentration of HDEHP in the organic phase directly impacts extraction efficiency. An insufficient concentration may lead to incomplete extraction. Conversely, an excessively high concentration can lead to issues like increased viscosity and the formation of a third phase.[1][2]

  • Inadequate Phase Contact Time: Ensure sufficient mixing time for the aqueous and organic phases to reach equilibrium.

  • Presence of Competing Ions: Other metal ions in the aqueous solution can compete with the target metal for extraction, especially if their extraction pH ranges overlap.

  • Lack of Saponification: For extractions from acidic solutions, saponifying (pre-neutralizing) the HDEHP with a base (e.g., NaOH) can significantly improve extraction efficiency by facilitating the cation exchange mechanism.[1][3][4]

Q2: I am observing the formation of a stable emulsion at the interface of the organic and aqueous phases. How can I resolve this?

A2: Emulsion formation is a common issue in solvent extraction. Here are some troubleshooting steps:

  • Control Mixing Speed: Vigorous mixing can lead to emulsification. Reduce the agitation speed to a level that ensures adequate phase contact without causing excessive shearing.

  • Adjust pH: Operating at a pH where metal hydroxides may start to precipitate can contribute to emulsion formation. Ensure the pH is within the optimal range for extraction without causing precipitation.

  • Increase Ionic Strength: Adding a neutral salt (e.g., NaCl, Na2SO4) to the aqueous phase can sometimes help to break emulsions.

  • Temperature Variation: Gently warming the mixture may help to break the emulsion, but be mindful of the potential impact on extraction equilibrium.

  • Centrifugation: For small-scale experiments, centrifugation is an effective method to separate the phases.

  • Addition of a Modifier: In some cases, adding a modifier like TBP (tri-n-butyl phosphate) or a long-chain alcohol (e.g., 1-octanol) to the organic phase can prevent emulsion formation.[5]

Q3: An unwanted metal is being co-extracted with my target metal. How can I improve selectivity?

A3: Achieving high selectivity is key to successful metal separation. Consider the following strategies:

  • Precise pH Control: The separation of two metals is most effective when the difference between their pH₀.₅ values (the pH at which 50% of the metal is extracted) is large. Fine-tuning the pH of the aqueous phase is the most critical factor for selective extraction.

  • Multi-Stage Extraction: Employing a multi-stage counter-current extraction process can significantly enhance separation.

  • Selective Stripping: After co-extraction, it may be possible to selectively strip the metals from the loaded organic phase by controlling the pH of the stripping solution. The metal extracted at a lower pH can typically be stripped using a more acidic solution.

  • Use of Masking Agents: In complex mixtures, adding a masking agent to the aqueous phase can form a stable complex with the interfering metal, preventing its extraction.

Q4: A third phase has formed during my extraction. What should I do?

A4: The formation of a third phase, often a heavy organic phase, can occur at high metal and extractant concentrations.[5][6] This phenomenon can complicate phase separation and reduce extraction efficiency.

  • Reduce Metal and/or Extractant Concentration: Diluting either the aqueous feed solution or the organic extractant solution is the most direct way to prevent third-phase formation.[6]

  • Increase Temperature: In some systems, increasing the temperature can enhance the solubility of the metal-extractant complex in the organic diluent, preventing the formation of a third phase.

  • Change the Diluent: The choice of diluent for HDEHP can influence third-phase formation. Aliphatic diluents are more prone to this issue than aromatic ones.[6]

  • Add a Modifier: As with emulsions, adding a modifier like TBP can help to prevent the formation of a third phase.[6]

Frequently Asked Questions (FAQs)

Q1: What is HDEHP and how does it work in metal extraction?

A1: HDEHP (Di-(2-ethylhexyl) phosphoric acid) is an acidic organophosphorus extractant widely used in solvent extraction for the separation and purification of metals.[7][8] It functions via a cation exchange mechanism, where the acidic proton of the HDEHP molecule is exchanged for a metal ion from the aqueous phase, forming a metal-HDEHP complex that is soluble in the organic phase.[8]

Q2: Why is pH control so important for selective metal extraction with HDEHP?

A2: The extraction of metal ions with HDEHP is a pH-dependent equilibrium reaction.[9] Different metal ions are extracted at different pH ranges. By carefully controlling the pH of the aqueous phase, it is possible to selectively extract one metal ion over another, enabling their separation.[10]

Q3: What is the significance of the pH₀.₅ value?

A3: The pH₀.₅ value is the pH at which 50% of a specific metal ion is extracted from the aqueous phase into the organic phase at equilibrium. It is a useful parameter for comparing the extractability of different metals and for determining the optimal pH for their separation. A lower pH₀.₅ value indicates that the metal can be extracted at a higher acidity.[10][11]

Q4: What is saponification of HDEHP and when is it necessary?

A4: Saponification is the process of pre-neutralizing the acidic extractant HDEHP with a base, typically NaOH, before the extraction. This process replaces the acidic proton with a cation (e.g., Na⁺), which is then more readily exchanged for the target metal ion. Saponification is particularly beneficial when extracting metals from acidic solutions as it helps to maintain a higher pH in the aqueous phase during extraction, thereby improving efficiency.[1][3][12]

Q5: How do I choose a suitable organic diluent for HDEHP?

A5: The choice of diluent affects the physical properties of the organic phase (e.g., viscosity, density) and can influence the extraction kinetics and phase separation. Common diluents include kerosene (B1165875), toluene, and other aliphatic or aromatic hydrocarbons. The selection should consider factors such as safety (flash point), environmental impact, and potential interactions with the extraction system (e.g., tendency to form a third phase).[5]

Q6: How can I strip the extracted metal from the loaded HDEHP?

A6: Stripping is the process of back-extracting the metal from the loaded organic phase into a new aqueous solution. This is typically achieved by contacting the loaded organic phase with an acidic solution (e.g., HCl, H₂SO₄). The high concentration of H⁺ ions in the acidic stripping solution reverses the extraction equilibrium, causing the metal ions to be released into the aqueous phase and regenerating the HDEHP in the organic phase for reuse.[13]

Data Presentation

The following table summarizes the approximate pH₀.₅ values for the extraction of various metal ions with HDEHP. These values can vary depending on experimental conditions such as extractant concentration, ionic strength, and temperature.

Metal IonTypical pH₀.₅ RangeNotes
Fe³⁺0.5 - 1.5Efficiently extracted at low pH.[1]
Zn²⁺1.5 - 2.5Readily extracted at moderately acidic conditions.
Cu²⁺2.0 - 3.5Good separation from Ni and Co is possible.
Co²⁺3.5 - 5.0Extraction pH is higher than for Cu and Zn.[14]
Ni²⁺4.5 - 6.0Generally requires higher pH for efficient extraction.
Mn²⁺3.0 - 4.5Extraction behavior is intermediate.
Ca²⁺4.0 - 5.5Can be co-extracted at higher pH values.[15]
Mg²⁺5.0 - 6.5Extraction is generally less efficient than for transition metals.
Al³⁺2.0 - 3.0Can be extracted at relatively low pH.
Rare Earths (RE³⁺)VariesHeavier REEs are extracted at lower pH than lighter REEs.

Experimental Protocols

This section provides a general, step-by-step protocol for a laboratory-scale selective metal extraction experiment using HDEHP.

1. Preparation of Solutions

  • Aqueous Feed Solution: Dissolve the metal salts in deionized water to the desired concentrations. If necessary, adjust the initial pH of the solution using a suitable acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, NH₄OH).

  • Organic Extractant Solution: Dilute the required volume of HDEHP in a suitable organic diluent (e.g., kerosene, toluene) to achieve the desired concentration (e.g., 0.1 M to 1.0 M).

  • (Optional) Saponification of the Organic Phase: If saponification is required, slowly add a stoichiometric amount of a base (e.g., 5 M NaOH) to the organic phase while stirring. The degree of saponification can be varied depending on the application. Allow the phases to separate and discard the aqueous phase.

  • Stripping Solution: Prepare an acidic solution (e.g., 1 M to 4 M H₂SO₄ or HCl) for the back-extraction of the metal from the loaded organic phase.

2. Extraction Procedure

  • Place equal volumes of the aqueous feed solution and the organic extractant solution in a separatory funnel (a typical phase ratio is 1:1, but this can be varied).

  • Shake the separatory funnel for a sufficient time (e.g., 5-30 minutes) to ensure that the extraction equilibrium is reached.

  • Allow the two phases to separate completely. If an emulsion forms, refer to the troubleshooting guide.

  • Carefully separate the aqueous phase (raffinate) from the loaded organic phase.

  • Take samples from the aqueous phase before and after extraction for metal concentration analysis (e.g., by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis).

3. Stripping Procedure

  • Contact the loaded organic phase from the extraction step with the stripping solution in a clean separatory funnel.

  • Shake the funnel for a sufficient time to allow for the complete back-extraction of the metal.

  • Allow the phases to separate.

  • Collect the aqueous stripping solution, which now contains the purified and concentrated metal, and the regenerated organic phase, which can be recycled for further extractions.

  • Analyze the metal concentration in the stripping solution.

Visualizations

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_extraction 2. Extraction cluster_stripping 3. Stripping Aqueous Aqueous Feed (Metal Ions) Mix Mix & Equilibrate (Aqueous + Organic) Aqueous->Mix Organic Organic Phase (HDEHP in Diluent) Organic->Mix Stripping Stripping Solution (Acid) Strip_Mix Mix & Equilibrate (Loaded Organic + Stripping Soln) Stripping->Strip_Mix Separate1 Phase Separation Mix->Separate1 Loaded_Organic Loaded Organic (Metal-HDEHP) Separate1->Loaded_Organic Organic Raffinate Raffinate (Depleted Aqueous) Separate1->Raffinate Aqueous Loaded_Organic->Strip_Mix Separate2 Phase Separation Strip_Mix->Separate2 Product Aqueous Product (Concentrated Metal) Separate2->Product Aqueous Regen_Organic Regenerated Organic (HDEHP) Separate2->Regen_Organic Organic Regen_Organic->Mix Recycle

Caption: General workflow for selective metal extraction using HDEHP.

HDEHP_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_low_ph Low pH cluster_high_ph High pH M_aq Metal Ion (Mⁿ⁺) HDEHP_dimer HDEHP Dimer ((HR)₂) M_aq->HDEHP_dimer Interface M_org Metal-HDEHP Complex (M(HR₂)ₙ) M_aq->M_org Extraction H_plus H⁺ H_plus->HDEHP_dimer HDEHP_dimer->H_plus Cation Exchange HDEHP_dimer->M_org M_org->M_aq Stripping low_eq Equilibrium shifted left (Low Extraction) high_eq Equilibrium shifted right (High Extraction)

Caption: pH-dependent equilibrium of metal extraction with HDEHP.

References

Troubleshooting

Technical Support Center: D2EHPA Stability and Degradation in Acidic Media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Di-2-ethylhexyl phosphoric acid (D2EHPA) in acidic media....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Di-2-ethylhexyl phosphoric acid (D2EHPA) in acidic media. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is D2EHPA and why is its stability in acidic media a concern?

A1: Di-2-ethylhexyl phosphoric acid (D2EHPA) is an acidic organophosphorus extractant widely used in solvent extraction processes for the separation and purification of various metals.[1] Its stability in acidic media is crucial because many of these extraction processes are carried out in acidic aqueous solutions. Degradation of D2EHPA can lead to a loss of extraction efficiency, contamination of the aqueous phase with degradation products, and economic losses due to the need for reagent replacement.

Q2: What are the primary factors that influence the degradation of D2EHPA in acidic solutions?

A2: The degradation of D2EHPA in acidic media is primarily influenced by several key factors:

  • Acid Concentration: The rate of degradation is dependent on the concentration of the acid. However, some studies have shown that with an increase in sulfuric acid concentration, the solubility/degradation of D2EHPA decreases.[2]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including the hydrolysis of D2EHPA. However, the effect of temperature on D2EHPA solubility/degradation has been observed to be minimal in some studies.[1][2]

  • Contact Time: The extent of degradation increases with the duration of contact between the D2EHPA-containing organic phase and the acidic aqueous phase.[2]

  • Extractant Concentration: An increase in the concentration of D2EHPA in the organic phase can lead to an increase in its degradation or solubility in the aqueous phase.[1][2]

  • Diluent Type: The choice of diluent for the organic phase can affect the stability of the extraction system.

  • Presence of Metal Ions: Certain metal ions, such as iron(III), can catalyze the hydrolysis of D2EHPA.[3]

Q3: What is the primary mechanism of D2EHPA degradation in acidic media?

A3: The primary degradation mechanism for D2EHPA in acidic media is acid-catalyzed hydrolysis . In this reaction, the ester bonds in the D2EHPA molecule are cleaved by water in the presence of an acid catalyst (H⁺).

Q4: What are the expected degradation products of D2EHPA hydrolysis?

A4: The hydrolysis of D2EHPA is expected to yield 2-ethylhexanol and phosphoric acid as the main degradation products. The breakdown of the diester will first produce mono(2-ethylhexyl) phosphoric acid (M2EHPA) and 2-ethylhexanol, and further hydrolysis of M2EHPA will yield another molecule of 2-ethylhexanol and phosphoric acid.

Troubleshooting Guide

Problem 1: I am observing a decrease in my metal extraction efficiency over time.

  • Possible Cause: This is a classic symptom of D2EHPA degradation. The concentration of the active extractant is likely decreasing due to hydrolysis.

  • Troubleshooting Steps:

    • Verify Reagent Stability: Analyze the phosphorus content in your aqueous phase using a technique like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES). An increase in phosphorus concentration over time confirms D2EHPA degradation.

    • Optimize Operating Conditions:

      • Temperature: If possible, lower the operating temperature of your experiment.

      • Acid Concentration: Evaluate if a lower acid concentration can be used without compromising the extraction process. Some studies show that increasing sulfuric acid concentration can decrease D2EHPA solubility.[2]

      • Contact Time: Minimize the contact time between the organic and aqueous phases to the shortest duration necessary to achieve equilibrium.

    • Purify D2EHPA: Commercial D2EHPA can contain impurities like M2EHPA, which is less stable. Consider purifying your D2EHPA before use.

    • Reagent Replacement: If degradation is significant, you may need to periodically replace a portion of the organic phase with fresh D2EHPA solution.

Problem 2: I am observing the formation of a third phase or an emulsion at the organic-aqueous interface.

  • Possible Cause: Third phase formation can be a complex issue related to the loading of the organic phase with the extracted metal, the nature of the diluent, and the presence of degradation products. Degradation products like M2EHPA can act as surfactants and promote emulsion formation.

  • Troubleshooting Steps:

    • Check for Overloading: Determine the maximum loading capacity of your organic phase for the target metal ion. Operating below this limit can prevent the formation of insoluble metal-extractant complexes.

    • Modify the Organic Phase:

      • Add a Modifier: The addition of a modifier, such as a long-chain alcohol (e.g., isodecanol) or tributyl phosphate (B84403) (TBP), to the organic phase can increase the solubility of the metal-extractant complex and prevent third phase formation.

      • Change the Diluent: The type of diluent can influence third phase formation. Aromatic diluents may offer better solvation for the metal-extractant complexes than aliphatic ones.

    • Control pH: The pH of the aqueous phase can significantly impact the extraction process and the stability of the interface. Ensure the pH is maintained within the optimal range for your specific system.

    • Address Degradation: As mentioned in Problem 1, take steps to minimize D2EHPA degradation, as the degradation products can contribute to interfacial instability.

Problem 3: My stripping process is inefficient, and I am unable to recover the extracted metal from the loaded organic phase.

  • Possible Cause: Inefficient stripping can be due to the high stability of the metal-D2EHPA complex or changes in the organic phase due to degradation.

  • Troubleshooting Steps:

    • Increase Stripping Acid Concentration: A higher concentration of the stripping acid (e.g., HCl or H₂SO₄) will shift the equilibrium towards the release of the metal ion back into the aqueous phase.

    • Elevate Temperature: Increasing the temperature of the stripping solution can enhance the kinetics of the stripping reaction.

    • Consider a Different Stripping Agent: For very stable complexes, a different stripping agent that forms an even more stable complex with the metal ion might be necessary.

    • Evaluate Organic Phase Integrity: If significant degradation of D2EHPA has occurred, the presence of other phosphorus-containing species might interfere with the stripping process. Analyze the composition of your organic phase.

Data Presentation

Table 1: Effect of Various Parameters on D2EHPA Degradation in Sulfuric Acid

ParameterConditionPhosphorus in Aqueous Phase (ppm) after 24hReference
Time 25 °C, 0.001M H₂SO₄Increases with time[2]
50 °C, 0.001M H₂SO₄156[2]
Temperature 25 °CLower degradation[2]
50 °CHigher degradation[2]
Acid Conc. 0.001M H₂SO₄Higher degradation[2]
0.1M H₂SO₄Lower degradation[2]
Extractant Conc. 10 vol% D2EHPALower degradation[2]
50 vol% D2EHPAHigher degradation[2]
Diluent Conc. 0 vol% KeroseneHigher degradation[2]
80 vol% KeroseneLower degradation[2]

Note: The data is based on the study by M. F. Alam et al. (2010) where degradation was quantified by measuring the phosphorus content in the aqueous phase.

Experimental Protocols

Protocol 1: General Procedure for D2EHPA Stability Testing

This protocol outlines a general method for assessing the stability of D2EHPA in an acidic aqueous medium.

1. Materials and Reagents:

  • Di-2-ethylhexyl phosphoric acid (D2EHPA)

  • Organic diluent (e.g., kerosene, n-dodecane)

  • Acidic aqueous solution of known concentration (e.g., H₂SO₄)

  • Programmable air bath shaker or magnetic stirrer with temperature control

  • Conical flasks or separatory funnels

  • ICP-AES or a suitable spectrophotometric method for phosphorus determination

2. Preparation of Solutions:

  • Organic Phase: Prepare a solution of D2EHPA in the chosen organic diluent at the desired concentration (e.g., 20% v/v).

  • Aqueous Phase: Prepare an aqueous solution of the acid at the desired concentration (e.g., 1 M H₂SO₄).

3. Experimental Procedure:

  • In a series of conical flasks, place equal volumes of the organic and aqueous phases (e.g., 20 mL each).

  • Place the flasks in a programmable air bath shaker set to a constant temperature (e.g., 25 °C, 50 °C) and shaking speed.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), stop the agitation in one of the flasks and allow the phases to separate completely.

  • Carefully collect a sample from the aqueous phase, ensuring no contamination from the organic phase.

  • Analyze the phosphorus concentration in the aqueous sample using ICP-AES. An increase in phosphorus concentration over time indicates D2EHPA degradation.

4. Data Analysis:

  • Plot the concentration of phosphorus in the aqueous phase as a function of time for each experimental condition (e.g., different temperatures, acid concentrations).

  • The slope of this plot can be used to determine the initial rate of degradation.

Mandatory Visualizations

D2EHPA_Degradation_Pathway D2EHPA D2EHPA (Di-2-ethylhexyl phosphoric acid) Intermediate Protonated D2EHPA D2EHPA->Intermediate + H⁺ H2O H₂O H_plus H⁺ (Acid Catalyst) M2EHPA M2EHPA (Mono-2-ethylhexyl phosphoric acid) Intermediate->M2EHPA + H₂O - H⁺ Alcohol1 2-Ethylhexanol Intermediate->Alcohol1 + H₂O - H⁺ Phosphoric_Acid Phosphoric Acid M2EHPA->Phosphoric_Acid + H₂O, H⁺ Alcohol2 2-Ethylhexanol M2EHPA->Alcohol2 + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis pathway of D2EHPA.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Organic Prepare Organic Phase (D2EHPA in Diluent) Mixing Mix Organic and Aqueous Phases Prep_Organic->Mixing Prep_Aqueous Prepare Aqueous Phase (Acidic Solution) Prep_Aqueous->Mixing Agitation Agitate at Controlled Temperature and Time Mixing->Agitation Separation Phase Separation Agitation->Separation Sampling Sample Aqueous Phase Separation->Sampling Analysis Analyze Phosphorus Content (e.g., ICP-AES) Sampling->Analysis Data Plot [P] vs. Time Analysis->Data

Caption: General workflow for D2EHPA stability testing.

Troubleshooting_Logic Start Problem Observed Reduced_Efficiency Reduced Extraction Efficiency? Start->Reduced_Efficiency Third_Phase Third Phase or Emulsion? Start->Third_Phase Stripping_Issue Inefficient Stripping? Start->Stripping_Issue Degradation_Check Check for Degradation ([P] in aqueous phase) Reduced_Efficiency->Degradation_Check Yes Loading_Check Check Organic Phase Loading Third_Phase->Loading_Check Yes Stripping_Params Adjust Stripping Parameters ([Acid], Temp) Stripping_Issue->Stripping_Params Yes Optimize_Conditions Optimize Conditions (Temp, [Acid], Time) Degradation_Check->Optimize_Conditions Modify_Organic Modify Organic Phase (Modifier, Diluent) Loading_Check->Modify_Organic

References

Optimization

Troubleshooting emulsion formation in D2EHPA solvent extraction

Technical Support Center: D2EHPA Solvent Extraction This technical support center provides troubleshooting guidance for common issues encountered during solvent extraction using Di-(2-ethylhexyl)phosphoric acid (D2EHPA)....

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D2EHPA Solvent Extraction

This technical support center provides troubleshooting guidance for common issues encountered during solvent extraction using Di-(2-ethylhexyl)phosphoric acid (D2EHPA). The following resources are designed for researchers, scientists, and drug development professionals to help identify and resolve emulsion formation and related challenges in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of D2EHPA solvent extraction, and what causes it?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1] In D2EHPA solvent extraction, this often appears as a cloudy or milky layer between the organic and aqueous phases, hindering efficient separation.[1]

Primary Causes of Emulsion Formation:

  • High Shear Mixing: Vigorous shaking or stirring can break the liquids into very fine droplets, which promotes the formation of a stable emulsion.[1][2]

  • Presence of Particulates: Finely divided solid particles can gather at the interface of the two liquid phases, stabilizing emulsions.[1]

  • Surfactant-like Molecules: The presence of compounds that act as emulsifying agents, such as phospholipids, free fatty acids, or proteins in the sample, can lead to emulsion formation.[1][3]

  • Incompatible pH: The pH of the aqueous phase plays a critical role and can influence the interfacial properties of the system, sometimes favoring emulsion formation.[1][4][5]

  • Third Phase Formation: Under certain conditions, such as high metal and acid loading, the organic phase can split into two layers. This phenomenon, known as third phase formation, can be mistaken for or contribute to emulsion.[1][6]

Q2: How can I prevent emulsions from forming in the first place?

Preventing emulsion formation is often easier than breaking one that has already formed.[3] Here are several preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, use a gentler swirling or rocking motion to mix the phases. This provides a sufficient surface area for extraction without applying excessive shear forces.[1][3]

  • Optimize the Organic-to-Aqueous (O/A) Phase Ratio: Experiment with different phase ratios to identify a range that minimizes the tendency for emulsion formation.[1] In some cases, a higher organic to aqueous phase ratio can improve extraction efficiencies for certain elements.[7]

  • Control the Mixing Speed: The speed of mixing can influence droplet size and emulsion stability.[2][8][9] Lowering the mixing speed can sometimes prevent emulsion formation.[10]

  • pH Adjustment: Carefully control the pH of the aqueous phase, as it significantly impacts D2EHPA's properties and the likelihood of emulsion or third phase formation.[4][5]

  • Sample Pre-treatment: If your sample is known to contain emulsifying agents, consider a pre-treatment step to remove them before extraction.[1]

  • Addition of Modifiers: The addition of a modifier, like tri-n-butyl phosphate (B84403) (TBP), to the organic phase can help to mitigate third-phase formation, which can be associated with emulsions.[6][11]

Q3: An emulsion has formed in my experiment. What are the most effective methods to break it?

Several techniques, ranging from simple physical methods to chemical additions, can be employed to break an emulsion:

  • Allow the Mixture to Stand: In some cases, given sufficient time, the emulsion may break on its own.[1][12]

  • Centrifugation: This is often the most effective method for physically separating the phases.[1][3][12]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1][3][12]

  • Temperature Change: Gently warming or cooling the mixture can sometimes disrupt the emulsion.[1][13] However, be cautious as excessive heating can potentially degrade your sample.[13]

  • Filtration: Passing the mixture through a bed of glass wool or a phase separation filter paper can help to separate the layers.[1][3]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[1][3]

  • Acidification: If the emulsion is caused by alkali soaps or detergents, lowering the pH to approximately 2 with an acid like H2SO4 or HCl can neutralize the emulsifying agent.[12][14]

  • Ultrasonic Bath: An ultrasonic bath can also be used to help break up the emulsion.[12][14]

Q4: What is the difference between an emulsion and a "third phase"?

An emulsion is a dispersion of one liquid within another, while a third phase is the splitting of the organic phase itself into two distinct organic layers.[1] Third phase formation is often caused by the limited solubility of the metal-extractant complex in the organic diluent.[1] While they are distinct phenomena, the formation of a third phase can sometimes lead to or be associated with emulsion-like issues.[1]

Factors that can contribute to third phase formation include:

  • Higher concentrations of rare earth elements and a higher pH in the feed phase.[6][11]

  • The use of linear aliphatic diluents.[6][11]

  • Low concentrations of D2EHPA (e.g., 5-10 v/v%).[6][11]

Quantitative Data Summary

The following tables summarize the impact of various experimental parameters on emulsion formation and extraction efficiency in D2EHPA systems.

Table 1: Effect of pH on Extraction Efficiency

Metal IonpHExtraction Efficiency (%)Reference
Dy(III)5.897.5[4]
Cr(III)4.0100[15]
Co(II)> 6.11Increased Extraction[16]
Li+5.0High

Table 2: Effect of Mixing Speed on Emulsion and Extraction

Mixing Speed (rpm)ObservationReference
1000 to 1500Droplet size decreases dramatically, viscosity increases.[8][17]
1500 to 2500Droplet size remains similar, viscosity increases at a lower rate.[8][17]
< 3000Can reduce the quality of the emulsion.[2]
500 to 750Significantly increases emulsion stability.[9]

Key Experimental Protocols

Protocol 1: Method for Breaking an Emulsion by "Salting Out"
  • Prepare a Saturated Salt Solution: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Addition of Salt Solution: Carefully add the saturated NaCl solution dropwise to the separatory funnel containing the emulsion.

  • Gentle Mixing: Gently swirl or rock the separatory funnel to mix the salt solution with the aqueous phase. Avoid vigorous shaking, which could reform the emulsion.

  • Allow to Settle: Let the mixture stand and observe if the emulsion begins to break. This may take several minutes.

  • Phase Separation: Once the layers have separated, carefully drain the aqueous layer, followed by the organic layer.

Protocol 2: General Procedure for D2EHPA Solvent Extraction
  • Prepare the Organic Phase: Dissolve the desired concentration of D2EHPA and any modifier (if used) in the chosen organic diluent.

  • Prepare the Aqueous Phase: Prepare the aqueous solution containing the analyte of interest and adjust the pH to the desired value.[1]

  • Contacting the Phases: In a separatory funnel, combine the organic and aqueous phases at the desired O/A ratio.[1]

  • Mixing: Gently swirl or invert the funnel for a predetermined amount of time to allow for mass transfer. Avoid vigorous shaking to minimize the risk of emulsion formation.[1] Periodically vent the funnel to release any pressure buildup.[1]

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, refer to the troubleshooting guide above.

  • Collection: Carefully drain the lower (typically aqueous) phase, followed by the upper (organic) phase into separate collection vessels.

Visual Guides

Emulsion_Troubleshooting_Workflow start Emulsion Formation Observed check_time Allow to Stand for 30-60 min start->check_time is_broken1 Emulsion Broken? check_time->is_broken1 add_salt Add Saturated NaCl (Brine) is_broken1->add_salt No end_success Phases Separated is_broken1->end_success Yes is_broken2 Emulsion Broken? add_salt->is_broken2 centrifuge Centrifuge the Sample is_broken2->centrifuge No is_broken2->end_success Yes is_broken3 Emulsion Broken? centrifuge->is_broken3 temp_change Apply Gentle Heating/Cooling is_broken3->temp_change No is_broken3->end_success Yes is_broken4 Emulsion Broken? temp_change->is_broken4 filter Filter through Glass Wool or Phase Separation Paper is_broken4->filter No is_broken4->end_success Yes filter->end_success Partially/Fully Successful end_fail Consider Alternative Extraction Method filter->end_fail Unsuccessful

Caption: A step-by-step workflow for troubleshooting and breaking emulsions in solvent extraction.

Factors_Affecting_Emulsion emulsion Emulsion Formation mixing High Shear Mixing mixing->emulsion particulates Presence of Particulates particulates->emulsion surfactants Surfactant-like Molecules surfactants->emulsion ph Incompatible pH ph->emulsion phase_ratio Organic/Aqueous Phase Ratio phase_ratio->emulsion third_phase Third Phase Formation third_phase->emulsion

Caption: Key factors that contribute to the formation of emulsions in D2EHPA solvent extraction.

References

Troubleshooting

Technical Support Center: Optimizing Bis-(2-ethylhexyl) Phosphate (D2EHPA) Extraction Efficiency

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction efficiency of Bis-(2-ethylh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction efficiency of Bis-(2-ethylhexyl) phosphate (B84403) (D2EHPA).

Troubleshooting Guide

This guide addresses common issues encountered during metal extraction experiments using D2EHPA.

Question: My extraction efficiency is low. What are the primary factors I should investigate?

Answer: Low extraction efficiency in a D2EHPA system can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Aqueous Phase pH: The pH of the aqueous phase is a critical parameter. For most metal extractions with acidic extractants like D2EHPA, the extraction efficiency increases with higher pH.[1][2] Verify that the pH of your aqueous feed is within the optimal range for the target metal ion. The optimal pH can vary significantly between different metals.[3]

  • D2EHPA Concentration: The concentration of D2EHPA in the organic diluent directly impacts the extraction capacity.[1][2][4] An insufficient concentration may lead to incomplete extraction. Consider increasing the D2EHPA concentration and observing the effect on efficiency.

  • Organic-to-Aqueous (O/A) Phase Ratio: This ratio determines the relative volumes of the organic and aqueous phases. A higher O/A ratio can lead to higher extraction percentages.[1] Experiment with different O/A ratios to find the optimal balance for your specific system.

  • Contact Time: Ensure adequate mixing time for the two phases to reach equilibrium.[5] While D2EHPA extractions are generally fast, insufficient contact time can result in lower-than-expected efficiency.

  • Temperature: Temperature can have a moderate influence on the extraction process.[5] Investigate the effect of temperature on your specific system, as the impact can vary.

  • Saponification: For certain extractions, particularly at lower pH, saponification (pre-neutralization) of D2EHPA with a base can significantly improve extraction efficiency by preventing a drop in the aqueous phase pH during extraction.[6][7][8][9]

Question: I am observing the formation of a third phase at the interface of the organic and aqueous layers. What causes this and how can I prevent it?

Answer: The formation of a third phase, an intermediate layer between the aqueous and organic phases, can hinder phase separation and reduce extraction efficiency.[4]

Causes:

  • High Metal Loading: Overloading the organic phase with the target metal can lead to the formation of polymeric metal-extractant complexes that are insoluble in the organic diluent.

  • Inappropriate Diluent: The choice of diluent plays a significant role. Linear aliphatic diluents are more prone to third-phase formation than cyclic or aromatic diluents like cyclohexane.[4]

  • Low D2EHPA Concentration: Paradoxically, lower concentrations of D2EHPA can sometimes promote third-phase formation.[4]

  • High pH: Higher feed pH values, especially above 2.0, can also contribute to this issue.[4]

  • Presence of Certain Ions: The composition of the aqueous phase can influence third-phase formation.

Prevention Strategies:

  • Increase D2EHPA Concentration: Higher concentrations of D2EHPA in the organic phase can help prevent the formation of a third phase.[4]

  • Add a Modifier: The addition of a modifier, such as tri-n-butyl phosphate (TBP) or 1-decanol, to the organic phase can prevent the formation of a third phase.

  • Optimize the O/A Ratio: Adjusting the organic-to-aqueous phase ratio can help avoid overloading the organic phase.

  • Change the Diluent: Consider using an aromatic or cyclic diluent instead of an aliphatic one.[4]

  • Control the pH: Maintain the aqueous phase pH within a range that discourages third-phase formation for your specific system.[4]

Question: The stripping of the extracted metal from the loaded organic phase is incomplete. How can I improve stripping efficiency?

Answer: Incomplete stripping can be a significant issue, preventing the recovery of the target metal and the regeneration of the D2EHPA for reuse.

Troubleshooting Steps:

  • Stripping Agent Concentration: The concentration of the acidic stripping solution (e.g., H₂SO₄, HCl, HNO₃) is a key factor.[10][11] Increasing the acid concentration generally improves stripping efficiency.

  • Choice of Stripping Agent: The effectiveness of the stripping agent can vary depending on the metal being stripped. For instance, sulfuric acid is often effective for rare earth elements, while hydrochloric acid can be better for iron.[11]

  • Organic-to-Aqueous (O/A) Ratio in Stripping: A lower O/A ratio (i.e., a higher volume of aqueous stripping solution relative to the organic phase) can enhance stripping.[11]

  • Temperature: Increasing the temperature during stripping can improve efficiency.[11]

  • Contact Time: Ensure sufficient mixing time for the stripping reaction to reach equilibrium.

  • Reductive Stripping: For metals that can be reduced to a lower oxidation state (e.g., Fe³⁺ to Fe²⁺), reductive stripping can be highly effective.[12]

Frequently Asked Questions (FAQs)

What is the general mechanism of metal extraction by D2EHPA?

D2EHPA is an acidic extractant that typically extracts metal ions through a cation exchange mechanism.[6][13] The acidic proton of the phosphoric acid group is exchanged for a metal ion from the aqueous phase, forming a metal-D2EHPA complex that is soluble in the organic phase.[13]

What are the common diluents used with D2EHPA?

Commonly used diluents for D2EHPA are organic solvents such as kerosene, naphtha, n-heptane, cyclohexane, and toluene.[4][13][14] The choice of diluent can affect extraction efficiency and phase separation characteristics.

What is saponification and when should I use it?

Saponification is the process of pre-neutralizing the acidic D2EHPA extractant with a base (e.g., NaOH) before extraction.[6][8] This is particularly useful when extracting metals from solutions with low acidity, as it prevents the pH of the aqueous phase from dropping during extraction, thereby maintaining a high extraction efficiency.[8][9]

How can I determine the concentration of D2EHPA and the extracted metal?

The concentration of metal ions in the aqueous phase before and after extraction can be determined using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).[4][7] The concentration in the organic phase can then be calculated by mass balance. The concentration of D2EHPA can be determined by titration with a standard base.

Data Presentation

Table 1: Factors Affecting Manganese (Mn) Extraction with D2EHPA [1]

ParameterCondition 1Extraction %Condition 2Extraction %
pH 2.5Low3.25>70%
D2EHPA Conc. 0.4 MLow (at low O:A)0.6 MHigh (at high O:A)
O:A Ratio 0.5:1Low (at low pH)2:1High (at high pH)

Table 2: Influence of Saponification on Iron (Fe³⁺) Extraction [7]

ParameterValue
D2EHPA Concentration 1 mol/L
Saponification Rate 70%
Initial pH 1.00
Phase Ratio (O:A) 1:1
Single-Stage Extraction Efficiency >95%

Experimental Protocols

General Protocol for Metal Extraction with D2EHPA

  • Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of D2EHPA in a suitable organic diluent (e.g., kerosene).[14] If required, add a modifier like TBP. For saponified D2EHPA, pre-neutralize the organic phase with a calculated amount of a base solution (e.g., NaOH).

  • Aqueous Phase Preparation: Prepare the aqueous feed solution containing the target metal ion at a known concentration. Adjust the pH of the aqueous solution to the desired value using an appropriate acid or base (e.g., HCl, NaOH).[14]

  • Extraction: Mix the prepared organic and aqueous phases in a separation funnel or a mixer-settler at a specific organic-to-aqueous (O/A) phase ratio. Shake or stir the mixture vigorously for a predetermined contact time (e.g., 2-20 minutes) to ensure equilibrium is reached.[5][7]

  • Phase Separation: Allow the phases to separate. If an emulsion or a third phase forms, centrifugation may be necessary.

  • Sampling and Analysis: Carefully separate the two phases. Take samples from the aqueous phase (raffinate) to determine the remaining metal ion concentration using an appropriate analytical technique (e.g., ICP-OES, AAS).[4] The metal concentration in the loaded organic phase can be calculated by mass balance.

  • Stripping (Optional): To recover the extracted metal, mix the loaded organic phase with a stripping solution (e.g., a strong acid like H₂SO₄ or HCl) at a specific O/A ratio.[14]

  • Analysis of Stripped Solution: After phase separation, analyze the aqueous stripping solution to determine the concentration of the recovered metal.

Visualizations

Extraction_Workflow cluster_prep Phase Preparation cluster_process Extraction Process cluster_analysis Analysis & Recovery Aqueous_Prep Aqueous Phase (Metal Solution, pH Adjustment) Mixing Mixing (Contact Time, O/A Ratio) Aqueous_Prep->Mixing Organic_Prep Organic Phase (D2EHPA + Diluent, Saponification) Organic_Prep->Mixing Separation Phase Separation Mixing->Separation Raffinate Raffinate (Aqueous) Analysis Separation->Raffinate Loaded_Organic Loaded Organic Phase Separation->Loaded_Organic Stripping Stripping Loaded_Organic->Stripping Stripped_Metal Stripped Metal Solution Analysis Stripping->Stripped_Metal Regenerated_Organic Regenerated Organic Stripping->Regenerated_Organic Troubleshooting_Logic Start Low Extraction Efficiency? Check_pH Check Aqueous pH Start->Check_pH Yes Check_D2EHPA_Conc Check D2EHPA Concentration Check_pH->Check_D2EHPA_Conc Check_OA_Ratio Check O/A Ratio Check_D2EHPA_Conc->Check_OA_Ratio Consider_Saponification Consider Saponification Check_OA_Ratio->Consider_Saponification Optimize_Parameters Optimize Parameters Consider_Saponification->Optimize_Parameters

References

Optimization

Technical Support Center: D2EHPA Extraction Kinetics

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of temperature on Di(2-ethylhexyl) phosphoric acid (D2EHPA) extraction kinetics. Frequently A...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of temperature on Di(2-ethylhexyl) phosphoric acid (D2EHPA) extraction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing temperature on the efficiency of metal extraction with D2EHPA?

The effect of temperature is specific to the metal ion being extracted. The extraction process can be either endothermic (favored by higher temperatures) or exothermic (hindered by higher temperatures).

  • Endothermic Reactions: For some metal ions, such as Zinc (Zn(II)), the extraction ratio increases with temperature.[1][2] This indicates that the overall extraction process absorbs heat.

  • Exothermic Reactions: For other metals, like Iron (Fe(III)) and some Rare Earth Elements (REEs), the extraction efficiency decreases as temperature rises.[3][4][5] This suggests the reaction releases heat.

Therefore, it is crucial to determine the nature of the reaction for your specific metal-D2EHPA system to optimize the temperature.

Q2: How does temperature influence the kinetics and the rate-limiting step of the extraction?

Temperature plays a critical role in the extraction kinetics and can alter the rate-determining step of the process. The extraction rate is typically controlled by either the diffusion of species to the interface or the chemical reaction rate at the interface.

  • Diffusion Control: Characterized by a low activation energy (Ea), typically below 20 kJ/mol. In this regime, the extraction rate is more significantly affected by factors like stirring speed than by temperature.[6][7]

  • Chemical Reaction Control: Characterized by a high activation energy (Ea), generally above 40 kJ/mol.[6][8] Here, the rate of the chemical complexation between the metal ion and D2EHPA is the bottleneck, and temperature changes have a much more pronounced effect on the extraction rate.

  • Shift in Control: For some systems, such as the extraction of Fe(III) and Mn(II), an increase in temperature can cause a shift from a chemically controlled regime at lower temperatures to a diffusion-controlled regime at higher temperatures.[6][7][9]

Q3: I am observing a decrease in extraction efficiency at higher temperatures. What are the possible causes?

Several factors could lead to reduced efficiency at elevated temperatures:

  • Exothermic Reaction: The most common reason is that the extraction reaction for your specific metal is exothermic, meaning the equilibrium shifts away from the extracted complex at higher temperatures.[3][4]

  • Increased D2EHPA Solubility: Higher temperatures can increase the solubility of D2EHPA in the aqueous phase.[10] This leads to a loss of extractant from the organic phase, reducing its overall capacity.

  • Third-Phase Formation: Temperature can influence the formation of a third, viscous phase at the interface, which can trap the extractant and metal, hindering mass transfer.[11]

  • Extractant Degradation: Although less common at moderately elevated temperatures, very high temperatures could potentially lead to the thermal degradation of the D2EHPA extractant.

Q4: My extraction results are inconsistent when I vary the temperature. What experimental parameters should I double-check?

Inconsistent results often stem from a lack of precise control over experimental conditions. Key parameters to verify include:

  • pH Control: The extraction of metal ions by D2EHPA involves a cation exchange mechanism and is highly dependent on pH.[12][13] Ensure that the equilibrium pH is accurately measured and controlled at each temperature, as temperature can affect both pH measurements and the pKa of D2EHPA.

  • Thermostatic Control: Verify the accuracy and stability of your water bath or heating system. Small fluctuations in temperature can lead to variability, especially for reactions with high activation energy.

  • Equilibrium Time: The time required to reach extraction equilibrium can change with temperature. Ensure that you have allowed sufficient mixing time at each temperature point to reach true equilibrium. For some systems, this can be achieved in as little as 3-5 minutes.[1][4]

  • Phase Ratio (O/A): Maintain a consistent organic-to-aqueous phase ratio across all experiments, as this directly impacts the extraction equilibrium.

Data Presentation: Temperature Effects on D2EHPA Extraction

The following table summarizes the thermodynamic and kinetic parameters for the extraction of various metal ions using D2EHPA.

Metal IonTrend with Temperature IncreaseReaction TypeEnthalpy (ΔH) / Activation Energy (Ea)Control RegimeCitation(s)
Zinc (Zn(II)) IncreaseEndothermicΔH: 16.27 kJ/mol-[1]
Iron (Fe(III)) DecreaseExothermicEa: 40.0 ± 1.4 kJ/mol (283-300 K)Kinetic (Low Temp)[3][6][9]
Ea: 11.4 ± 1.2 kJ/mol (>305 K)Diffusion (High Temp)[6][9]
Yttrium (Y(III)) -EndothermicEa: 16.2 ± 1.3 kJ/molDiffusion[6][9]
Manganese (Mn(II)) IncreaseEndothermic (Extraction)Ea: 53 kJ/mol (Low Temp)Kinetic (Low Temp)[2][7]
Exothermic (Stripping)Ea: 10 kJ/mol (High Temp)Diffusion (High Temp)[7][14]
Cobalt (Co(II)) IncreaseEndothermicEa: 13.80 kcal/mol (~57.7 kJ/mol)Chemical[8]
Cerium (Ce(III)) --Ea: 11.96 kJ/molDiffusion[7]
REEs (Nd, Dy) DecreaseExothermic--[5]

Troubleshooting Guide

This guide provides a structured approach to diagnosing common issues encountered when studying temperature effects.

Issue ObservedPossible CauseRecommended Action
Low extraction yield at high temperature The reaction is exothermic.Operate at a lower temperature to favor the forward reaction. Verify the thermodynamic nature of your system from the literature or by performing a van't Hoff analysis.
Increased solubility of D2EHPA in the aqueous phase.Pre-saturate the aqueous phase with the diluent. Analyze the raffinate for D2EHPA content to quantify losses.
Slow extraction rate even at high temperature The process is diffusion-controlled.Increase the stirring speed to enhance mass transfer across the interface. Ensure the interfacial area is maximized.
Formation of a third phase or emulsion High metal loading in the organic phase, influenced by temperature.Decrease the metal concentration in the feed, increase the D2EHPA concentration, or add a modifier like TBP or 1-decanol (B1670082) to the organic phase.[11][15]
Results not reproducible Poor control of pH or temperature.Use a calibrated pH meter and a precision thermostatic water bath. Allow phases to reach the set temperature before mixing.
Insufficient time to reach equilibrium.Conduct a preliminary experiment to determine the time required to reach equilibrium at different temperatures. Use a contact time that ensures equilibrium is achieved in all cases.[4]

Experimental Protocols

Protocol: Determining the Effect of Temperature on Extraction Kinetics

This protocol outlines a standard batch experiment to investigate the influence of temperature on the extraction of a metal ion (e.g., Zn(II)) from an aqueous sulfate (B86663) solution using D2EHPA in kerosene (B1165875).

1. Preparation of Solutions:

  • Aqueous Phase: Prepare a stock solution of the metal salt (e.g., ZnSO₄) of a known concentration in deionized water. The final solution should be adjusted to the desired starting pH (e.g., pH 3.0) using dilute H₂SO₄ or NaOH.[1]

  • Organic Phase: Prepare a solution of D2EHPA of the desired concentration (e.g., 0.05 M or 0.10 M) in a suitable diluent like kerosene.[1]

2. Extraction Procedure:

  • Place equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases into a series of jacketed glass vessels or flasks.[1]

  • Place the vessels in a thermostatic water bath and allow them to equilibrate to the desired temperature (e.g., 30, 40, 50, 60 °C) for at least 15-20 minutes.

  • Initiate vigorous mixing using a mechanical shaker or magnetic stirrer at a constant speed sufficient to ensure good dispersion but avoid excessive emulsification.

  • After a predetermined contact time (e.g., 5-10 minutes, sufficient to reach equilibrium), stop the agitation.[1][4]

  • Allow the phases to separate completely. This can be facilitated by transferring the mixture to a separating funnel.

  • Carefully separate the two phases.

3. Analysis:

  • Measure the equilibrium pH of the separated aqueous phase (the raffinate).

  • Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

  • Calculate the concentration of the metal in the organic phase by mass balance.

4. Data Calculation:

  • Distribution Ratio (D): D = [Metal]org / [Metal]aq

  • Percentage Extraction (%E): %E = (D / (D + V_aq / V_org)) * 100

  • Thermodynamic Analysis: Plot log D versus 1/T (where T is in Kelvin). The enthalpy change (ΔH) of the extraction can be calculated from the slope of this plot using the van't Hoff equation (slope = -ΔH / 2.303R).[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Experimental Issues start Unexpected Extraction Result q1 Is the yield low at high temperatures? start->q1 q2 Are results inconsistent? q1->q2 No res1 Possible Exothermic Reaction. - Lower the temperature. - Check van't Hoff plot. q1->res1 Yes q3 Is the extraction rate slower than expected? q2->q3 No res3 Verify System Controls. - Calibrate pH meter & thermostat. - Ensure consistent mixing. q2->res3 Yes res5 Process may be Diffusion-Limited. - Increase stirring speed. - Check for high viscosity. q3->res5 Yes res2 Check for Extractant Loss. - Analyze raffinate for D2EHPA. - Pre-saturate aqueous phase. res1->res2 res4 Confirm Equilibrium Time. - Run kinetic study at each temp. - Ensure sufficient contact time. res3->res4

Caption: Troubleshooting workflow for D2EHPA extraction experiments.

RateControlMechanism Effect of Temperature on Rate-Limiting Step cluster_low_temp Low Temperature Range cluster_high_temp High Temperature Range low_t Chemical Reaction Control low_ea High Activation Energy (Ea) (e.g., > 40 kJ/mol) Rate is highly sensitive to Temp. low_t->low_ea increase_temp Increase Temperature low_t->increase_temp Shift in Mechanism high_t Diffusion Control high_ea Low Activation Energy (Ea) (e.g., < 20 kJ/mol) Rate is sensitive to stirring/mixing. high_t->high_ea increase_temp->high_t

Caption: Temperature-induced shift in extraction rate control.

ExperimentalWorkflow Standard Experimental Workflow prep_aq 1. Prepare Aqueous Phase (Metal Salt + pH Adjustment) equilibrate 3. Add Phases to Vessel & Equilibrate to Target Temp prep_aq->equilibrate prep_org 2. Prepare Organic Phase (D2EHPA + Diluent) prep_org->equilibrate mix 4. Mix at Constant Speed for a Set Time equilibrate->mix separate 5. Stop Mixing & Allow Phase Separation mix->separate analyze 6. Analyze Aqueous Phase (Measure final pH & Metal Conc.) separate->analyze calculate 7. Calculate D and %E analyze->calculate

Caption: Workflow for a batch extraction experiment.

References

Troubleshooting

Technical Support Center: Minimizing D2EHPA Solubility

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the solubility of Di-2-ethylhexyl phosphoric acid (D2EHPA) in the aqueous phase...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the solubility of Di-2-ethylhexyl phosphoric acid (D2EHPA) in the aqueous phase during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the solubility of D2EHPA in the aqueous phase?

A1: The solubility of D2EHPA in aqueous solutions is primarily influenced by three main factors: the pH of the aqueous phase, the concentration of salts (ionic strength), and the temperature of the system.[1][2] Additionally, the concentration of D2EHPA in the organic phase can also impact its loss to the aqueous phase.[1][2]

Q2: How does pH affect D2EHPA solubility?

A2: D2EHPA is an acidic extractant. At elevated pH values, the D2EHPA molecule deprotonates, forming a negatively charged species.[1][3][4] This deprotonated form is more soluble in the aqueous phase, leading to increased D2EHPA loss.[1][3][4] The solubility of D2EHPA increases significantly at a pH above 4.[3][4]

Q3: What is the "salting-out effect" and how does it help in minimizing D2EHPA solubility?

A3: The "salting-out effect" refers to the phenomenon where the solubility of a non-electrolyte (in this case, D2EHPA) in an aqueous solution is decreased by the addition of an electrolyte (a salt).[1] The presence of salt ions in the aqueous phase increases the ionic strength, which in turn helps to retain the organic extractant in the organic phase, thereby minimizing its solubility in the aqueous phase.[1] Low salt concentrations can lead to significant D2EHPA losses.[1]

Q4: Does temperature play a role in D2EHPA solubility?

A4: Yes, temperature generally influences the solubility of organic compounds in the aqueous phase. For D2EHPA, an increase in temperature typically leads to an increase in its solubility in the aqueous phase.[1][5] However, some studies suggest this effect might be slight under certain conditions.[5]

Q5: Can the concentration of D2EHPA in the organic phase affect its loss to the aqueous phase?

A5: Yes, the concentration of D2EHPA in the organic diluent can influence its solubility in the aqueous phase.[1][5] Higher concentrations of D2EHPA in the organic phase can lead to increased losses to the aqueous phase.[2][5]

Q6: Are there any other factors that can influence D2EHPA solubility?

A6: The choice of diluent in the organic phase can also play a role.[5] The presence of certain metals in the aqueous phase can also affect D2EHPA's distribution between the two phases.[4] The formation of metal-D2EHPA complexes can reduce the concentration of free D2EHPA in the aqueous phase.[4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High loss of D2EHPA to the aqueous phase. High pH of the aqueous solution.Lower the pH of the aqueous phase to below 4.0.[3][6]
Low ionic strength of the aqueous phase.Increase the salt concentration in the aqueous phase to induce the "salting-out effect".[1]
Elevated experimental temperature.If possible, conduct the experiment at a lower temperature.[1]
High concentration of D2EHPA in the organic phase.Consider using a lower concentration of D2EHPA in the organic phase if the experimental protocol allows.[5]
Formation of a third phase or emulsion. High pH leading to increased D2EHPA solubility and aggregation.Lower the pH of the aqueous phase.[1]
Low salt concentration.Increase the ionic strength of the aqueous phase.[1]
High concentration of extracted metal-D2EHPA complexes.Optimize the metal loading in the organic phase.

Data Summary

Table 1: Effect of pH on D2EHPA Solubility in the Aqueous Phase

pH of Aqueous Phase Relative D2EHPA Solubility Reference
< 4.0Negligible increase[6]
> 4.0Dramatic increase[3][4]
6.0 - 7.0Levels off at a higher solubility[4]

Table 2: Influence of Various Factors on D2EHPA Solubility

Factor Effect on D2EHPA Aqueous Solubility Reference
Increasing pHIncreases solubility[1][3]
Increasing Ionic StrengthDecreases solubility[1]
Increasing TemperatureGenerally increases solubility[1][5]
Increasing D2EHPA Concentration (Organic Phase)Increases solubility[5]

Experimental Protocols

Protocol 1: Determination of the Effect of pH on D2EHPA Solubility
  • Preparation of Aqueous Phases: Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 2, 3, 4, 5, 6, and 7). Maintain a constant ionic strength across all solutions by adding a neutral salt like NaCl.

  • Preparation of Organic Phase: Prepare a solution of D2EHPA in a suitable organic diluent (e.g., kerosene, n-dodecane) at a known concentration.

  • Liquid-Liquid Extraction: In a series of separatory funnels, mix equal volumes of the D2EHPA organic phase with each of the prepared aqueous buffer solutions.

  • Equilibration: Shake the funnels for a sufficient amount of time to reach equilibrium (e.g., 30 minutes).

  • Phase Separation: Allow the phases to separate completely.

  • Aqueous Phase Sampling: Carefully collect a sample from the aqueous phase of each funnel.

  • D2EHPA Quantification: Analyze the concentration of D2EHPA in each aqueous sample using a suitable analytical technique, such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) to determine the phosphorus content, which can be correlated to the D2EHPA concentration.

  • Data Analysis: Plot the concentration of D2EHPA in the aqueous phase as a function of pH.

Visualizations

D2EHPA_Solubility_Factors cluster_factors Controlling Factors cluster_outcome Outcome pH Aqueous Phase pH Solubility D2EHPA Solubility in Aqueous Phase pH->Solubility Increases with higher pH IonicStrength Ionic Strength IonicStrength->Solubility Decreases with higher ionic strength Temperature Temperature Temperature->Solubility Increases with higher temperature D2EHPA_Concentration D2EHPA Concentration (Organic Phase) D2EHPA_Concentration->Solubility Increases with higher concentration

Caption: Factors influencing D2EHPA solubility in the aqueous phase.

Troubleshooting_Workflow Start High D2EHPA Loss Detected Check_pH Is aqueous pH > 4? Start->Check_pH Adjust_pH Action: Lower pH to < 4 Check_pH->Adjust_pH Yes Check_Ionic_Strength Is ionic strength low? Check_pH->Check_Ionic_Strength No Adjust_pH->Check_Ionic_Strength Add_Salt Action: Increase salt concentration Check_Ionic_Strength->Add_Salt Yes Check_Temp Is temperature elevated? Check_Ionic_Strength->Check_Temp No Add_Salt->Check_Temp Lower_Temp Action: Reduce temperature Check_Temp->Lower_Temp Yes Resolved Issue Resolved Check_Temp->Resolved No Lower_Temp->Resolved

Caption: Troubleshooting workflow for minimizing D2EHPA loss.

References

Optimization

Technical Support Center: Regeneration and Recycling of Used D2EHPA Solvent

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of Di-(2-ethylhexyl) phosphoric acid (D2EHPA) solvent. Belo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of Di-(2-ethylhexyl) phosphoric acid (D2EHPA) solvent. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is D2EHPA solvent regeneration and why is it important? A1: D2EHPA is a widely used extractant in solvent extraction processes for separating and purifying metals, rare earth elements, and other compounds.[1] During extraction, the D2EHPA becomes loaded with the target ions. Regeneration, also known as stripping, is the process of removing these loaded ions from the D2EHPA solvent, allowing it to be recycled and reused. This process is crucial for economic viability and environmental sustainability, as it reduces chemical consumption and waste generation.[2]

Q2: What are the most common methods for regenerating D2EHPA? A2: The most common method for regenerating D2EHPA is by stripping the loaded metal ions using an acidic solution. Mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and nitric acid (HNO₃) are frequently used.[1][3] The choice of acid and its concentration depends on the specific metal being stripped. Other specialized stripping agents, like phosphoric acid or oxalic acid, can be used for particularly difficult-to-remove metals like iron (Fe(III)).[4][5]

Q3: How many times can D2EHPA solvent be recycled? A3: With proper regeneration, D2EHPA can be recycled multiple times with high efficiency. Studies have shown that extraction efficiency can remain consistently high, around 97%, even after four or five cycles.[6][7] The longevity of the solvent depends on the process conditions and the effective removal of impurities during each regeneration cycle.

Q4: What is saponification of D2EHPA and when is it used? A4: Saponification is the process of partially neutralizing the acidic D2EHPA with a base, typically sodium hydroxide (B78521) (NaOH), before the extraction step.[5] This pre-treatment lowers the acidity of the extractant, which can enhance the extraction efficiency for certain metals at a given pH. It is often used to improve the selective extraction of target ions from acidic solutions.[5]

Q5: What is a "third phase" and how can it be prevented? A5: A third phase is an undesirable intermediate layer that can form between the organic (D2EHPA) and aqueous phases during solvent extraction.[3][8] Its formation is often associated with high metal loading, the use of aliphatic diluents (like kerosene), and low extractant concentrations.[3][9] To prevent this, a "modifier" such as tri-n-butyl phosphate (B84403) (TBP) or 1-decanol (B1670082) can be added to the organic phase. Modifiers improve the solubility of the metal-extractant complex in the organic diluent, thus inhibiting the formation of a third phase.[9][10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Stripping Efficiency 1. Incorrect stripping agent or concentration. 2. Presence of highly stable metal-D2EHPA complexes (e.g., Fe(III)). 3. Sub-optimal temperature or contact time.1. Increase the concentration of the stripping acid (e.g., H₂SO₄, HCl). 2. For stubborn metals like Fe(III), use a more effective stripping agent such as 6-30N phosphoric acid or 1 mol/L oxalic acid.[4][5] 3. Optimize stripping conditions. For example, stripping iron with oxalic acid may require a higher temperature (e.g., 313 K or 40 °C).[5]
Formation of a Third Phase 1. High concentration of metal ions in the organic phase. 2. Use of linear aliphatic diluents (e.g., kerosene (B1165875), n-dodecane).[3][8] 3. Low D2EHPA concentration (e.g., 5-10 v/v%).[9]1. Reduce the metal loading in the organic phase by adjusting the phase ratio (O/A) or reducing extraction time. 2. Add a modifier to the organic phase. Tri-n-butyl phosphate (TBP) at concentrations of 5% or higher is effective.[10][11] 3. Increase the D2EHPA concentration in the diluent.
Poor Phase Separation / Emulsion Formation 1. High concentration of fine solid particles in the feed solution. 2. High viscosity of the organic phase. 3. Insufficient difference in density between the aqueous and organic phases.1. Ensure the feed solution is adequately filtered before extraction. 2. The addition of a modifier like TBP can help shorten the phase separation time. 3. Adjust the diluent to alter the density of the organic phase.
Decreased Extraction Efficiency Over Cycles 1. Incomplete regeneration (stripping) leading to accumulation of metals. 2. Degradation of D2EHPA. 3. Loss of D2EHPA to the aqueous phase, especially at higher pH values.[12]1. Implement a more rigorous stripping protocol to ensure complete removal of all extracted metals. Consider using multiple stripping stages. 2. Pre-condition new or recycled D2EHPA to remove impurities like mono-(2-ethylhexyl) phosphoric acid (M2EHPA).[10][12] 3. Maintain the pH of the aqueous phase within the optimal range for your system to minimize solvent loss.

Quantitative Data Summary

Table 1: D2EHPA Recovery and Extraction Efficiency After Recycling

Process Recovery/Efficiency Conditions Reference
D2EHPA Separation 99% Using 2-methoxyethanol (B45455) (MCS) and ethylene (B1197577) glycol (EG) as separation agents. [2]
D2EHPA Recovery 98% Distillation of MCS/EG phase followed by water addition. [2]
Copper Extraction ~97% Maintained over four recycling cycles with a D2EHPA-Cyanex 302 system. [6]

| Gallium Adsorption | >95% | Maintained over five adsorption/desorption cycles. |[13] |

Table 2: Stripping Efficiencies for Various Metals from Loaded D2EHPA

Metal Ion Stripping Agent Stripping Efficiency Conditions Reference
Iron (Fe³⁺) 1 mol/L Sulfuric Acid >99% - [5]
Iron (Fe³⁺) 1 mol/L Oxalic Acid >85% (single stage) T = 313 K, O/A = 1:1, Time = 40 min [5]
Iron (Fe³⁺) 15-27N Phosphoric Acid Rapid back-extraction - [4]
Zinc (Zn²⁺) - 99.3% pH 4.2, 10% D2EHPA, 25 °C [11]

| Manganese (Mn²⁺) | - | ~90% | 10 vol% D2EHPA, pH 3.5, O/A = 1 |[14] |

Experimental Protocols

Protocol 1: General Regeneration of D2EHPA via Acid Stripping

This protocol describes a standard procedure for stripping a common metal ion, such as zinc, from a loaded D2EHPA-kerosene solution.

  • Preparation : Prepare the loaded organic phase (e.g., 20% v/v D2EHPA in kerosene containing the extracted metal) and the stripping solution (e.g., 1.5 M H₂SO₄).

  • Contacting Phases : Mix the loaded organic phase with the stripping solution in a separatory funnel at a defined aqueous-to-organic (A/O) phase ratio, typically 1:1.

  • Agitation : Shake the funnel vigorously for a predetermined contact time (e.g., 10-20 minutes) to ensure thorough mixing and mass transfer.

  • Phase Separation : Allow the phases to separate completely. The lower aqueous phase now contains the stripped metal ions, and the upper organic phase is the regenerated D2EHPA.

  • Separation : Carefully drain the aqueous phase. The organic phase is now ready for washing.

  • Washing (Optional) : Wash the regenerated organic phase with deionized water to remove any entrained acidic solution.

  • Recycling : The regenerated D2EHPA solvent is now ready for reuse in the next extraction cycle.

Protocol 2: Selective Stripping of Iron (Fe³⁺)

This protocol is designed for the selective removal of iron, which can be difficult to strip with standard mineral acids.

  • Preparation : Prepare the Fe³⁺-loaded organic phase and the stripping agent. For this purpose, a 1 mol/L solution of oxalic acid is effective.[5]

  • Contacting Phases : In a temperature-controlled vessel, mix the loaded organic phase with the oxalic acid solution at a 1:1 phase ratio.

  • Agitation and Heating : Agitate the mixture for 40 minutes while maintaining the temperature at 313 K (40 °C) to facilitate the stripping reaction.[5]

  • Phase Separation and Recovery : Allow the phases to settle and separate. The regenerated organic phase can be decanted or siphoned off for reuse. The iron is recovered from the aqueous phase as iron oxalate.

Visualizations

G cluster_extraction Extraction Cycle cluster_regeneration Regeneration Cycle Aqueous_Feed Aqueous Feed (with Target Metal) Mixer Mixing Aqueous_Feed->Mixer Regenerated_Solvent Regenerated D2EHPA Solvent Regenerated_Solvent->Mixer Regenerated_Solvent:e->Mixer:w Settler Phase Separation Mixer->Settler Loaded_Solvent Loaded D2EHPA Solvent Settler->Loaded_Solvent Organic Raffinate Raffinate (Aqueous Waste) Settler->Raffinate Aqueous Stripping_Mixer Stripping Loaded_Solvent->Stripping_Mixer Stripping_Agent Stripping Agent (e.g., Acid) Stripping_Agent->Stripping_Mixer Stripping_Settler Phase Separation Stripping_Mixer->Stripping_Settler Stripping_Settler->Regenerated_Solvent Organic Stripped_Solution Stripped Solution (Metal Concentrate) Stripping_Settler->Stripped_Solution Aqueous

Caption: Workflow for D2EHPA solvent extraction, regeneration, and recycling.

G start Regeneration Problem (e.g., Low Efficiency) check_metal Is a difficult-to-strip metal (e.g., Fe³⁺) present? start->check_metal check_phase Is a third phase or emulsion forming? check_metal->check_phase No solution_fe Use specific stripping agent: - Phosphoric Acid - Oxalic Acid check_metal->solution_fe Yes check_conditions Are stripping conditions (acid conc., temp, time) optimal? check_phase->check_conditions No solution_phase Add a modifier to the organic phase (e.g., TBP) check_phase->solution_phase Yes solution_conditions Optimize parameters: - Increase acid concentration - Adjust temperature/time check_conditions->solution_conditions No solution_ok Problem Resolved check_conditions->solution_ok Yes solution_fe->solution_ok solution_phase->solution_ok solution_conditions->solution_ok

Caption: Troubleshooting decision tree for D2EHPA regeneration issues.

G cluster_problem Problem: Third Phase Formation cluster_solution Mitigation Strategy High_Loading High Metal Loading Third_Phase Third Phase Formation High_Loading->Third_Phase Aliphatic_Diluent Aliphatic Diluent (e.g., Kerosene) Aliphatic_Diluent->Third_Phase No_Modifier Absence of Modifier No_Modifier->Third_Phase Add_TBP Add Modifier (e.g., 5% TBP) Improved_Solubility Improved Solubility of Metal-D2EHPA Complex Add_TBP->Improved_Solubility Improved_Solubility->Third_Phase Prevents

Caption: Logical relationship of factors causing third-phase formation and its mitigation.

References

Troubleshooting

Technical Support Center: Purification of Commercial Grade Bis-(2-ethylhexyl) Phosphate (DEHPA)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial-grade Bis-(2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial-grade Bis-(2-ethylhexyl) phosphate (B84403) (DEHPA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial-grade DEHPA?

Commercial-grade DEHPA often contains several impurities that can interfere with experimental outcomes. The most common impurities include:

  • Mono-(2-ethylhexyl) phosphate (MEHP): A related acidic organophosphorus compound.[1]

  • Neutral Organophosphorus Compounds: This category includes unreacted starting materials and byproducts like 2-ethylhexanol and pyroesters.[1]

  • Metal Ions: Iron is a frequent contaminant, often present in parts-per-million (ppm) concentrations.[1]

  • Polyphosphates and Pyrophosphates: These can be formed during the manufacturing process.[2]

  • Water: Residual water may be present in the commercial product.

Q2: Why is my commercial DEHPA yellow, and how can I decolorize it?

The yellow discoloration in commercial DEHPA is often due to the presence of impurities, particularly iron salts and other degradation products. Purification methods that remove these metallic and organic impurities will typically result in a colorless product.

Q3: What analytical methods are suitable for assessing the purity of DEHPA?

Several analytical techniques can be employed to determine the purity of DEHPA:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate DEHPA from its impurities.[3]

  • Titration: Acid-base titration can be used to determine the concentration of acidic components like DEHPA and MEHP.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique is ideal for quantifying metallic impurities such as iron.[4]

  • Infrared Spectroscopy (IR): IR spectroscopy can help identify functional groups and confirm the overall structure of the molecule.

Troubleshooting Guide

Problem 1: Persistent Impurities After Purification

Symptom: Analytical tests (e.g., HPLC, titration) indicate the presence of significant impurities after performing a purification protocol.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Ineffective Washing Protocol The washing protocol may not be sufficient to remove all impurities. Consider implementing a more rigorous washing sequence as described in the experimental protocols below.
Co-extraction of Impurities During solvent extraction, some impurities may have similar partitioning behavior to DEHPA. Modifying the pH of the aqueous phase or changing the solvent system may improve selectivity.
Ion-Exchange Resin Saturation If using an ion-exchange method, the resin capacity may have been exceeded. Ensure you are using a sufficient amount of resin for the quantity of DEHPA being purified.
Incomplete Stripping of DEHPA When purifying via metal salt precipitation (e.g., copper salt), the final stripping step to recover the purified DEHPA may be incomplete. Ensure the pH and stripping agent concentration are optimal.

Problem 2: Low Yield of Purified DEHPA

Symptom: The amount of recovered DEHPA after purification is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Loss of DEHPA to the Aqueous Phase During washing steps, especially at higher pH, deprotonated DEHPA can become more soluble in the aqueous phase, leading to losses.[5] Minimize contact time with basic solutions and consider using a salting-out effect by adding a neutral salt to the aqueous phase.[5]
Third Phase Formation Under certain conditions of pH and metal ion concentration, a third, often viscous, phase can form, trapping the DEHPA.[4][5] Adjusting the pH or diluting the organic phase can help prevent this.
Incomplete Elution from Ion-Exchange Resin The elution conditions may not be strong enough to fully recover the bound DEHPA from the ion-exchange resin. Increase the concentration of the eluting agent or the elution volume.
Mechanical Losses Ensure complete phase separation during extractions to avoid leaving DEHPA in the aqueous layer. Be meticulous with transfers between vessels.

Experimental Protocols

Protocol 1: Purification of DEHPA by Solvent Washing

This method is suitable for removing many common impurities.

Materials:

  • Commercial-grade DEHPA

  • n-Hexane

  • 1 M Nitric Acid (HNO₃)

  • Saturated Ammonium Carbonate ((NH₄)₂CO₃) solution

  • 3 M Nitric Acid (HNO₃)

  • Deionized Water

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Dissolve the commercial DEHPA in n-hexane to a concentration of 0.8 M.[2]

  • Transfer the solution to a separatory funnel.

  • Wash the organic phase with an equal volume of 1 M HNO₃.[2] Allow the phases to separate and discard the aqueous layer.

  • Wash the organic phase with an equal volume of saturated (NH₄)₂CO₃ solution.[2] Discard the aqueous layer.

  • Wash the organic phase with an equal volume of 3 M HNO₃.[2] Discard the aqueous layer.

  • Wash the organic phase twice with equal volumes of deionized water.[2]

  • Remove the n-hexane under reduced pressure using a rotary evaporator to obtain the purified DEHPA.

Protocol 2: Purification of DEHPA using Anion Exchange Resin

This method is highly effective for removing neutral organophosphorus compounds and iron salts.[1]

Materials:

  • Commercial-grade DEHPA

  • Isopropanol (B130326)

  • Macroreticular anion exchange resin (e.g., Amberlyst A-21) in hydroxide (B78521) form

  • 0.6 M Potassium Hydroxide (KOH) in isopropanol

  • 1 M Nitric Acid (HNO₃)

  • Chromatography column

  • Deionized Water

Procedure:

  • Prepare a 0.348 M solution of commercial DEHPA in isopropanol.[1]

  • Pack a chromatography column with the anion exchange resin in the hydroxide form.

  • Pass the DEHPA-isopropanol solution through the resin bed at a controlled flow rate (e.g., 2 mL/min).[1] The DEHPA will be adsorbed onto the resin.

  • Wash the resin bed with isopropanol to remove any non-adsorbed impurities.[1]

  • Elute the adsorbed DEHPA from the resin using 0.6 M KOH in isopropanol.[1]

  • Dilute the collected eluate tenfold with deionized water.

  • Acidify the diluted solution to approximately 1 M with HNO₃ to regenerate the purified DEHPA.[1]

  • The purified DEHPA will separate as an organic phase. Further drying under vacuum may be necessary to remove residual water and isopropanol.[1]

Data Presentation

Table 1: Purity of Commercial DEHPA Before and After Ion-Exchange Purification [1]

Component Concentration in Commercial DEHPA (wt. %) Concentration in Purified DEHPA (wt. %)
DEHPA 91.494.8
MEHP 2.12.5
Iron 2300 ppm70 ppm
Neutral Organophosphorus Compounds ~6.5Not Detected

Note: The purified product contained approximately 2.7 wt. % water and traces of isopropanol, which can be removed by heating under vacuum.[1]

Visualizations

Experimental Workflow for DEHPA Purification

G cluster_prep Sample Preparation cluster_purification Purification cluster_recovery Product Recovery cluster_analysis Purity Analysis prep Dissolve Commercial DEHPA in Organic Solvent wash Aqueous Washing (Acid/Base/Water) prep->wash Method 1 ion_exchange Anion Exchange Chromatography prep->ion_exchange Method 2 solvent_removal Solvent Evaporation wash->solvent_removal elution Elution & Acidification ion_exchange->elution analysis HPLC, Titration, ICP-OES solvent_removal->analysis elution->analysis G start Purification Complete check_purity Analyze Purity (e.g., HPLC) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure success Purification Successful is_pure->success Yes troubleshoot Identify Problem is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield persistent_impurities Persistent Impurities? troubleshoot->persistent_impurities check_aqueous Check for DEHPA in Aqueous Washes low_yield->check_aqueous Yes low_yield->persistent_impurities No check_third_phase Check for Third Phase Formation check_aqueous->check_third_phase adjust_ph Adjust pH or Dilute Organic Phase check_third_phase->adjust_ph review_protocol Review Washing Protocol or Resin Capacity persistent_impurities->review_protocol Yes modify_protocol Modify Purification Protocol review_protocol->modify_protocol

References

Optimization

Technical Support Center: Managing Co-extraction of Impurities with D2EHPA

Welcome to the technical support center for Di-(2-ethylhexyl) phosphoric acid (D2EHPA) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage th...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Di-(2-ethylhexyl) phosphoric acid (D2EHPA) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the co-extraction of impurities during solvent extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is D2EHPA and why is it used in solvent extraction?

A1: D2EHPA (Di-(2-ethylhexyl) phosphoric acid) is an acidic organophosphorus extractant widely used in hydrometallurgy and solvent extraction processes.[1][2] It is known for its high efficiency and selectivity in extracting a variety of metal ions from aqueous solutions, including copper, nickel, cobalt, and rare earth elements.[1][3] Its effectiveness is based on a cation exchange mechanism, where protons in the D2EHPA molecule are exchanged for metal ions in the aqueous phase.[4]

Q2: What is "co-extraction" and why is it a problem?

A2: Co-extraction refers to the simultaneous extraction of undesirable impurities along with the target metal ion into the organic phase.[5] This is a significant issue as it reduces the purity of the final product and may require additional purification steps, increasing process complexity and cost.[5][6] For example, when targeting cobalt, impurities like manganese, calcium, or nickel might be co-extracted, compromising the purity of the recovered cobalt.[4]

Q3: Which impurities are commonly co-extracted with D2EHPA?

A3: The type and amount of co-extracted impurities depend heavily on the composition of the aqueous feed solution and the process conditions. Common impurities that are often co-extracted with D2EHPA include:

  • Iron (Fe) [6][7]

  • Zinc (Zn) [8]

  • Calcium (Ca) [8][9][10]

  • Magnesium (Mg) [8][10][11]

  • Manganese (Mn) [6][8]

  • Cobalt (Co) and Nickel (Ni) , which are often difficult to separate from each other.[8][12]

Q4: What are the key factors influencing the co-extraction of impurities?

A4: Several factors critically influence the selectivity of D2EHPA and the extent of impurity co-extraction:

  • pH: This is the most critical factor.[2][4] The extraction of different metal ions with D2EHPA is highly pH-dependent, with each metal having a specific pH range for optimal extraction.[13]

  • Extractant Concentration: Higher concentrations of D2EHPA can lead to increased extraction of both the target metal and impurities.[14][15]

  • Temperature: Temperature can affect the extraction efficiency and selectivity. For instance, an increase in temperature can sometimes decrease the extraction of certain impurities like nickel.[16]

  • Organic to Aqueous Phase Ratio (O/A): This ratio influences the loading capacity of the organic phase and can affect the separation efficiency.[13]

  • Presence of Other Ions: The composition of the aqueous feed solution is crucial. The presence of high concentrations of certain metals can lead to competition for the extractant.[9][17]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: High levels of Calcium (Ca²⁺) or Magnesium (Mg²⁺) are co-extracted with my target metal.

Cause: Calcium and magnesium are common impurities, especially in leach solutions from various ores. D2EHPA can show a strong affinity for these divalent cations, particularly as the pH increases.[18][19] D2EHPA has been shown to be a selective reagent for removing calcium at a pH between 3.0 and 3.5.[18]

Solutions:

  • Strict pH Control: Maintain the aqueous phase pH at the optimal level for your target metal while minimizing the extraction of Ca²⁺ and Mg²⁺. The extraction order with D2EHPA is generally Zn²⁺ > Ca²⁺ > Mn²⁺ > Cu²⁺ > Mg²⁺ > Co²⁺ > Ni²⁺.[13] This means Ca²⁺ is extracted at a lower pH than Co²⁺ and Ni²⁺.

  • Multi-Stage Extraction: Implement a two-step extraction process. Use D2EHPA at a lower pH (e.g., pH 3) in a first circuit to selectively remove calcium.[10] The raffinate can then be processed to extract your target metal.

  • Synergistic Solvent Mixtures: Consider using a mixture of extractants. For example, mixtures of D2EHPA and Cyanex 272 have been studied for the selective removal of Ca²⁺ and Mg²⁺ from nickel solutions.[10][18]

  • Scrubbing: After extraction, "scrub" or "wash" the loaded organic phase with a dilute acidic solution. This can selectively strip the co-extracted impurities back into an aqueous phase while leaving the target metal in the organic phase.[10]

Problem 2: Iron (Fe³⁺) is contaminating my extract.

Cause: D2EHPA is a very selective extractant for ferric iron (Fe³⁺), often extracting it at a very low pH.[20] If iron is present in your feed solution, it will likely be extracted.

Solutions:

  • Feed Purification: Remove iron from the pregnant leach solution (PLS) before the D2EHPA extraction step. This can be done through precipitation (e.g., as goethite or jarosite) or by using a selective extractant for iron prior to the main extraction circuit.[3]

  • Reductive Stripping: Stripping iron from a loaded D2EHPA phase using standard acids is difficult.[21] A more effective method is reductive stripping. This involves using a reducing agent (like Na₂SO₃) in the stripping solution to reduce Fe³⁺ to Fe²⁺, which is much more easily stripped from the D2EHPA.[21] Another technique, galvanic stripping, uses a solid metal reductant like zinc directly in the organic phase to reduce the iron.[22]

Problem 3: Poor separation between Cobalt (Co²⁺) and Nickel (Ni²⁺).

Cause: Cobalt and nickel have very similar chemical properties and extraction behaviors with D2EHPA, making their separation challenging.[12] The pH values at which they are 50% extracted (pH₅₀) are very close.[8]

Solutions:

  • Use of Alternative Extractants: While D2EHPA can be used, other extractants like Cyanex 272 or PC-88A offer a much higher separation factor for Co/Ni.[8] Often, D2EHPA is used to remove other impurities first, and then an extractant like Cyanex 272 is used specifically for Co/Ni separation.[6]

  • Synergistic Mixtures: The addition of another extractant to D2EHPA can create a synergistic effect that improves the Co/Ni separation. For example, mixtures of D2EHPA with Cyanex 272 or Cyanex 302 have been shown to improve the separation factor compared to D2EHPA alone.[12]

  • Temperature Control: Increasing the temperature can sometimes be beneficial for the separation of cobalt and nickel.[8]

Problem 4: Formation of a third phase or emulsion during extraction.

Cause: Third-phase formation, an intermediate phase between the aqueous and organic layers, or the formation of a stable emulsion can occur under certain conditions, hindering phase separation.[14][23] This can be caused by:

  • High metal loading in the organic phase.[23]

  • High D2EHPA concentration.[14]

  • High pH, which can increase the solubility of D2EHPA in the aqueous phase.[2][24]

  • The presence of fine solid particles in the feed solution.

Solutions:

  • Add a Modifier: Add a phase modifier like tri-n-butyl phosphate (B84403) (TBP) or a long-chain alcohol (e.g., isodecanol) to the organic phase. Modifiers can prevent third-phase formation and improve phase disengagement.[23]

  • Adjust Operating Parameters:

    • Lower the D2EHPA concentration.[23]

    • Decrease the O/A ratio to avoid excessive metal loading.

    • Ensure the feed solution is properly filtered to remove any suspended solids.

  • Control pH: Avoid operating at excessively high pH values where D2EHPA solubility in the aqueous phase becomes significant.[2]

Data Presentation

Table 1: pH₅₀ Values for Metal Extraction with D2EHPA

The pH₅₀ value is the pH at which 50% of the metal ion is extracted. A lower pH₅₀ indicates a stronger affinity of the extractant for the metal ion. This data helps in designing selective extraction schemes.

Metal IonpH₅₀ with D2EHPA (Sulfate Medium)Reference
Zn²⁺1.70[8]
Ca²⁺1.71[8]
Mn²⁺2.72[8]
Cu²⁺2.80[8]
Co²⁺3.68[8]
Ni²⁺3.86[8]
Mg²⁺4.28[8]

Note: These values are indicative and can vary with experimental conditions such as temperature, ionic strength, and D2EHPA concentration.

Experimental Protocols

Protocol 1: General Solvent Extraction Procedure

This protocol outlines a standard batch solvent extraction experiment to determine the extraction efficiency of a metal ion.

  • Preparation of Organic Phase: Prepare the organic phase by diluting a specific concentration of D2EHPA (e.g., 10-30% v/v) in a suitable diluent like kerosene.[1] If required, a phase modifier (e.g., 1-5% TBP) can be added.

  • Preparation of Aqueous Phase: Prepare a synthetic aqueous solution containing a known concentration of the target metal and any potential impurities.

  • pH Adjustment: Adjust the initial pH of the aqueous solution to the desired value using a dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).[1]

  • Extraction: Add equal volumes of the aqueous and organic phases to a separatory funnel or a jacketed glass reactor.[25]

  • Agitation: Agitate the mixture for a specified contact time (e.g., 10-30 minutes) to allow the extraction to reach equilibrium.[25]

  • Phase Separation: Allow the phases to separate completely. This time can vary from a few minutes to over an hour.[25]

  • Analysis: Carefully separate the two phases. Measure the final pH of the aqueous phase (the raffinate). Analyze the concentration of the metal ions in the raffinate using appropriate analytical techniques (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma).

  • Calculation: Calculate the extraction percentage (%E) using the formula: %E = [(C_initial - C_final) / C_initial] * 100 where C_initial and C_final are the metal concentrations in the aqueous phase before and after extraction, respectively.

Protocol 2: Saponification of D2EHPA

Saponification (or neutralization) of D2EHPA is performed to prevent a drop in pH during extraction, which can inhibit the process.[7]

  • Prepare Saponifying Agent: Prepare a concentrated solution of a base, typically NaOH.

  • Mix with Organic Phase: Add a stoichiometric amount of the base solution to the D2EHPA/diluent mixture. The amount of base needed depends on the desired saponification rate (e.g., 70%).[7]

  • Agitate: Vigorously mix the two phases until a single, clear organic phase is formed.[8] This indicates that the sodium salt of D2EHPA has been formed and the water has been incorporated into the organic phase.

  • Caution: Saponification rates that are too high can lead to a highly viscous extractant.[11] Increasing the saponification rate significantly increases the extraction rate of metals like iron.[7]

Visualizations

Solvent_Extraction_Workflow General Solvent Extraction Workflow PLS Pregnant Leach Solution (Aqueous) Mixer Mixer (Extraction) PLS->Mixer Organic Fresh D2EHPA (Organic) Organic->Mixer Settler Settler (Phase Separation) Mixer->Settler LoadedOrganic Loaded Organic (Target Metal + Impurities) Settler->LoadedOrganic Organic Raffinate Raffinate (Aqueous Waste) Settler->Raffinate Aqueous Scrubber Scrubber LoadedOrganic->Scrubber ScrubbingSol Scrubbing Solution (e.g., Dilute Acid) ScrubbingSol->Scrubber ScrubbedOrganic Scrubbed Organic (Purified Target Metal) Scrubber->ScrubbedOrganic ImpurityStream Impurity Stream Scrubber->ImpurityStream Stripper Stripper ScrubbedOrganic->Stripper StrippingSol Stripping Solution (e.g., Strong Acid) StrippingSol->Stripper StrippedOrganic Stripped Organic (Recycled) Stripper->StrippedOrganic Product Product Solution (Concentrated Target Metal) Stripper->Product StrippedOrganic->Mixer Recycle

Caption: A typical workflow for a solvent extraction process.

Troubleshooting_CoExtraction Troubleshooting Co-Extraction Issues Start High Impurity Co-Extraction Detected CheckpH Is pH optimized for selective extraction? Start->CheckpH AdjustpH Adjust pH to maximize separation factor CheckpH->AdjustpH No CheckLoading Is organic phase overloaded? CheckpH->CheckLoading Yes AdjustpH->CheckLoading AdjustRatio Decrease O/A ratio or add extraction stages CheckLoading->AdjustRatio Yes Scrubbing Introduce a scrubbing stage CheckLoading->Scrubbing No AdjustRatio->Scrubbing CheckFe Is Iron (Fe³⁺) the main impurity? Scrubbing->CheckFe PrecipitateFe Remove Fe from feed (e.g., precipitation) CheckFe->PrecipitateFe Yes CheckCoNi Poor Co/Ni separation? CheckFe->CheckCoNi No ReductiveStrip Use reductive stripping for Fe PrecipitateFe->ReductiveStrip ReductiveStrip->CheckCoNi UseCyanex Consider using Cyanex 272 or a synergistic mixture CheckCoNi->UseCyanex Yes End Purity Improved CheckCoNi->End No UseCyanex->End

Caption: A decision tree for troubleshooting common co-extraction problems.

pH_Effect Effect of pH on Metal Extraction with D2EHPA cluster_0 pH Scale pH1 pH 1-2 pH2 pH 2-3 pH3 pH 3-4 pH4 pH 4-5 pH5 pH > 5 Fe Fe³⁺ Fe->pH1 High Extraction Zn Zn²⁺ Zn->pH1 Mn Mn²⁺ Mn->pH2 Co Co²⁺ Co->pH3 Ni Ni²⁺ Ni->pH3 Mg Mg²⁺ Mg->pH4

Caption: Simplified relationship between pH and metal extraction selectivity.

References

Reference Data & Comparative Studies

Validation

D2EHPA vs. Cyanex 272: A Comprehensive Guide to Cobalt-Nickel Separation

The separation of cobalt and nickel, two metals with similar physicochemical properties, presents a significant challenge in hydrometallurgy. Solvent extraction has emerged as a dominant technology for this separation, w...

Author: BenchChem Technical Support Team. Date: December 2025

The separation of cobalt and nickel, two metals with similar physicochemical properties, presents a significant challenge in hydrometallurgy. Solvent extraction has emerged as a dominant technology for this separation, with organophosphorus reagents being the most widely used extractants. Among these, Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272) are two of the most prominent commercial extractants. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and a visual representation of the separation process.

Performance Comparison: D2EHPA vs. Cyanex 272

Cyanex 272 generally exhibits significantly higher selectivity for cobalt over nickel compared to D2EHPA.[1][2] This superior selectivity is a key advantage, often leading to higher purity cobalt products and more efficient separation processes. The separation factor (β), a measure of the extractant's ability to separate two metals, is consistently reported to be much higher for Cyanex 272. For instance, one study reported a cobalt-nickel separation factor of 7000 for Cyanex 272, compared to 14 for D2EHPA.[1]

The extraction of both cobalt and nickel is highly dependent on the pH of the aqueous solution.[3] Generally, as the pH increases, the extraction of both metals increases. However, the pH at which 50% of the metal is extracted (pH₅₀) is different for cobalt and nickel with both extractants. The difference between the pH₅₀ values for nickel and cobalt (ΔpH₅₀) is a critical parameter for their separation. A larger ΔpH₅₀ indicates a better separation potential. Cyanex 272 typically shows a larger ΔpH₅₀ for the Co-Ni pair than D2EHPA, further highlighting its superior selectivity.

While Cyanex 272 offers better separation, D2EHPA is a less expensive reagent.[1] This cost difference can be a significant factor in the economic viability of a large-scale industrial process. To leverage the high selectivity of Cyanex 272 and the lower cost of D2EHPA, some studies have investigated the use of synergistic mixtures of these extractants.[1]

Quantitative Data Summary

The following tables summarize key performance data for D2EHPA and Cyanex 272 in cobalt-nickel separation, compiled from various experimental studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

ExtractantConcentrationpH Range for Optimal SeparationSeparation Factor (Co/Ni)Reference
D2EHPA 0.5 - 1.0 M3.5 - 5.514 - 98[1][4]
Cyanex 272 0.2 - 1.0 M4.0 - 6.0>1000 - 7000[1][5]
ExtractantΔpH₅₀ (Ni-Co)CommentsReference
D2EHPA ~0.31Lower separation efficiency[1]
Cyanex 272 ~1.7Higher separation efficiency[1]

Experimental Protocols

Below are generalized experimental protocols for the separation of cobalt and nickel using D2EHPA and Cyanex 272. These protocols are based on common laboratory-scale solvent extraction procedures.

Protocol 1: Cobalt-Nickel Separation using D2EHPA

1. Organic Phase Preparation:

  • Prepare a 0.5 M D2EHPA solution by dissolving the required amount of D2EHPA in a suitable diluent, such as kerosene.[4]

2. Aqueous Feed Preparation:

  • Prepare a synthetic aqueous solution containing known concentrations of cobalt and nickel sulfates.

  • Adjust the initial pH of the aqueous solution to the desired value (e.g., 3.5-4.5) using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).

3. Extraction:

  • Mix equal volumes of the organic and aqueous phases (O/A ratio of 1:1) in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached.

  • Allow the phases to separate.

  • Collect the aqueous phase (raffinate) and the loaded organic phase.

4. Scrubbing (Optional):

  • To remove any co-extracted nickel from the loaded organic phase, scrub it with a dilute acidic solution.

5. Stripping:

  • Contact the loaded organic phase with a stripping solution, such as 1.5 M H₂SO₄, at an appropriate O/A ratio (e.g., 1:1).[4]

  • Shake for 10-30 minutes to transfer the cobalt from the organic phase to the new aqueous phase (strip liquor).[4]

  • Separate the phases to obtain a purified cobalt solution and the regenerated organic phase.

6. Analysis:

  • Analyze the concentrations of cobalt and nickel in the initial aqueous feed, raffinate, and strip liquor using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Protocol 2: Cobalt-Nickel Separation using Cyanex 272

1. Organic Phase Preparation:

  • Prepare a 0.3 M Cyanex 272 solution in a suitable diluent (e.g., kerosene).

  • Saponification (optional but common): To prevent a drop in pH during extraction, the organic phase can be partially saponified by adding a stoichiometric amount of a base like NaOH. For example, a 40% saponified solution can be prepared.[6][7]

2. Aqueous Feed Preparation:

  • Prepare a synthetic aqueous solution containing cobalt and nickel sulfates.

  • Adjust the initial pH to the desired range (e.g., 4.5-5.5).

3. Extraction:

  • Follow the same procedure as for D2EHPA, mixing the organic and aqueous phases at a 1:1 O/A ratio for a specified time (e.g., 30 minutes).[6]

4. Scrubbing:

  • Due to the high selectivity of Cyanex 272, scrubbing might be less critical but can be performed using a dilute CoSO₄ solution to remove any co-extracted nickel.[6][7]

5. Stripping:

  • Strip the loaded organic phase with a dilute acid solution, such as 0.05 M H₂SO₄, to recover the cobalt.[6][7]

6. Analysis:

  • Analyze the metal concentrations in the various aqueous phases as described for the D2EHPA protocol.

Process Visualization

The following diagram illustrates the general workflow of a solvent extraction process for cobalt-nickel separation.

Solvent_Extraction_Workflow Feed Aqueous Feed (Co + Ni Solution) Extraction Extraction Stage Feed->Extraction Loaded_Organic Loaded Organic (Co-Extractant Complex) Extraction->Loaded_Organic Organic Phase Raffinate Raffinate (Ni-rich Solution) Extraction->Raffinate Aqueous Phase Scrubbing Scrubbing Stage Loaded_Organic->Scrubbing Scrubbed_Organic Scrubbed Organic Scrubbing->Scrubbed_Organic Stripping Stripping Stage Scrubbed_Organic->Stripping Strip_Liquor Strip Liquor (Purified Co Solution) Stripping->Strip_Liquor Aqueous Phase Regenerated_Organic Regenerated Organic Stripping->Regenerated_Organic Organic Phase Regenerated_Organic->Extraction Recycle Extractant Fresh/Recycled Extractant Extractant->Extraction Scrub_Solution Scrub Solution Scrub_Solution->Scrubbing Strip_Solution Strip Solution Strip_Solution->Stripping

References

Comparative

A Comparative Guide to Organophosphorus Extractants for Lanthanide Separation

For Researchers, Scientists, and Drug Development Professionals The separation of lanthanides, a group of 15 chemically similar elements, is a critical process in various high-tech industries, including electronics, rene...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of lanthanides, a group of 15 chemically similar elements, is a critical process in various high-tech industries, including electronics, renewable energy, and medicine. In the pharmaceutical sector, the purification of specific lanthanide isotopes is essential for the development of radiopharmaceuticals and contrast agents for medical imaging. Organophosphorus extractants are widely employed in solvent extraction processes for this purpose, owing to their high efficiency and selectivity. This guide provides an objective comparison of three commonly used acidic organophosphorus extractants: Di-(2-ethylhexyl) phosphoric acid (D2EHPA), 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A), and Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272), supported by experimental data.

Performance Comparison of Organophosphorus Extractants

The efficiency of an extractant in a solvent extraction system is primarily evaluated based on its distribution coefficient (Kd), separation factor (β), loading capacity, and stripping efficiency. The following tables summarize the performance of D2EHPA, PC-88A, and Cyanex 272 in lanthanide separation based on data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparison of Extraction Efficiency and Separation Factors for Selected Lanthanides

This table presents a comparative view of the extraction efficiency and separation factors for D2EHPA and a mixture of D2EHPA and Cyanex 272 in a nitric acid medium.

LanthanideExtractantDistribution Ratio (D)Extraction Efficiency (%)Separation Factor (Dy/Ln)
Dy D2EHPA1835.1~100-
Gd D2EHPA104.88~10017.5
Nd D2EHPA---
La D2EHPA0.43304267.7
Dy D2EHPA + Cyanex 2721310.5100-
Gd D2EHPA + Cyanex 2721.8264.54720.05
Nd D2EHPA + Cyanex 2720.3626.473640.27
La D2EHPA + Cyanex 2720.4330.073047.7

Conditions: 0.05 M extractant concentration, pH = 2, in a nitric acid solution. Data extracted from a study by Awwad et al.[1]

A study comparing D2EHPA and Cyanex 272 for the separation of Cerium (III) and Lanthanum (III) from a nitric acid solution found that Cyanex 272 showed a higher extraction efficiency for Ce(III), while D2EHPA was more effective for La(III).[2] Under optimal conditions (pH 3.5, 0.05 M D2EHPA), a high extraction efficiency of 88.12% for cerium and a separation factor of 4.89 between cerium and lanthanum were achieved.[2]

In a comparative study for the separation of lighter lanthanides, it was observed that D2EHPA and PC-88A generally exhibit higher extraction efficiencies across a range of pH values, though with limited separation effectiveness.[3] Conversely, Cyanex 272 demonstrated moderate extraction efficiencies but with a somewhat better ability to separate the rare earth element ions.[3]

Table 2: Loading Capacity of Organophosphorus Extractants for Iron(III)

While specific data for lanthanide loading capacities are dispersed, the loading capacity for iron(III), a common impurity, can provide an indication of the extractant's capacity.

ExtractantLoading Capacity ( kg/m ³)
D2EHPA (0.1 M) 1.7
PC-88A (0.1 M) 1.3
Cyanex 272 (0.1 M) 1.8

Conditions: Extraction from chloride solutions.[4]

Table 3: Stripping Efficiency of Iron(III) from Loaded Organophosphorus Extractants

Effective stripping of the extracted metal from the organic phase is crucial for the overall process efficiency.

ExtractantStripping AgentObservations
D2EHPA H₂SO₄ or HClRequires comparatively higher acid concentrations for stripping.[4][5]
PC-88A H₂SO₄ or HClStripping is achieved with lower acid concentrations compared to D2EHPA.[4][5]
Cyanex 272 H₂SO₄ or HClSimilar to PC-88A, requires lower acid concentrations for stripping than D2EHPA.[4][5]

More than 90% stripping of yttrium, erbium, and ytterbium from a loaded D2EHPA organic phase could be achieved with 5 M sulfuric acid.[6]

Experimental Protocols

A generalized experimental protocol for the solvent extraction of lanthanides is provided below. Researchers should optimize specific parameters based on their particular system.

Key Experiment: Determination of Distribution Coefficients and Separation Factors

1. Preparation of Aqueous Phase:

  • Prepare a stock solution of the lanthanide(s) of interest (e.g., 1 g/L of each lanthanide nitrate (B79036) or chloride) in a specific acid matrix (e.g., 0.1 M HCl or HNO₃).

  • Adjust the pH of the aqueous solution to the desired value using a suitable buffer or by adding acid or base.

2. Preparation of Organic Phase:

  • Prepare a solution of the organophosphorus extractant (D2EHPA, PC-88A, or Cyanex 272) of a specific concentration (e.g., 0.1 M) in a suitable organic diluent (e.g., kerosene, n-dodecane).

3. Solvent Extraction Procedure:

  • In a separatory funnel, mix equal volumes (e.g., 20 mL) of the prepared aqueous and organic phases.

  • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure the system reaches equilibrium.

  • Allow the two phases to separate completely. A centrifuge can be used to aid phase separation if an emulsion forms.

  • Carefully separate the aqueous and organic phases.

4. Analysis:

  • Determine the concentration of the lanthanide(s) in the aqueous phase before and after extraction using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The concentration of the lanthanide(s) in the organic phase can be calculated by mass balance or by stripping the organic phase and analyzing the stripping solution.

5. Calculation of Distribution Coefficient (Kd) and Separation Factor (β):

  • Distribution Coefficient (Kd): Kd = [Ln]org / [Ln]aq

    • Where [Ln]org is the concentration of the lanthanide in the organic phase at equilibrium and [Ln]aq is the concentration of the lanthanide in the aqueous phase at equilibrium.

  • Separation Factor (β): β(Ln1/Ln2) = Kd(Ln1) / Kd(Ln2)

    • Where Kd(Ln1) and Kd(Ln2) are the distribution coefficients of two different lanthanides.

Visualizing the Process and Relationships

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the logical relationships governing the separation process.

Experimental_Workflow cluster_prep Phase Preparation cluster_process Extraction Process cluster_analysis Analysis & Calculation A Aqueous Phase (Lanthanide Solution) E Mixing & Equilibration A->E O Organic Phase (Extractant in Diluent) O->E S Phase Separation E->S Aq_Analysis Aqueous Phase Analysis (e.g., ICP-OES) S->Aq_Analysis Org_Analysis Organic Phase Analysis (Stripping then Analysis) S->Org_Analysis Calc Calculate Kd and β Aq_Analysis->Calc Org_Analysis->Calc

Caption: Experimental workflow for lanthanide separation.

Logical_Relationship cluster_factors Influencing Factors cluster_performance Performance Metrics Extractant Extractant Type (e.g., D2EHPA, Cyanex 272) SF Separation Factor (β) Extractant->SF Selectivity pH Aqueous Phase pH Kd Distribution Coefficient (Kd) pH->Kd Extraction Efficiency Concentration Extractant Concentration Concentration->Kd Loading Capacity Ln Lanthanide Ionic Radius Ln->SF Ionic Size Difference Kd->SF Ratio of Kd's

References

Validation

A Comparative Guide to the Quantification of Bis-(2-ethylhexyl) Phosphate: HPLC-UV and Alternative Methods

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Bis-(2-ethylhexyl) phosphate (B84403) (BEHP), selecting the appropriate analytical methodology is paramount...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Bis-(2-ethylhexyl) phosphate (B84403) (BEHP), selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography-Mass Spectrometry (IC-MS). The performance of each method is evaluated based on key validation parameters to aid in the selection of the most suitable technique for specific research needs.

Performance Comparison of Analytical Methods

The choice of an analytical method for BEHP quantification hinges on a variety of factors including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and IC-MS for the analysis of BEHP and structurally similar organophosphate compounds.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Ion Chromatography-Mass Spectrometry (IC-MS)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation.[1][2][3]Separation of ionic compounds, detection by mass spectrometry.[4]
Linearity Range 0.3–1.5 mg/L (for DEHP)[5]0.05 to 5 mg/L (for DEHP)[6]0.2 µg/L – 60 µg/L (for other organophosphates)[4]
Limit of Detection (LOD) ~0.02 mg/L (estimated for BEHP)0.05 mg/L (for DEHP)[6]0.2 - 0.8 µg/L (for other organophosphates)[4]
Limit of Quantification (LOQ) 0.06 mg/L (for DEHP)[5]~0.15 mg/L (estimated for BEHP)0.5 - 2.0 ng/mL (for other organophosphates)[2]
Accuracy (% Recovery) Typically 95-105%91.8–122% (for DEHP)[7]>85% (for other organophosphates)[4]
Precision (%RSD) < 5%< 15%[1]3.4 to 18.4% (for other organophosphates)[4]
Sample Derivatization Not required.May be required for improved volatility and sensitivity.Not required.
Throughput ModerateHighModerate
Instrumentation Cost ModerateHighHigh

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative methodologies for the quantification of BEHP using HPLC-UV, GC-MS, and IC-MS.

HPLC-UV Method for BEHP Quantification

This protocol is adapted from validated methods for the analysis of structurally similar compounds like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP).[5]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical starting condition is 60:40 (v/v) acetonitrile:water, ramping to 100% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength set to 225 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of BEHP in acetonitrile.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards ranging from the expected sample concentrations.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a simple dilution may be sufficient. For more complex matrices, a liquid-liquid extraction (e.g., with hexane) or solid-phase extraction (SPE) may be necessary to remove interfering substances.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate to construct a calibration curve and determine the coefficient of determination (R²), which should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of BEHP at low, medium, and high levels. The recovery should typically be within 80-120%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (%RSD) should generally be less than 15%.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of semi-volatile compounds like BEHP.[1]

1. Chromatographic and Mass Spectrometric Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of BEHP.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of BEHP in a suitable solvent like hexane (B92381) or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically required to isolate BEHP from the sample matrix and concentrate it. Derivatization may be employed to improve volatility and chromatographic performance, though it is not always necessary for BEHP.

Alternative Method 2: Ion Chromatography-Mass Spectrometry (IC-MS)

IC-MS is a powerful technique for the analysis of polar and ionic compounds, including organophosphates.[4]

1. Chromatographic and Mass Spectrometric Conditions:

  • IC-MS System: An ion chromatograph coupled to a mass spectrometer.

  • Column: A suitable anion-exchange column for the separation of organophosphates.

  • Mobile Phase: A potassium hydroxide (B78521) (KOH) gradient is typically used for elution.

  • Flow Rate: 0.5 mL/min.

  • Suppressor: An anion self-regenerating suppressor to reduce background conductivity before MS detection.

  • MS Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of BEHP in a mixture of acetonitrile and water.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution in deionized water.

  • Sample Preparation: Aqueous samples may be directly injected after filtration. For other matrices, an appropriate extraction procedure is required to transfer the analyte into an aqueous solution.

Visualizing the Workflow and Validation Logic

To better illustrate the experimental processes and the relationship between validation parameters, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->HPLC_Analysis Linearity Linearity HPLC_Analysis->Linearity LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Accuracy Accuracy (Recovery) HPLC_Analysis->Accuracy Precision Precision (Repeatability) HPLC_Analysis->Precision

HPLC-UV Method Validation Workflow.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Validated_Method Validated Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method Linearity Linearity Linearity->Validated_Method Range Range Range->Validated_Method LOD LOD LOD->Validated_Method LOQ LOQ LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method Specificity Specificity Specificity->Validated_Method

Interrelation of Method Validation Parameters.

References

Comparative

Performance of D2EHPA in different organic diluents

An Objective Comparison of D2EHPA Performance in Various Organic Diluents Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized acidic extractant in hydrometallurgy and solvent extraction processes for the sepa...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of D2EHPA Performance in Various Organic Diluents

Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized acidic extractant in hydrometallurgy and solvent extraction processes for the separation and purification of metals.[1] Its performance, however, is not solely dependent on its intrinsic properties but is significantly influenced by the organic diluent in which it is dissolved. The choice of diluent can alter extraction efficiency, selectivity, loading capacity, stripping characteristics, and phase stability.[2] This guide provides a comparative analysis of D2EHPA's performance in different organic diluents, supported by experimental data, to aid researchers in the selection of an optimal solvent system for their specific applications.

The Role of the Organic Diluent

The organic diluent in a solvent extraction system serves multiple purposes. It acts as a carrier for the extractant, modifying its concentration to suitable levels.[2] Furthermore, it adjusts the physical properties of the organic phase, such as viscosity and density, to facilitate better phase disengagement.[2][3] Crucially, the diluent is not an inert component; its chemical nature—whether it is aliphatic, aromatic, polar, or non-polar—can lead to interactions with the extractant and the metal-extractant complex, thereby affecting the overall extraction performance.[2][4]

Comparative Performance Data

The effectiveness of D2EHPA in various diluents is demonstrated through key performance indicators such as extraction efficiency, distribution coefficient, and loading capacity. The following tables summarize quantitative data from several studies.

Copper (Cu(II)) Extraction Performance

The extraction of copper is highly dependent on the polarity of the diluent. Polar diluents have been shown to enhance extraction efficiency.[5]

DiluentTypeExtraction Constant (log Kex)Key Findings
1-OctanolPolar-2.60Highest extraction performance observed.[5] Promotes tetrahedral Cu(II) complexes, enhancing extraction.[5]
DichloromethanePolar-3.14High extraction efficiency.[5]
ChloroformPolar-3.53Good extraction efficiency, though lower than 1-Octanol.[5]
CyclohexaneNon-polar-3.80Favors square planar geometries.[2]
Kerosene (B1165875)Non-polar (mixed)Not specifiedCommonly used industrial diluent; performance can be enhanced with modifiers.[5]
TolueneNon-polar (aromatic)Not specifiedAromatic diluents can sometimes decrease extraction efficiency due to interactions with the extractant.[2]

Table 1: Comparison of D2EHPA performance for Copper(II) extraction in different diluents.[2][5]

Neodymium (Nd(III)) Extraction Performance

For rare earth elements like Neodymium, the aliphatic or aromatic nature of the diluent plays a critical role.

Diluent TypeExtraction EfficiencySeparation Factor (Dy(III)/Nd(III))Key Findings
AliphaticHighestGoodAliphatic diluents generally provide the highest extraction efficiencies for Nd(III).[2]
Mixed Aliphatic-AromaticSlightly LowerGoodOffer a balance between extraction efficiency and phase stability.[2]
AromaticLowestHighestAromatic diluents yield the highest separation factors, although with lower overall extraction. They also suppress the formation of emulsions.[2]

Table 2: Effect of diluent type on Neodymium(III) extraction by D2EHPA.[2]

Zinc (Zn(II)) Loading Capacity

The loading capacity of D2EHPA is a measure of the maximum amount of metal that can be extracted into the organic phase. This parameter is crucial for designing industrial-scale processes.

DiluentD2EHPA ConcentrationpHLoading Capacity (g Zn(II) / 100g D2EHPA)
Kerosene0.10 M21.40
Kerosene0.10 M36.77

Table 3: Loading capacity of D2EHPA for Zinc(II) in kerosene at different pH levels.[6][7]

Silver (Ag(I)) Extraction Efficiency

The extraction of silver ions is also significantly affected by the choice of diluent, with polar diluents showing superior performance.

DiluentDielectric ConstantMaximum Extraction Efficiency (%)
1-Octanol10.394
ChloroformNot specifiedNot specified
CyclohexaneNot specifiedNot specified
KeroseneNot specifiedNot specified

Table 4: Maximum extraction efficiency of Silver(I) with D2EHPA in various diluents.[8]

Influence of Diluent Properties on D2EHPA Performance

The chemical and physical properties of the diluent directly impact the extraction mechanism and efficiency. The key relationships are visualized in the diagram below.

G cluster_diluent Diluent Properties cluster_performance D2EHPA Performance Polarity Polarity Extraction Extraction Efficiency & Selectivity Polarity->Extraction Influences Coordination Geometry [1] Aromaticity Aromaticity Aromaticity->Extraction Affects Selectivity & Efficiency [3] PhaseStability Phase Stability (e.g., Third Phase Formation) Aromaticity->PhaseStability Aromatic diluents suppress emulsions [3] Viscosity Viscosity Kinetics Extraction Kinetics Viscosity->Kinetics Affects Mass Transfer Rate [3]

Caption: Logical relationship between diluent properties and D2EHPA performance.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are generalized methodologies for key experiments.

Solvent Extraction Equilibrium Protocol

This experiment determines the extraction efficiency and distribution coefficient of a metal ion.

Methodology:

  • Organic Phase Preparation: Prepare a solution of D2EHPA of the desired concentration (e.g., 0.1 M to 1.0 M) in the selected organic diluent.[1][6]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing the metal ion of interest at a known concentration (e.g., 6.78 mM Cu(II)). Adjust the pH to the desired value using an appropriate acid or base (e.g., NaOH).[5]

  • Contacting: Mix equal volumes (e.g., 25 mL) of the organic and aqueous phases in a separatory funnel or a beaker with a magnetic stirrer.[5]

  • Equilibration: Agitate the mixture vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.[5]

  • Phase Separation: Allow the phases to disengage completely.

  • Analysis: Determine the concentration of the metal ion remaining in the aqueous phase (raffinate) using techniques such as atomic absorption spectroscopy (AAS) or spectrophotometry.[5]

  • Calculation:

    • Extraction Efficiency (%E): %E = [ (Caq,initial - Caq,final) / Caq,initial ] * 100

    • Distribution Coefficient (D): D = Corg,final / Caq,final, where Corg,final is the metal concentration in the organic phase, calculated by mass balance.

Loading Capacity Determination Protocol

This experiment measures the maximum amount of metal that can be extracted by the organic phase.

Methodology:

  • Organic Phase Preparation: Prepare a known volume and concentration of the D2EHPA-diluent solution.

  • Aqueous Phase Preparation: Prepare a relatively concentrated aqueous solution of the metal ion at the optimal pH for extraction.

  • Multi-stage Contacting: Contact the organic phase with fresh batches of the aqueous phase repeatedly.[6][7] After each contact, allow the phases to separate and analyze the metal concentration in the loaded organic phase.

  • Saturation Point: Continue the contacts until the metal concentration in the organic phase no longer increases, indicating that the organic phase is saturated.

  • Calculation: The loading capacity is reported as the mass of metal extracted per unit mass or volume of the extractant or the organic phase (e.g., g/L or g/100g D2EHPA).[6]

Stripping Efficiency Protocol

This experiment evaluates the ease of recovering the extracted metal from the loaded organic phase.

Methodology:

  • Loaded Organic Phase Preparation: Prepare a D2EHPA-diluent solution loaded with the metal of interest, typically from a loading capacity experiment.

  • Stripping Solution Preparation: Prepare an acidic solution (e.g., 2-4 M HCl or H2SO4) to serve as the stripping agent.[9][10]

  • Contacting: Mix the loaded organic phase with the stripping solution at a specified phase ratio (e.g., O/A = 1).

  • Equilibration and Separation: Agitate the mixture to allow for the transfer of the metal ion from the organic to the aqueous phase, then allow the phases to separate.

  • Analysis: Measure the concentration of the metal in both the stripped organic phase and the aqueous stripping solution.

  • Calculation:

    • Stripping Efficiency (%S): %S = (Mass of metal in stripping solution / Initial mass of metal in loaded organic) * 100

Conclusion

The choice of an organic diluent is a critical parameter that significantly modulates the performance of D2EHPA in solvent extraction processes. Aliphatic diluents generally offer higher extraction efficiencies, particularly for rare earth elements, while aromatic diluents can provide better selectivity and phase stability by preventing emulsion formation.[2] Polar diluents, such as 1-octanol, have demonstrated superior performance for the extraction of metals like copper and silver.[5][8] The viscosity of the diluent also plays a role in the kinetics of the extraction process.[2] Therefore, the selection of a diluent should be based on a careful consideration of the specific separation goals, including the target metal, the composition of the aqueous feed, and the desired process characteristics such as extraction efficiency, selectivity, and operational stability. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their solvent extraction systems.

References

Validation

Synergistic Solvent Extraction: A Comparative Analysis of D2EHPA and its Combination with Cyanex 302

In the realm of hydrometallurgy and solvent extraction, the quest for enhanced separation efficiency and selectivity of valuable metals from complex aqueous solutions is perpetual. Di-(2-ethylhexyl) phosphoric acid (D2EH...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of hydrometallurgy and solvent extraction, the quest for enhanced separation efficiency and selectivity of valuable metals from complex aqueous solutions is perpetual. Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized extractant; however, its performance can be significantly augmented through synergistic combinations with other reagents. This guide provides a comparative analysis of D2EHPA alone versus its synergistic mixture with Cyanex 302, focusing on the separation of cobalt (II) from nickel (II) and zinc (II) from manganese (II). The information presented herein is targeted towards researchers, scientists, and professionals in drug development and related fields, offering objective data and detailed experimental insights.

Performance Comparison: D2EHPA vs. D2EHPA + Cyanex 302

The synergistic mixture of D2EHPA and Cyanex 302 has demonstrated notable improvements in the separation of specific metal ions compared to the individual extractants. The key performance indicators in solvent extraction include extraction efficiency, and more importantly, the separation factor between two metals, which is often evaluated through the difference in pH required for 50% extraction of each metal (ΔpH₅₀).

Cobalt (II) and Nickel (II) Separation

The combination of D2EHPA with Cyanex 302 has shown a beneficial synergistic effect for the separation of cobalt and nickel from sulfate (B86663) media. While D2EHPA alone has limitations in efficiently separating these two metals, the addition of Cyanex 302 enhances the separation factor.

Extractant SystemTarget MetalsKey Performance Metric (ΔpH₅₀ Ni-Co)Optimal RatioReference
D2EHPACo(II) / Ni(II)Not specified as highly efficient-[1][2]
D2EHPA + Cyanex 302Co(II) / Ni(II)0.90.3 M D2EHPA : 0.3 M Cyanex 302[1][2]

Table 1: Comparison of extractant systems for Cobalt and Nickel separation. A larger ΔpH₅₀ value indicates better separation.

Investigations revealed that increasing the ratio of Cyanex 302 to D2EHPA led to an increase in the pH₅₀ of nickel extraction, while the extraction curve for cobalt remained largely unaffected.[1][2] This differential shift enhances the separation between the two metals. The optimal separation was achieved with a 1:1 molar ratio of 0.3 M D2EHPA to 0.3 M Cyanex 302, resulting in a ΔpH₅₀ of 0.9.[1][2]

Zinc (II) and Manganese (II) Separation

The synergistic effect of D2EHPA and Cyanex 302 is particularly pronounced in the separation of zinc and manganese. The addition of Cyanex 302 to D2EHPA shifts the extraction isotherm of zinc to a lower pH and that of manganese to a higher pH, thereby significantly improving the separation factor.[3][4][5][6]

Extractant SystemTarget MetalsKey Performance Metric (Separation Factor βZn/Mn)pH RangeReference
D2EHPAZn(II) / Mn(II)35 - 551.4 - 2.2[7]
D2EHPA + Cyanex 302 (0.3M:0.3M)Zn(II) / Mn(II)287 - 8701.4 - 2.2[7]

Table 2: Comparison of separation factors for Zinc and Manganese separation.

At a pH of 1, a mixture of 0.3 M D2EHPA and 0.3 M Cyanex 302 can extract over 80% of zinc, with almost no extraction of manganese and cobalt.[7] In contrast, 0.6 M D2EHPA alone extracts approximately 70% of zinc and around 8% of manganese under the same conditions.[7] This demonstrates the superior selectivity of the synergistic mixture for zinc over manganese.

Experimental Protocols

The following is a generalized methodology for conducting synergistic solvent extraction experiments based on the reviewed literature.

1. Reagent Preparation:

  • Aqueous Phase: A synthetic aqueous solution is prepared by dissolving the sulfate salts of the target metals (e.g., CoSO₄, NiSO₄, ZnSO₄, MnSO₄) in deionized water to achieve the desired metal concentrations. The initial pH of the aqueous phase is adjusted using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Organic Phase: The organic phase is prepared by dissolving the extractants (D2EHPA and Cyanex 302) in a suitable diluent, such as kerosene, to the specified concentrations. For synergistic studies, mixtures of the two extractants are prepared at various molar ratios.

2. Extraction Procedure:

  • Equal volumes of the prepared aqueous and organic phases are added to a separatory funnel. A common phase ratio is 1:1.

  • The funnel is shaken vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and to allow the system to reach equilibrium. A mechanical shaker is often used for consistency.

  • After shaking, the phases are allowed to separate.

  • The pH of the aqueous phase is measured and recorded as the equilibrium pH.

  • Samples are taken from the aqueous phase for metal analysis.

3. Metal Analysis:

  • The concentration of metal ions remaining in the aqueous phase is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

4. Data Analysis:

  • The percentage of metal extracted (%E) is calculated using the formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial concentration of the metal in the aqueous phase and Cₑ is the equilibrium concentration.

  • The distribution coefficient (D) is calculated as the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium.

  • The separation factor (β) between two metals (M₁ and M₂) is calculated as the ratio of their distribution coefficients: β = D(M₁) / D(M₂)

Synergistic Extraction Mechanism

The synergistic effect observed with the D2EHPA and Cyanex 302 mixture is attributed to the formation of a mixed-ligand metal complex, which exhibits enhanced stability and extractability into the organic phase compared to the complexes formed with the individual extractants. Slope analysis from experimental data suggests the stoichiometry of the extracted species. For instance, in the Co/Ni system with a D2EHPA/Cyanex 302 mixture, the stoichiometric coefficient of the extractant was found to be four for cobalt and five for nickel.[1][2]

The following diagram illustrates the conceptual workflow of a synergistic solvent extraction experiment.

Synergistic_Extraction_Workflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis Aqueous Aqueous Phase (Metal Ions in Sulfate Media) Mixing Mixing & Agitation (Phase Ratio 1:1) Aqueous->Mixing Organic Organic Phase (D2EHPA + Cyanex 302 in Kerosene) Organic->Mixing Separation Phase Separation Mixing->Separation Aq_Analysis Aqueous Phase Analysis (AAS / ICP-OES) Separation->Aq_Analysis Raffinate Data_Calc Data Calculation (%E, D, β) Aq_Analysis->Data_Calc

Caption: Experimental workflow for synergistic solvent extraction.

The following diagram illustrates the logical relationship in the synergistic extraction of a metal ion (M²⁺).

Synergistic_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase M_aq Metal Ion (M²⁺) in Aqueous Phase Complex Synergistic Complex [M(A)(B)]org M_aq->Complex + M_aq_out M_aq_out D2EHPA D2EHPA (HA) D2EHPA->Complex + Cyanex302 Cyanex 302 (HB) Cyanex302->Complex + Complex_out Complex_out H_ions H⁺ Ions Released Complex->H_ions Extraction Equilibrium

Caption: Conceptual diagram of synergistic metal extraction.

References

Comparative

A Comparative Analysis of D2EHPA and PC-88A for Industrial Metal Extraction

A comprehensive guide for researchers and chemical engineers on the performance and applications of two leading solvent extractants. In the realm of hydrometallurgy, the selection of an appropriate extractant is paramoun...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and chemical engineers on the performance and applications of two leading solvent extractants.

In the realm of hydrometallurgy, the selection of an appropriate extractant is paramount for the efficient and selective separation of metals. Among the most widely utilized organophosphorus extractants are Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A). Both are acidic extractants valued for their efficacy in recovering a variety of metals, including cobalt, nickel, and rare earth elements (REEs). This guide provides an objective comparison of their performance based on experimental data, outlines typical experimental protocols, and visualizes key chemical and process-related concepts.

Performance Comparison: D2EHPA vs. PC-88A

The choice between D2EHPA and PC-88A is often dictated by the specific separation required, as their performance characteristics, particularly selectivity, vary significantly depending on the target metal and aqueous phase conditions.

Cobalt and Nickel Separation

A critical application for these extractants is the separation of cobalt from nickel in sulfate (B86663) solutions. While both can extract cobalt, PC-88A generally exhibits a significantly higher separation factor for Co/Ni compared to D2EHPA.[1][2] This superior selectivity makes PC-88A a more suitable choice for processes requiring high-purity cobalt.[1][3] For instance, one study reported a Co/Ni separation factor of 280 for PC-88A, compared to just 14 for D2EHPA.[2][4] Conversely, D2EHPA has been identified as a more suitable extractant for manganese removal from solutions containing cobalt and nickel, particularly in low pH ranges.[5]

Rare Earth Element (REE) Extraction

Both D2EHPA and PC-88A are effective in extracting REEs. D2EHPA is particularly well-suited for separating heavy rare earth elements (HREEs) from light rare earth elements (LREEs) in sulfuric acid media.[6] The extraction efficiency for REEs is influenced by the ionic radius of the elements; HREEs, having a smaller ionic radius, are often preferentially extracted.[6] Studies have shown that with D2EHPA, over 90% of HREEs can be extracted, while the majority of LREEs remain in the raffinate.[6] PC-88A has also demonstrated high efficiency in extracting certain REEs like Dysprosium (Dy) and Terbium (Tb).[7] For Lanthanum (La), however, D2EHPA has been shown to be a better extractant than PC-88A under similar experimental conditions.[8]

Other Metal Extractions

The versatility of these extractants extends to other metals as well. For the separation of Molybdenum (Mo) and Rhenium (Re), PC-88A shows high selectivity for Mo at a low pH of 1, whereas D2EHPA is more effective for this separation at a neutral pH.[9] In the case of Zinc (Zn) and Copper (Cu) extraction from perchlorate (B79767) media, D2EHPA requires a lower pH for quantitative Zn extraction compared to PC-88A.[10]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies, providing a direct comparison of the two extractants.

Table 1: pH₅₀ Values for Metal Extraction

Metal IonD2EHPAPC-88AMediumReference
Zn1.702.2Sulfate[1]
Cu2.803.8Sulfate[1]
Co3.684.2Sulfate[1]
Ni3.865.7Sulfate[1]
Mn2.72-Sulfate[1]
Mg4.285.0Sulfate[1]
Ca1.714.65Sulfate[1]

pH₅₀ is the pH at which 50% of the metal is extracted.

Table 2: Separation Factors (β)

SeparationD2EHPAPC-88AReference
Co/Ni14280[2][4]

Table 3: Stripping (Back-Extraction) Performance

MetalLoaded ExtractantStripping AgentEfficiencyReference
Iron (Fe)D2EHPAHigh concentration H₂SO₄ or HClLower than PC-88A[11]
Iron (Fe)PC-88ALower concentration H₂SO₄ or HClHigher than D2EHPA[11]
Zinc (Zn)D2EHPA4.0 M HClQuantitative[10]
Copper (Cu)PC-88A3.0 M HNO₃Quantitative[10]
Lanthanum (La)PC-88A1 M AcidEffective[8]

Chemical Structures and Extraction Process

The fundamental difference in the chemical structures of D2EHPA (a phosphoric acid) and PC-88A (a phosphonic acid) underlies their varied extraction behaviors.

G cluster_D2EHPA D2EHPA Structure cluster_PC88A PC-88A Structure d2ehpa pc88a

Figure 1: Chemical structures of D2EHPA and PC-88A.

The extraction process, known as solvent extraction or liquid-liquid extraction, involves the transfer of a metal ion from an aqueous phase to an organic phase containing the extractant.

Solvent_Extraction_Workflow Aqueous_Feed Aqueous Feed (Metal Ions in Solution) Mixing Mixing (Extraction) Aqueous_Feed->Mixing Organic_Phase Organic Phase (D2EHPA or PC-88A in Kerosene) Organic_Phase->Mixing Separation Phase Separation (Settling) Mixing->Separation Loaded_Organic Loaded Organic (Metal-Extractant Complex) Separation->Loaded_Organic Organic Raffinate Raffinate (Aqueous Phase after Extraction) Separation->Raffinate Aqueous Stripping Stripping Loaded_Organic->Stripping Stripping_Solution Stripping Solution (e.g., Acid) Stripping_Solution->Stripping Stripped_Organic Stripped (Regenerated) Organic Stripping->Stripped_Organic Concentrated_Metal_Solution Concentrated Metal Solution Stripping->Concentrated_Metal_Solution Stripped_Organic->Mixing Recycle

Figure 2: General workflow of a solvent extraction process.

Experimental Protocols

The following is a generalized methodology for a comparative study of metal extraction using D2EHPA and PC-88A, based on common laboratory practices.[11][12]

Preparation of Organic and Aqueous Phases
  • Organic Phase: Prepare solutions of D2EHPA and PC-88A of desired concentrations (e.g., 0.05 M to 0.8 M) by dissolving them in a suitable diluent, such as kerosene.

  • Aqueous Phase: Prepare a synthetic aqueous solution containing the metal ions of interest (e.g., CoSO₄, NiSO₄) at known concentrations. Adjust the initial pH of the solution to the desired value using an acid (e.g., H₂SO₄) or a base (e.g., NaOH).

Extraction Procedure
  • In a separatory funnel, mix equal volumes of the prepared organic and aqueous phases (e.g., 20 mL each), representing an organic to aqueous (O/A) phase ratio of 1:1.

  • Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached. A mechanical shaker is often used for consistency.

  • Allow the phases to separate completely in the funnel.

  • Carefully separate the two phases. Measure the equilibrium pH of the aqueous phase (the raffinate).

Stripping Procedure
  • Take the metal-loaded organic phase from the extraction step.

  • Mix it with a stripping solution (e.g., a specific concentration of H₂SO₄ or HCl) at a defined O/A ratio.

  • Shake for a sufficient time to allow the metal ions to transfer back to the aqueous phase.

  • Separate the stripped organic phase and the concentrated metal-bearing aqueous solution.

Analysis
  • Analyze the concentration of metal ions in the initial aqueous solution and in the raffinate using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The concentration of metal in the organic phase can be calculated by mass balance.

Data Calculation
  • Distribution Coefficient (D): D = [Metal]organic / [Metal]aqueous

  • Extraction Efficiency (%E): %E = (D / (D + Vaq/Vorg)) * 100

  • Separation Factor (βA/B): βA/B = DA / DB (where A is the target metal and B is the impurity)

Experimental_Workflow cluster_prep cluster_proc cluster_analysis Prep_Org Prepare Organic Phase (Extractant + Diluent) Extraction Extraction (Mix Aqueous & Organic Phases) Prep_Org->Extraction Prep_Aq Prepare Aqueous Phase (Metal Solution + pH Adjustment) Prep_Aq->Extraction Separation Phase Separation Extraction->Separation Stripping Stripping (Mix Loaded Organic & Stripping Agent) Separation->Stripping Loaded Organic Analysis Analyze Metal Concentrations (AAS / ICP-OES) Separation->Analysis Raffinate Phase_Separation_2 Phase Separation Stripping->Phase_Separation_2 Phase_Separation_2->Analysis Stripped Aqueous Calc Calculate D, %E, β Analysis->Calc

Figure 3: Logical workflow for comparing extractant performance.

Conclusion

Both D2EHPA and PC-88A are robust and effective extractants for a wide range of metals. The optimal choice is highly dependent on the specific application. PC-88A is generally favored for applications requiring high selectivity for cobalt over nickel. D2EHPA, on the other hand, is a versatile extractant that shows excellent performance in the separation of heavy and light rare earth elements and for the removal of certain impurities like manganese. A thorough understanding of the process chemistry, including the influence of pH and the composition of the feed solution, is crucial for designing an efficient and economical solvent extraction circuit.

References

Validation

A Researcher's Guide to Inter-laboratory Comparison of D2EHPA Analytical Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of analytical methodologies for the quantification of Di-(2-ethylhexyl) phosphoric acid (D2EHPA), a widely used s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Di-(2-ethylhexyl) phosphoric acid (D2EHPA), a widely used solvent extractant in hydrometallurgy and a potential leachable in pharmaceutical manufacturing. While a formal, large-scale inter-laboratory comparison study for D2EHPA analysis is not extensively documented in publicly available literature, this document synthesizes data from individual validated methods to offer a comparative perspective. The principles and techniques discussed are fundamental for the validation and cross-laboratory evaluation of D2EHPA analysis.

Data Presentation: Performance of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for the quantification of D2EHPA and related compounds. The data is compiled from single-laboratory validation studies and demonstrates the capabilities of each technique.

Table 1: Titrimetric Methods for D2EHPA and MEHPA Quantification

ParameterMethodLinearity RangeLimit of Detection (LOD)Accuracy (Recovery %)Precision (RSD%)Reference
Purity of D2EHPA and concentration of MEHPAPotentiometric TitrationNot explicitly stated, but method is for determining macro-level concentrations.Not applicable for purity determination.Not explicitly stated.Not explicitly stated.[1][2]

Table 2: Chromatographic Methods for D2EHPA and Related Compounds

ParameterMethodLinearity RangeLimit of Detection (LOD)Accuracy (Recovery %)Precision (RSD%)Reference
DEHP and MEHP in tissue samplesHPLC-UVDEHP: 0.81 - 24.78 µg/mL; MEHP: 1 - 30.38 µg/mLNot explicitly stated.DEHP: 91.2% - 99.1%; MEHP: >100%Not explicitly stated.[3]
D2EHPA in organic solventsGas Chromatography (GC)Not explicitly stated, but used for determining activity coefficients.Superior reliability at low concentrations compared to isopiestic methods.Not explicitly stated.Not explicitly stated.[4]

Table 3: Spectroscopic Methods for Metal-D2EHPA Complexes and D2EHPA Characterization

ParameterMethodApplicationKey FindingsReference
Metal Ion ConcentrationInductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Determination of metal ion concentrations in aqueous solutions before and after extraction with D2EHPA.Routinely used for assessing extraction efficiency.[5][6][7]
Molecular InteractionsFourier Transform Infrared Spectroscopy (FT-IR)Characterization of D2EHPA and its complexes with metal ions.Identifies characteristic peaks of P=O and P-O-H groups and their shifts upon complexation.[5][8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and can be adapted for specific laboratory conditions.

Potentiometric Titration for D2EHPA Purity

This method is suitable for determining the purity of D2EHPA and quantifying the acidic impurity, mono-(2-ethylhexyl) phosphoric acid (MEHPA).[1][2]

  • Principle: The method involves a two-stage acid-base titration. The first equivalence point corresponds to the neutralization of the first acidic proton of D2EHPA and the only acidic proton of MEHPA. The second equivalence point corresponds to the neutralization of the second acidic proton of D2EHPA. The amounts of D2EHPA and MEHPA can be calculated from the volumes of titrant consumed at each endpoint.

  • Apparatus:

    • pH meter with a combination pH electrode

    • Burette

    • Magnetic stirrer and stir bar

    • Beaker (100 mL)

  • Reagents:

    • 75% Ethanol (B145695) aqueous solution

    • 0.1 mol/L Sodium Hydroxide (NaOH) standard solution

  • Procedure:

    • Calibrate the pH electrode according to the manufacturer's instructions.

    • Accurately weigh 0.23-0.25 g of the D2EHPA sample into a 100 mL beaker.

    • Add 50 mL of 75% ethanol aqueous solution and a magnetic stir bar.

    • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

    • Titrate the solution with 0.1 mol/L NaOH standard solution, recording the pH and the volume of NaOH added.

    • Continue the titration until the second equivalence point is passed.

    • Determine the two equivalence points from the titration curve (e.g., by plotting the first derivative).

  • Calculation:

    • Let V1 be the volume of NaOH consumed at the first equivalence point and V2 be the volume at the second equivalence point.

    • The percentage of D2EHPA and MEHPA can be calculated using appropriate stoichiometric equations.[2]

High-Performance Liquid Chromatography (HPLC) for DEHP and MEHP

This method is designed for the simultaneous determination of Di-(2-ethylhexyl) phthalate (B1215562) (DEHP) and its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), in biological samples.[3] A similar approach with modifications to the mobile phase and detector could be adapted for D2EHPA analysis.

  • Principle: Reversed-phase chromatography separates the compounds based on their hydrophobicity. A gradient elution is used to achieve optimal separation, and detection is performed using a UV-Vis detector.

  • Apparatus:

    • HPLC system with a quaternary pump, autosampler, degasser, and UV-Vis detector.

    • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (purified)

    • Phosphoric acid

  • Procedure (Example for DEHP/MEHP):

    • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: Water/Acetonitrile (95:5) with 0.1% phosphoric acid. Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient might start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Sample Preparation: Extract the analytes from the sample matrix using a suitable solvent and concentrate the extract.

    • Injection: Inject a fixed volume of the prepared sample onto the HPLC column.

    • Detection: Monitor the eluent at a specific wavelength (e.g., 225 nm).

    • Quantification: Identify and quantify the analytes by comparing their retention times and peak areas to those of known standards.

Gas Chromatography (GC) for D2EHPA in Organic Solvents

This method can be used to determine the concentration of D2EHPA in volatile organic solvents.[4]

  • Principle: The sample is vaporized and introduced into a chromatographic column. The components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection.

  • Apparatus:

    • Gas chromatograph with an FID.

    • Appropriate capillary column.

  • Reagents:

    • High-purity carrier gas (e.g., Helium, Nitrogen).

    • High-purity hydrogen and air for the FID.

    • D2EHPA standard.

    • Solvent for sample dilution.

  • Procedure:

    • Optimize the GC conditions (injector temperature, oven temperature program, detector temperature, gas flow rates).

    • Prepare a series of calibration standards of D2EHPA in the solvent of interest.

    • Inject a fixed volume of the standards and the sample into the GC.

    • Record the chromatograms.

    • Construct a calibration curve by plotting the peak area of D2EHPA against its concentration.

    • Determine the concentration of D2EHPA in the sample from the calibration curve.

Inter-laboratory Comparison Workflow

A well-structured inter-laboratory comparison study is essential for establishing the robustness and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study.

Interlaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Preparation and Distribution cluster_analysis Phase 3: Analysis and Data Collection cluster_evaluation Phase 4: Statistical Analysis and Reporting P1 Define Study Objectives and Scope P2 Select Analytical Method(s) for Comparison P1->P2 P3 Develop and Standardize Detailed Analytical Protocol P2->P3 P4 Select Participating Laboratories P3->P4 E1 Prepare Homogeneous and Stable Test Samples P4->E1 E2 Characterize Samples for Homogeneity and Stability E1->E2 E3 Distribute Samples to Participating Laboratories E2->E3 A1 Laboratories Analyze Samples Following the Protocol E3->A1 A2 Laboratories Report Results and Raw Data A1->A2 A3 Collect and Collate All Data A2->A3 S1 Perform Statistical Analysis (e.g., ISO 5725) A3->S1 S2 Calculate Repeatability and Reproducibility S1->S2 S3 Identify Outliers and Investigate Discrepancies S2->S3 S4 Prepare and Disseminate Final Report S3->S4

Workflow for an inter-laboratory comparison study.

This guide provides a foundation for researchers and scientists working with D2EHPA to select, validate, and compare analytical methods. The provided protocols and comparative data can aid in establishing robust and reliable analytical procedures for quality control, research, and regulatory purposes. The successful implementation of an inter-laboratory study, following the outlined workflow, would be a valuable step towards harmonizing D2EHPA analysis across different laboratories.

References

Comparative

A Head-to-Head Comparison: ICP-OES and AAS for the Cross-Validation of Extraction Results

For researchers, scientists, and professionals in drug development, the accurate quantification of elemental composition in extraction samples is paramount. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of elemental composition in extraction samples is paramount. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectrometry (AAS) are two of the most established and reliable techniques for this purpose. This guide provides an objective, data-driven comparison to assist in the selection and cross-validation of these analytical methods.

This document delves into the fundamental principles of each technique, offers detailed experimental protocols for sample analysis, and presents a comparative analysis of their performance metrics. The goal is to equip the reader with the necessary information to make informed decisions for their specific analytical challenges.

Unveiling the Core Principles: Emission vs. Absorption

The primary distinction between ICP-OES and AAS lies in their fundamental principles of elemental quantification. ICP-OES is an emission technique, while AAS is, as its name suggests, an absorption technique.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) utilizes a high-temperature argon plasma (around 10,000 K) to excite atoms and ions within a sample.[1][2][3] As these excited particles return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.[1][3] This allows for the simultaneous or sequential measurement of multiple elements from a single sample introduction.[4]

Atomic Absorption Spectrometry (AAS) , on the other hand, measures the absorption of light by ground-state atoms.[5][6][7] A light source, typically a hollow cathode lamp specific to the element being analyzed, emits light at a wavelength that can be absorbed by the atoms of that element.[6] The sample is atomized in a flame (Flame AAS) or a graphite (B72142) furnace (Graphite Furnace AAS), and the amount of light absorbed by the atomized sample is proportional to the concentration of the target element.[7][8] This process is inherently element-specific and typically analyzes one element at a time.[4]

Experimental Protocols: From Sample to Signal

While the instrumental analysis differs significantly, the initial sample preparation for both ICP-OES and AAS is often similar, particularly for solid samples which must be brought into a liquid form.[9][10] The following are generalized protocols for the analysis of pharmaceutical and biological samples.

Sample Preparation: A Common Ground

A crucial first step for both techniques when analyzing solid samples is acid digestion. This process dissolves the sample matrix and brings the elements of interest into a solution suitable for introduction into the instrument. Microwave-assisted digestion is often preferred for its speed and efficiency.[6]

General Microwave-Assisted Acid Digestion Protocol:

  • Weighing: Accurately weigh approximately 0.1 to 0.5 g of the homogenized sample into a clean, acid-washed microwave digestion vessel.

  • Acid Addition: Add a mixture of high-purity acids. A common mixture for organic matrices is nitric acid (HNO₃) and hydrogen peroxide (H₂O₂). For example, 5 mL of HNO₃ and 2 mL of H₂O₂.

  • Digestion Program: Place the vessel in a microwave digestion system and apply a program with controlled temperature and pressure ramps. A typical program might involve ramping to 200°C over 15 minutes and holding for another 15 minutes.

  • Dilution: After cooling, carefully transfer the digested solution to a volumetric flask (e.g., 50 mL) and dilute to the mark with deionized water. This solution is now ready for analysis.

ICP-OES Analysis Workflow

The multi-element capability of ICP-OES makes it a highly efficient technique for comprehensive elemental profiling.[4]

ICP_OES_Workflow cluster_prep Sample Preparation cluster_analysis ICP-OES Analysis Sample Solid Sample Digestion Acid Digestion Sample->Digestion Dilution Dilution to Final Volume Digestion->Dilution Nebulizer Nebulization Dilution->Nebulizer Plasma Argon Plasma (Excitation) Nebulizer->Plasma Spectrometer Optical System (Wavelength Separation) Plasma->Spectrometer Detector Detector (Light Intensity Measurement) Spectrometer->Detector Data Data Processing & Concentration Calculation Detector->Data

Figure 1: ICP-OES Experimental Workflow.

Instrumental Analysis Steps:

  • Instrument Calibration: Aspirate a series of calibration standards of known concentrations to establish a calibration curve for each element.

  • Sample Introduction: Introduce the prepared sample solution into the instrument's nebulizer, which converts the liquid into a fine aerosol.

  • Atomization and Excitation: The aerosol is transported to the argon plasma, where it is desolvated, atomized, and excited.

  • Signal Detection: The emitted light from the plasma is focused onto the entrance slit of a spectrometer, which separates the light into its constituent wavelengths. A detector then measures the intensity of the light at each specific wavelength.

  • Data Analysis: The instrument software compares the emission intensities from the sample to the calibration curves to determine the concentration of each element.

AAS Analysis Workflow

AAS analysis is typically sequential, with the instrument being configured for a single element at a time.

AAS_Workflow cluster_prep Sample Preparation cluster_analysis AAS Analysis Sample Solid Sample Digestion Acid Digestion Sample->Digestion Dilution Dilution to Final Volume Digestion->Dilution Atomizer Atomizer (Flame or Graphite Furnace) Dilution->Atomizer HCL Hollow Cathode Lamp (Light Source) HCL->Atomizer Monochromator Monochromator (Wavelength Selection) Atomizer->Monochromator Detector Detector (Light Absorption Measurement) Monochromator->Detector Data Data Processing & Concentration Calculation Detector->Data

Figure 2: AAS Experimental Workflow.

Instrumental Analysis Steps:

  • Lamp Installation and Alignment: Install the hollow cathode lamp for the specific element of interest and ensure it is properly aligned.

  • Instrument Calibration: Aspirate a series of calibration standards to generate a calibration curve based on light absorbance.

  • Sample Introduction: Introduce the prepared sample solution into the atomizer.

  • Atomization: The sample is converted into free ground-state atoms in either a flame or a graphite furnace.

  • Signal Detection: Light from the hollow cathode lamp passes through the atomized sample. A monochromator selects the specific analytical wavelength, and a detector measures the amount of light that has been absorbed by the sample.

  • Data Analysis: The absorbance value is used to determine the element's concentration from the calibration curve.

Performance Metrics: A Quantitative Comparison

The choice between ICP-OES and AAS often comes down to the specific requirements of the analysis, including the number of elements to be measured, the required sensitivity, and budget constraints.

Detection Limits

ICP-OES generally offers lower detection limits than Flame AAS for many elements, particularly for refractory elements that are difficult to atomize in a flame.[7] However, Graphite Furnace AAS (GFAAS) can achieve detection limits comparable to or even better than ICP-OES for certain elements due to the longer residence time of the atoms in the optical path.[7]

Table 1: Comparison of Typical Detection Limits (in µg/L or ppb)

ElementFlame AASGraphite Furnace AASICP-OES
Arsenic (As)1000.12
Cadmium (Cd)10.0050.2
Chromium (Cr)30.020.3
Copper (Cu)20.020.4
Lead (Pb)100.052
Mercury (Hg)2000.11
Nickel (Ni)50.050.5
Zinc (Zn)10.0020.2

Note: These are typical values and can vary depending on the instrument, matrix, and operating conditions.

Throughput and Multi-Element Capability

A significant advantage of ICP-OES is its ability to perform multi-element analysis, making it much faster for analyzing samples for a wide range of elements.[4] AAS, being a sequential technique, requires a separate setup and analysis for each element, which can be time-consuming for multi-element studies.[4]

Interferences

Both techniques are subject to interferences that can affect the accuracy of the results.

  • Spectral Interferences: These are more common in ICP-OES due to the complex emission spectra of samples in the high-temperature plasma.[11] Modern ICP-OES instruments with high-resolution optics and interference correction software can mitigate these effects. Spectral interferences are less of a concern in AAS due to the specificity of the hollow cathode lamps.[12]

  • Chemical Interferences: These can occur in both techniques but are generally more pronounced in Flame AAS, where the formation of stable compounds in the flame can reduce the number of free atoms.[12] The high temperature of the ICP-OES plasma effectively breaks down most chemical bonds, minimizing these interferences.[12]

  • Matrix Effects: These arise from the physical properties of the sample, such as viscosity and dissolved solids content, which can affect sample transport and atomization efficiency. ICP-OES is generally more tolerant of complex matrices than AAS.[4]

Cost and Complexity

In terms of initial investment and operational costs, AAS instruments are typically less expensive than ICP-OES systems.[4] Flame AAS is particularly cost-effective.[5] The complexity of operation is also generally lower for AAS, making it a more accessible technique for routine analysis of a limited number of elements.[4][5]

Method Validation: Ensuring Data Integrity

For applications in drug development and other regulated industries, analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters, as outlined in guidelines such as ICH Q2(R1), include:[3][13]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Both ICP-OES and AAS methods should undergo a rigorous validation process to demonstrate their reliability for the specific sample matrix and analytes of interest.

Conclusion: A Symbiotic Relationship

ICP-OES is the preferred method for:

  • Rapid, multi-element analysis.

  • Analysis of complex matrices.

  • Applications requiring low detection limits for a broad range of elements.

AAS is a strong choice for:

  • Analysis of a limited number of specific elements.

  • Laboratories with budget constraints.

  • Routine quality control applications where high sample throughput for multiple elements is not a primary concern.

For the cross-validation of extraction results, these two techniques can be used in a complementary manner. The high-throughput, multi-element capabilities of ICP-OES can be used for initial screening and comprehensive analysis, while the specificity and lower cost of AAS can be employed for the verification of results for key elements or for routine monitoring. By understanding the principles, protocols, and performance characteristics of both ICP-OES and AAS, researchers can confidently select the most appropriate technique and ensure the accuracy and reliability of their elemental analysis data.

References

Validation

A Comparative Guide to D2EHPA and Other Commercial Extractants for Metal Ion Separation

For researchers, scientists, and drug development professionals, the selection of an optimal extractant is a critical decision in the purification and separation of metal ions. This guide provides an objective comparison...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal extractant is a critical decision in the purification and separation of metal ions. This guide provides an objective comparison of the performance of Di-(2-ethylhexyl) phosphoric acid (D2EHPA), a widely used acidic extractant, against other commercial alternatives such as Cyanex 272, Cyanex 301, Cyanex 302, LIX 84-I, and Versatic 10. The comparative analysis is supported by experimental data from various studies, focusing on key performance indicators including extraction efficiency, selectivity, and stripping efficiency.

Overview of Commercial Extractants

Solvent extraction is a key technology in hydrometallurgy for the separation and purification of metals. The efficiency of this process is largely dependent on the chemical properties of the extractant used. D2EHPA, an organophosphorus compound, is known for its versatility and effectiveness in extracting a wide range of metals.[1] However, its performance relative to other commercial extractants varies depending on the specific metal, the composition of the aqueous feed, and the operating conditions.

The Cyanex series of extractants, also organophosphorus compounds, offer different selectivities. Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) is particularly noted for its ability to separate cobalt from nickel.[1] Cyanex 301 (bis(2,4,4-trimethylpentyl)dithiophosphinic acid) and Cyanex 302 (bis(2,4,4-trimethylpentyl)monothiophosphinic acid) contain sulfur atoms, which modify their affinity for different metal ions.[2] LIX 84-I, a ketoxime-based extractant, is highly selective for copper.[3] Versatic 10, a carboxylic acid, is used for the extraction of various metals, often in synergistic systems.[4]

Comparative Performance Analysis

The following sections provide a comparative analysis of D2EHPA and other commercial extractants for the separation of key metal ions. The data is summarized in tables for ease of comparison, followed by a discussion of the findings.

Cobalt and Nickel Separation

The separation of cobalt and nickel is a significant challenge in hydrometallurgy due to their similar chemical properties. The choice of extractant plays a crucial role in achieving efficient separation.

ExtractantTarget MetalCo-extracted MetalExtraction Efficiency (%)Separation Factor (βCo/Ni)pHReference
D2EHPA Cobalt (Co)Nickel (Ni)-6.015.1[1]
Cyanex 272 Cobalt (Co)Nickel (Ni)-39366.85[1]
PC88A Cobalt (Co)Nickel (Ni)-18106.2[1]
D2EHPA + Cyanex 302 (0.3M:0.3M) Cobalt (Co)Nickel (Ni)-ΔpH₅₀ = 0.9-[5]

Discussion: For the separation of cobalt and nickel, Cyanex 272 demonstrates significantly higher selectivity compared to D2EHPA, as indicated by the much larger separation factor.[1] While D2EHPA can extract both metals, its ability to differentiate between them is limited.[1] The use of synergistic systems, such as a mixture of D2EHPA and Cyanex 302, can improve the separation by shifting the extraction pH for nickel.[5]

Zinc and Manganese Separation

The separation of zinc and manganese is another common application for these extractants.

Extractant / SystemTarget MetalCo-extracted MetalExtraction Efficiency (%)ConditionsReference
D2EHPA Zinc (Zn)Manganese (Mn)~70% Zn, ~8% Mn0.6M D2EHPA, pH 1.0[6]
D2EHPA + Cyanex 302 (0.3M:0.3M) Zinc (Zn)Manganese (Mn)>80% Zn, ~0% MnpH 1.0[6]
D2EHPA Manganese (Mn)-~95%10% D2EHPA, pH 8-8.5, 5 stages[7]
Cyanex 272 Manganese (Mn)-~95%10% Cyanex 272, pH 8-8.5, 5 stages[7]

Discussion: In the separation of zinc from manganese, a synergistic mixture of D2EHPA and Cyanex 302 shows superior performance over D2EHPA alone, achieving a cleaner separation at a lower pH.[6] For the extraction of manganese, both D2EHPA and Cyanex 272 can achieve high recovery, although D2EHPA is reported to be more efficient in the pH range of 5 to 8.[7]

Copper Extraction

LIX series extractants are well-known for their high selectivity for copper.

ExtractantTarget MetalExtraction Efficiency (%)ConditionsReference
LIX 84-I Copper (Cu)99.75%25% LIX 84-I, 3 stages[3]
D2EHPA Copper (Cu)--[8]
Cyanex 302 Copper (Cu)-More efficient than from H₂SO₄ solution[9]

Discussion: LIX 84-I is a highly effective extractant for copper, achieving near-complete extraction.[3] While D2EHPA can also extract copper, LIX reagents are generally preferred for their selectivity.[3][8] Cyanex 302 has also shown efficiency in copper extraction, particularly from chloride media.[9]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing results. A general solvent extraction procedure is outlined below, followed by a specific example.

General Solvent Extraction Procedure:

  • Phase Preparation: The aqueous phase is prepared by dissolving the metal salts in deionized water and adjusting the pH to the desired value using an appropriate acid or base. The organic phase consists of the extractant dissolved in a suitable diluent, such as kerosene (B1165875).

  • Extraction: Equal volumes of the aqueous and organic phases are mixed in a separatory funnel or a mixer-settler. The mixture is agitated for a specific contact time to allow for mass transfer and to reach equilibrium.

  • Phase Separation: After agitation, the mixture is allowed to stand, leading to the separation of the denser aqueous phase and the lighter organic phase.

  • Analysis: The concentration of the metal ion in the aqueous phase is determined before and after extraction using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The extraction efficiency is then calculated.

  • Stripping: The metal-loaded organic phase is contacted with a stripping solution, typically a strong acid, to recover the metal ion into a new aqueous phase. The stripping efficiency is then determined by analyzing the metal concentration in the stripping solution.

Example Experimental Protocol for Cobalt-Nickel Separation using D2EHPA and Cyanex 272:

  • Aqueous Phase: A synthetic solution containing CoSO₄ and NiSO₄ is prepared with a specific metal concentration. The pH is adjusted using H₂SO₄ or NaOH.

  • Organic Phase: D2EHPA or Cyanex 272 is dissolved in kerosene to the desired concentration (e.g., 0.6 M).

  • Extraction: The aqueous and organic phases are mixed at a 1:1 phase ratio and shaken for 30 minutes at a constant temperature.

  • Analysis: The cobalt and nickel concentrations in the raffinate (the aqueous phase after extraction) are measured to determine the extraction efficiency and separation factor.[5]

Visualizing the Process and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.

Solvent_Extraction_Workflow Aqueous_Feed Aqueous Feed (Metal Ions) Mixer Mixer Aqueous_Feed->Mixer Organic_Phase Organic Phase (Extractant + Diluent) Organic_Phase->Mixer Settler Settler Mixer->Settler Loaded_Organic Loaded Organic Phase (Metal-Extractant Complex) Settler->Loaded_Organic Separation Raffinate Raffinate (Depleted Aqueous Phase) Settler->Raffinate Stripping_Mixer Stripping Mixer Loaded_Organic->Stripping_Mixer Stripping_Solution Stripping Solution (e.g., Acid) Stripping_Solution->Stripping_Mixer Stripping_Settler Stripping Settler Stripping_Mixer->Stripping_Settler Stripped_Organic Stripped Organic Phase (Recycled) Stripping_Settler->Stripped_Organic Separation Product_Solution Product Solution (Concentrated Metal Ions) Stripping_Settler->Product_Solution Stripped_Organic->Mixer Recycle

Caption: A typical solvent extraction and stripping workflow.

Extractant_Selectivity cluster_D2EHPA D2EHPA cluster_Cyanex272 Cyanex 272 cluster_LIX84I LIX 84-I D2EHPA D2EHPA D_Zn Zn D2EHPA->D_Zn High affinity D_Mn Mn D2EHPA->D_Mn Good affinity D_Co Co D2EHPA->D_Co D_Ni Ni D2EHPA->D_Ni Cyanex272 Cyanex 272 C_Co Co Cyanex272->C_Co Very High Selectivity C_Ni Ni Cyanex272->C_Ni Low affinity LIX84I LIX 84-I L_Cu Cu LIX84I->L_Cu Excellent Selectivity

Caption: Relative selectivity of different extractants for various metals.

Conclusion

The efficiency of D2EHPA compared to other commercial extractants is highly dependent on the specific application. For cobalt and nickel separation, Cyanex 272 offers superior selectivity. In zinc and manganese separation, synergistic systems involving D2EHPA and Cyanex 302 can provide enhanced performance. For copper extraction, LIX 84-I remains a highly selective and efficient choice.

The selection of the most appropriate extractant requires careful consideration of the target metal, the impurities present, the desired purity of the final product, and the economic viability of the process. This guide provides a foundational comparison to aid researchers and professionals in making informed decisions for their specific separation needs. Further optimization of process parameters such as pH, extractant concentration, and temperature is essential to achieve the best results in any given system.

References

Comparative

Benchmarking D2EHPA performance for specific metal recovery

Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized organophosphorus extractant in the field of hydrometallurgy for the selective recovery of various metals. Its effectiveness stems from its ability to form s...

Author: BenchChem Technical Support Team. Date: December 2025

Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a widely utilized organophosphorus extractant in the field of hydrometallurgy for the selective recovery of various metals. Its effectiveness stems from its ability to form stable complexes with metal ions, facilitating their separation from aqueous solutions.[1] This guide provides a comparative analysis of D2EHPA's performance against other common extractants for the recovery of specific metals, supported by experimental data.

Performance Comparison of D2EHPA and Alternative Extractants

The selection of an appropriate extractant is critical for achieving high selectivity and efficiency in metal ion separation.[2] The performance of D2EHPA is often benchmarked against other extractants like Cyanex 272, Cyanex 302, and LIX 984N.

Metal IonExtractantConcentrationpHExtraction Efficiency (%)Source
Cobalt (Co²⁺) D2EHPA0.6 M~3.5-5.0Not specified, but generally effective for separation from Ni[3]
Cyanex 2720.6 M~5.0-6.5Not specified, shows good separation from Ni[3]
Cyanex 3020.6 M~3.5-5.0Not specified, similar performance to D2EHPA for Co[3]
Nickel (Ni²⁺) D2EHPA20% v/v4.7 (pH₁/₂)50[4][5]
Cyanex 27220% v/v>7.0 (pH₁/₂)<50[4][5]
Manganese (Mn²⁺) D2EHPA10% v/v8.0-8.5~95 (in 5 stages)[6][7]
Cyanex 27210% v/v8.0-8.5~95 (in 5 stages)[6][7]
Copper (Cu²⁺) D2EHPANot SpecifiedNot Specified≥99[8]
Zinc (Zn²⁺) D2EHPA0.1 M4.096.7[9]
D2EHPA0.1 M5.097.45[9]
Rare Earth Elements
Cerium (Ce⁴⁺) D2EHPA1.0 M(from 0.1 M HNO₃)100[10][11]
Neodymium (Nd³⁺) D2EHPA1.0 M(from 0.1 M HNO₃)99.7[10][11]
Lanthanum (La³⁺) D2EHPA1.0 M(from 0.1 M HNO₃)99.4[10][11]

Note: pH₁/₂ is the pH at which 50% of the metal is extracted.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following protocols outline typical solvent extraction processes.

General Solvent Extraction Protocol for Metal Ions using D2EHPA
  • Preparation of the Organic Phase : The D2EHPA extractant is diluted with a suitable organic solvent, such as kerosene (B1165875) or naphtha, to achieve the desired working concentration.[8]

  • pH Adjustment of the Aqueous Phase : The pH of the aqueous solution containing the target metal ions is adjusted to the optimal range for extraction using an appropriate acid or base.[8] This is a critical step as the extraction efficiency of D2EHPA is highly pH-dependent.[12]

  • Extraction : The prepared organic phase is mixed with the pH-adjusted aqueous solution. The mixture is agitated vigorously for a specified contact time (e.g., 2 to 30 minutes) to allow the D2EHPA to selectively react with the target metal ions and form a metal-extractant complex in the organic phase.[8][9][13]

  • Phase Separation : After mixing, the organic and aqueous phases are allowed to separate. The metal-laden organic phase is then collected.[8]

  • Stripping : The extracted metal is recovered from the organic phase by stripping with a suitable acidic solution (e.g., H₂SO₄ or HCl).[8][14] This process regenerates the D2EHPA, allowing for its reuse.[8]

Example Protocol: Rare Earth Element (REE) Extraction

A study on the extraction of light REEs employed the following conditions:

  • Aqueous Phase : A mixture of La(III), Nd(III), and Ce(IV) ions in either nitric or sulfuric acid solutions.[10][11]

  • Organic Phase : D2EHPA (concentrations ranging from 0.1 M to 1.0 M) diluted in kerosene.[11]

  • Procedure : Equal volumes of the aqueous and organic phases were mixed and agitated. The extraction efficiency was evaluated based on the concentration of REEs remaining in the aqueous phase. It was observed that the extraction percentage increased with increasing D2EHPA concentration and decreased with increasing acid concentration.[10][11] The highest extraction percentages were achieved from a 0.1 M HNO₃ solution using 1.0 M D2EHPA.[10][11]

Visualizing the Process and Mechanisms

Diagrams are provided below to illustrate the experimental workflow and the underlying chemical mechanism of metal extraction with D2EHPA.

G cluster_prep Preparation cluster_process Process cluster_output Output Aqueous Aqueous Phase (Metal Ions in Solution) pH_adjust pH Adjustment Aqueous->pH_adjust Organic Organic Phase (D2EHPA in Diluent) Mix Mixing & Agitation (Extraction) Organic->Mix pH_adjust->Mix Separate Phase Separation Mix->Separate Loaded_Organic Metal-Loaded Organic Phase Separate->Loaded_Organic Raffinate Raffinate (Depleted Aqueous Phase) Separate->Raffinate Strip Stripping (Acid Solution) Loaded_Organic->Strip Recovered_Metal Recovered Metal Salt Strip->Recovered_Metal Regen_Organic Regenerated Organic Phase Strip->Regen_Organic

Caption: General workflow for solvent extraction of metals using D2EHPA.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_separation Separation Process cluster_products Products Co_Ni_Solution Co²⁺ and Ni²⁺ in Solution Low_pH_Extraction Extraction at Lower pH (~3.5-4.5) Co_Ni_Solution->Low_pH_Extraction D2EHPA D2EHPA D2EHPA->Low_pH_Extraction High_pH_Extraction Extraction at Higher pH (~5.0-6.0) D2EHPA->High_pH_Extraction Co_Complex Co-D2EHPA Complex (Organic Phase) Low_pH_Extraction->Co_Complex Selective for Co²⁺ Ni_Raffinate Ni²⁺ in Raffinate (Aqueous Phase) Low_pH_Extraction->Ni_Raffinate Ni_Complex Ni-D2EHPA Complex (Organic Phase) High_pH_Extraction->Ni_Complex Ni_Raffinate->High_pH_Extraction

Caption: Logical diagram for the separation of Cobalt and Nickel using D2EHPA.

Caption: Cation exchange mechanism for metal extraction by dimeric D2EHPA.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Bis-(2-ethylhexyl) Phosphate: A Comprehensive Guide for Laboratory Professionals

For Immediate Release For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical informat...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of Bis-(2-ethylhexyl) phosphate (B84403) (DEHPA), a corrosive organophosphate compound commonly used in various industrial and laboratory applications. Adherence to these procedures is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Bis-(2-ethylhexyl) phosphate is classified as a hazardous material due to its corrosive nature. It can cause severe skin burns and eye damage.[1] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye/Face Protection Safety glasses with side shields or chemical splash goggles and a face shield
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection Not typically required if handled in a fume hood. If vapors or mists are generated outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

In case of accidental exposure, immediate first aid is crucial. For skin contact, flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In case of ingestion, rinse the mouth and do not induce vomiting. Seek immediate medical attention in all cases of exposure.

Step-by-Step Disposal Procedures

The disposal of Bis-(2-ethylhexyl) phosphate is regulated as hazardous waste. The following steps outline the proper procedure for its disposal, from initial handling to final transport.

  • Waste Identification and Classification:

    • Bis-(2-ethylhexyl) phosphate is a strong acid with an estimated pKa of 1.47, meaning its aqueous solution will have a pH well below 2.[2][3]

    • Under the Resource Conservation and Recovery Act (RCRA), it is classified as a corrosive hazardous waste.

    • The appropriate EPA hazardous waste code is D002 for corrosivity.[4]

  • Waste Collection and Storage:

    • Collect waste DEHPA in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with corrosive liquids (e.g., high-density polyethylene (B3416737) - HDPE). Avoid metal containers as the substance can react with them to produce flammable hydrogen gas.[1]

    • The label on the waste container should clearly state "Hazardous Waste," "Corrosive," and "Bis-(2-ethylhexyl) phosphate."

    • Store the waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials such as bases and oxidizing agents.

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure proper ventilation.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

    • Do not use combustible materials to absorb the spill.

    • Carefully collect the absorbed material and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable decontamination solution and collect the cleaning materials as hazardous waste.

  • Transportation and Final Disposal:

    • Transportation of DEHPA waste must comply with Department of Transportation (DOT) regulations.

    • The proper shipping name is DIISOOCTYL ACID PHOSPHATE .[5][6]

    • It is classified under Hazard Class 8 (Corrosive) and Packing Group III .[5][7][8]

    • The UN number for this chemical is UN1902 .[2][7][8][9]

    • Disposal must be carried out by a licensed hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal.

Quantitative Data Summary

The following table summarizes the key quantitative data for the safe handling and disposal of Bis-(2-ethylhexyl) phosphate:

PropertyValueCitation
pKa 1.47 (estimated)[2][3]
EPA Hazardous Waste Code D002 (Corrosive)[4]
UN Number UN1902[2][7][8][9]
Proper Shipping Name DIISOOCTYL ACID PHOSPHATE[5][6]
DOT Hazard Class 8 (Corrosive)[5][7][8]
Packing Group III[5][7][8]

Experimental Protocol: OECD Guideline 301 F for Ready Biodegradability

While some data suggests Bis-(2-ethylhexyl) phosphate may be inherently biodegradable, for disposal purposes, it should be treated as not readily biodegradable due to conflicting information. The standard method to determine ready biodegradability is the OECD Guideline 301 F (Manometric Respirometry Test).

Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.

Methodology:

  • Test System Preparation: A defined volume of mineral medium containing a known concentration of the test substance (as the sole source of organic carbon) is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge from a wastewater treatment plant).

  • Incubation: The test mixture is incubated in a sealed flask at a constant temperature (typically 20-25°C) in the dark for 28 days.

  • Measurement of Oxygen Consumption: The consumption of oxygen is measured over the 28-day period using a manometric respirometer. This is a direct measure of the aerobic microbial activity as the microorganisms metabolize the test substance.

  • Data Analysis: The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). The ThOD is the calculated amount of oxygen required to completely oxidize the test substance to carbon dioxide and water.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of Bis-(2-ethylhexyl) phosphate.

G Bis-(2-ethylhexyl) Phosphate Disposal Workflow cluster_0 On-Site Management cluster_1 Spill Response cluster_2 Off-Site Disposal A Generate DEHPA Waste B Characterize Waste (Corrosive, D002) A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Pickup D->E Spill Spill Occurs Evacuate Evacuate and Ventilate Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect and Containerize as Hazardous Waste Contain->Collect F Prepare Hazardous Waste Manifest (UN1902, Class 8, PG III) E->F G Transport by Licensed Hazardous Waste Hauler F->G H Final Disposal at Approved Facility G->H

Caption: Logical workflow for the safe disposal of Bis-(2-ethylhexyl) phosphate.

References

Handling

Safeguarding Your Research: A Guide to Handling Bis-(2-ethylhexyl) phosphate

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Bis-(2-ethylhexyl) phosphate (B84403). Bis-(2-ethylhexyl) phosphate is a...

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Bis-(2-ethylhexyl) phosphate (B84403).

Bis-(2-ethylhexyl) phosphate is a chemical compound that demands careful handling due to its corrosive nature and potential health hazards. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the environment.

Immediate Safety Concerns

Bis-(2-ethylhexyl) phosphate is classified as a hazardous substance that can cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed.[1][2] It is also recognized as being harmful to aquatic organisms.[1][3] Adherence to strict safety protocols is paramount to mitigate these risks.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary personal protective equipment when handling Bis-(2-ethylhexyl) phosphate.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesTested according to EN 374.[2] PVC gloves are also suggested.[4]
Eye and Face Protection Safety goggles with side protection or a face shieldRequired to protect against splashes and vapors.[2]
Body Protection Protective clothing, PVC apron, or a full protective suit for severe exposureTo prevent skin contact.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] For major spills or fires, a self-contained breathing apparatus is necessary.[1][4]To avoid inhalation of mists or vapors.

Operational Plan: From Handling to Disposal

A systematic approach to handling Bis-(2-ethylhexyl) phosphate is crucial for safety. The following workflow outlines the key steps from preparation to the final disposal of the chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_open Carefully Open Container prep_materials->handle_open Proceed to Handling handle_transfer Transfer Chemical as Required handle_open->handle_transfer handle_close Securely Close Container After Use handle_transfer->handle_close clean_spills Clean Minor Spills Immediately with Inert Absorbent handle_close->clean_spills Proceed to Cleanup clean_decontaminate Decontaminate Work Surfaces clean_spills->clean_decontaminate clean_ppe Remove and Decontaminate or Dispose of PPE clean_decontaminate->clean_ppe dispose_collect Collect Waste in Labeled, Closed Containers clean_ppe->dispose_collect Proceed to Disposal dispose_store Store Waste in a Designated Hazardous Waste Area dispose_collect->dispose_store dispose_transfer Arrange for Pickup by an Approved Waste Disposal Service dispose_store->dispose_transfer

Caption: Workflow for the safe handling and disposal of Bis-(2-ethylhexyl) phosphate.

Detailed Experimental Protocols

Spill Response Protocol:

  • Minor Spills:

    • Ensure adequate ventilation and wear all required PPE.

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4]

    • Carefully collect the absorbed material into a suitable, closed container for disposal.[1]

    • Clean the spill area with a suitable decontamination solution.

  • Major Spills:

    • Evacuate personnel from the immediate area and move upwind.[4]

    • Alert the appropriate emergency response team.

    • Only trained personnel with full protective gear, including a self-contained breathing apparatus, should address the spill.[4]

    • Prevent the spill from entering drains or waterways.[4]

Waste Disposal Protocol:

  • All waste containing Bis-(2-ethylhexyl) phosphate must be treated as hazardous waste.

  • Collect waste in clearly labeled, suitable, and closed containers.[1]

  • Store these containers in a designated, secure area away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Disposal must be conducted through an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not empty into drains.[1]

Hierarchy of Controls

To effectively manage the risks associated with Bis-(2-ethylhexyl) phosphate, a hierarchical approach to controls should be implemented. This methodology prioritizes the most effective control measures.

elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

Caption: The hierarchy of controls for managing chemical hazards.

By implementing these safety protocols and operational plans, research facilities can significantly reduce the risks associated with the handling of Bis-(2-ethylhexyl) phosphate, ensuring a safer environment for all personnel.

References

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